molecular formula C6H13NO3 B3049440 HEXYL NITRATE CAS No. 20633-11-8

HEXYL NITRATE

Cat. No.: B3049440
CAS No.: 20633-11-8
M. Wt: 147.17 g/mol
InChI Key: AGDYNDJUZRMYRG-UHFFFAOYSA-N
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Description

HEXYL NITRATE is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound Nitric acid, hexyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.47e-04 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl nitrate
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InChI

InChI=1S/C6H13NO3/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

AGDYNDJUZRMYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

CCCCCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID8066636
Record name Nitric acid, hexyl ester
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Molecular Weight

147.17 g/mol
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Vapor Pressure

1.58 [mmHg]
Record name Nitric acid, hexyl ester
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CAS No.

20633-11-8, 72245-27-3
Record name Hexyl nitrate
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Foundational & Exploratory

Synthesis of n-Hexyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of n-hexyl nitrate (B79036), a valuable compound in various chemical research and development applications. The following sections detail the experimental protocol, present key quantitative data from related syntheses, and visualize the operational workflow.

Introduction

n-Hexyl nitrate is an organic nitrate ester. The synthesis of alkyl nitrates such as n-hexyl nitrate is typically achieved through the nitration of the corresponding alcohol, in this case, n-hexanol, using a mixed acid nitrating agent, commonly a mixture of nitric acid and sulfuric acid. This esterification reaction is a fundamental process in organic chemistry. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in the reaction. The alcohol's hydroxyl group then attacks the nitronium ion, leading to the formation of the nitrate ester and water. Careful control of reaction temperature is crucial to prevent side reactions and ensure safety.

Experimental Protocol: Synthesis of n-Hexyl Nitrate

This protocol is a representative procedure adapted from established methods for the synthesis of similar alkyl nitrates, such as 2-ethylhexyl nitrate.[1][2]

Materials and Equipment:

  • n-Hexanol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Distillation apparatus

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and immersed in an ice bath, slowly add a predetermined molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The temperature of the mixture should be maintained between 0-5 °C.

  • Nitration Reaction: While maintaining the low temperature, add n-hexanol dropwise to the stirred nitrating mixture via a dropping funnel. The rate of addition should be controlled to keep the reaction temperature below 10 °C. After the addition is complete, continue stirring the mixture for an additional 1-2 hours in the ice bath.

  • Quenching and Separation: Carefully pour the reaction mixture over crushed ice. The n-hexyl nitrate will separate as an oily layer. Transfer the mixture to a separatory funnel and allow the layers to separate completely.

  • Washing:

    • Separate the organic layer (the crude n-hexyl nitrate).

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution). During the bicarbonate wash, be sure to vent the separatory funnel frequently to release any evolved carbon dioxide gas.

  • Drying: Dry the washed organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • The crude n-hexyl nitrate can be purified by vacuum distillation to obtain the final product of high purity.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of alkyl nitrates, providing a comparative overview.

Alkyl NitrateAlcoholNitrating Agent Composition (wt%)Temperature (°C)Reaction TimeYield (%)Reference
2-Ethylthis compound2-EthylhexanolHNO₃: 21-33%, H₂SO₄: 55-63%, H₂O: remainder15-250.8-1.0 hours (addition)~97[1]
2-Ethylthis compound2-EthylhexanolH₂SO₄: 60-45%, HNO₃: 10-25%, N₂O₄: 0.0001-0.1%, H₂O: remainder15-402-5 minutes>98[2]
Isooctyl NitrateIsooctyl Alcohol98% HNO₃, 98% H₂SO₄015 seconds (residence time)100[3]

Visualizations

Experimental Workflow for n-Hexyl Nitrate Synthesis

SynthesisWorkflow A Start: Reagents B Prepare Nitrating Mixture (H₂SO₄ + HNO₃) A->B Acids D Add n-Hexanol (dropwise, <10 °C) A->D n-Hexanol C Cool to 0-5 °C B->C C->D E Reaction Stirring (1-2 hours) D->E F Quench on Ice E->F G Phase Separation F->G H Wash Organic Layer (H₂O, NaHCO₃, Brine) G->H Crude Product I Dry with Na₂SO₄ H->I J Purification (Vacuum Distillation) I->J K Final Product: n-Hexyl Nitrate J->K

Caption: Workflow diagram illustrating the synthesis of n-hexyl nitrate.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of hexyl nitrate (B79036), with a focus on n-hexyl nitrate and its prevalent isomer, 2-ethylhexyl nitrate. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

This compound refers to a group of isomeric organic compounds with the chemical formula C₆H₁₃NO₃. These compounds are esters of hexanol and nitric acid. While several isomers exist, the most commercially significant is 2-ethylthis compound, which is widely used as a cetane improver in diesel fuels to enhance combustion efficiency and reduce emissions. The straight-chain isomer, n-hexyl nitrate, and other branched isomers are less common but are of interest for comparative chemical studies. This guide will detail the properties and experimental protocols associated with these key isomers.

Isomeric Forms of this compound

The primary isomers of this compound include n-hexyl nitrate, secondary hexyl nitrates (2-hexyl nitrate and 3-hexyl nitrate), and the commercially important 2-ethylthis compound. A logical diagram illustrating the relationship between these isomers is provided below.

G Hexyl_Nitrate This compound (C₆H₁₃NO₃) n_Hexyl n-Hexyl Nitrate Hexyl_Nitrate->n_Hexyl Secondary_Hexyl Secondary Hexyl Nitrates Hexyl_Nitrate->Secondary_Hexyl Two_Ethylhexyl 2-Ethylthis compound (C₈H₁₇NO₃ Isomer) Hexyl_Nitrate->Two_Ethylhexyl Commercially Significant Isomer Two_Hexyl 2-Hexyl Nitrate Secondary_Hexyl->Two_Hexyl Three_Hexyl 3-Hexyl Nitrate Secondary_Hexyl->Three_Hexyl

Isomeric forms of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound isomers vary based on their molecular structure. The following tables summarize the key quantitative data for n-hexyl nitrate, 3-hexyl nitrate, and 2-ethylthis compound.

Table 1: General and Physical Properties of this compound Isomers
Propertyn-Hexyl Nitrate3-Hexyl Nitrate2-Ethylthis compound
CAS Number 20633-11-8921-34-627247-96-7
Molecular Formula C₆H₁₃NO₃C₆H₁₃NO₃C₈H₁₇NO₃
Molecular Weight ( g/mol ) 147.17147.17175.23
Appearance --Clear, pale yellow liquid
Melting Point (°C) <0~35Not well-defined; liquid at low temperatures
Boiling Point (°C) 68-70 @ 13 Torr~237.3 (Predicted)85-90 @ 10 mmHg
Density (g/mL) --0.963 @ 25°C
Solubility in Water -Log10WS: -2.61 (Calculated)Slightly soluble (0.0125 g/L @ 20°C)
Refractive Index (n20/D) --1.432
Table 2: Thermodynamic and Other Properties
Propertyn-Hexyl Nitrate3-Hexyl Nitrate2-Ethylthis compound
Standard Gibbs Free Energy of Formation (ΔfG°) --72.25 kJ/mol (Calculated)-
Enthalpy of Formation (ΔfH°gas) --315.43 kJ/mol (Calculated)-
Enthalpy of Vaporization (ΔvapH°) -47.56 kJ/mol (Calculated)-
Octanol/Water Partition Coefficient (logPoct/wat) -1.773 (Calculated)-
McGowan's Characteristic Volume (McVol) -118.690 ml/mol (Calculated)-
Critical Pressure (Pc) -3117.52 kPa (Calculated)-
Critical Temperature (Tc) -715.03 K (Calculated)-

Experimental Protocols

Synthesis of 2-Ethylthis compound

A common laboratory-scale synthesis of 2-ethylthis compound involves the nitration of 2-ethylhexanol using a mixed acid solution.

Materials:

  • 2-Ethylhexanol

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Urea

  • 10% Sodium sulfate (B86663) (Na₂SO₄) solution

  • 10% Sodium carbonate (Na₂CO₃) solution

Procedure:

  • A reactor is charged with a mixed acid solution containing nitric acid, sulfuric acid, and water.

  • The mixed acid is agitated, and its temperature is adjusted to 25 ± 3°C.

  • Urea is added to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5°C.

  • 2-Ethylhexyl alcohol is added to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5°C.

  • After the addition of 2-ethylhexanol, the reaction mixture is held at this temperature for 1 hour.

  • Agitation is stopped, and the bottom acid layer is drained.

  • The organic layer is washed sequentially with a 10% aqueous sodium sulfate solution and a 10% aqueous sodium carbonate solution to neutralize and remove residual acids.

  • The final 2-ethylthis compound product is separated from the aqueous layer.

The following diagram illustrates the general workflow for the synthesis and purification of 2-ethylthis compound.

G cluster_synthesis Synthesis cluster_purification Purification Mixed_Acid Prepare Mixed Acid (HNO₃, H₂SO₄, H₂O) Add_Urea Add Urea Mixed_Acid->Add_Urea Add_Alcohol Add 2-Ethylhexanol (Controlled Rate) Add_Urea->Add_Alcohol Reaction Reaction at 32.5°C Add_Alcohol->Reaction Separate_Acid Separate Acid Layer Reaction->Separate_Acid Wash_Sulfate Wash with Na₂SO₄ Solution Separate_Acid->Wash_Sulfate Wash_Carbonate Wash with Na₂CO₃ Solution Wash_Sulfate->Wash_Carbonate Final_Product 2-Ethylthis compound Wash_Carbonate->Final_Product

Synthesis and purification workflow for 2-ethylthis compound.

Analysis of this compound in Diesel Fuel (ASTM D4046)

This standard test method is used for the spectrophotometric determination of alkyl nitrates in diesel fuels.[1]

Principle: The method is based on the reaction of alkyl nitrates with a chromogenic reagent to produce a colored complex, the absorbance of which is measured spectrophotometrically. The concentration of the alkyl nitrate is then determined from a calibration curve prepared using standards of the same alkyl nitrate.

Apparatus:

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure (General Outline):

  • Preparation of Calibration Standards: A series of standard solutions of the specific alkyl nitrate (e.g., n-hexyl nitrate or 2-ethylthis compound) in diesel fuel are prepared at known concentrations.

  • Sample Preparation: A known volume of the diesel fuel sample is taken.

  • Color Development: The sample and standards are treated with the chromogenic reagent under specified conditions to develop the color.

  • Spectrophotometric Measurement: The absorbance of the sample and standards is measured at the wavelength of maximum absorbance.

  • Calculation: The concentration of the alkyl nitrate in the sample is calculated by comparing its absorbance to the calibration curve.

Spectroscopic Data

Infrared (IR) Spectroscopy

Alkyl nitrates exhibit characteristic IR absorption bands. The key absorptions are due to the nitrate group (-O-NO₂). Generally, strong bands are observed in the following regions:

  • Asymmetric NO₂ stretch: 1660-1625 cm⁻¹

  • Symmetric NO₂ stretch: 1285-1250 cm⁻¹

  • O-N stretch: 870-835 cm⁻¹

These bands are crucial for the identification of the nitrate functional group in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound isomers will show signals corresponding to the different types of protons in the alkyl chain. The protons on the carbon atom attached to the nitrate group (α-protons) will be deshielded and appear at a lower field (higher ppm value) compared to other methylene (B1212753) and methyl protons.

¹³C NMR: The carbon NMR spectrum will similarly show distinct signals for each carbon atom in the molecule. The carbon atom bonded to the nitrate group will be shifted downfield due to the electronegativity of the oxygen atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for alkyl nitrates involve the loss of the nitrate group (NO₂) or cleavage of the alkyl chain. The fragmentation pattern can be used to elucidate the structure of the specific isomer. For 2-ethylthis compound, a common fragment corresponds to the 2-ethylhexyl carbocation.

Safety and Handling

Hexyl nitrates are combustible liquids and should be handled with care. They can be harmful if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling these compounds. They should be stored in a cool, well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, with a particular focus on n-hexyl nitrate and 2-ethylthis compound. The tabulated data, experimental protocols, and spectroscopic information are intended to be a valuable resource for researchers and professionals working with these compounds. The provided diagrams offer a clear visualization of the isomeric relationships and a typical synthesis workflow. As with all chemical compounds, it is imperative to consult the relevant Safety Data Sheet (SDS) before handling and to follow all recommended safety procedures.

References

The Role of Hexyl Nitrate in Enhancing Diesel Fuel Combustion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent demand for greater diesel engine efficiency and reduced emissions has spurred extensive research into fuel additives. Among these, alkyl nitrates, particularly 2-ethylhexyl nitrate (B79036) (2-EHN), have emerged as a prominent class of cetane improvers. This technical guide provides an in-depth analysis of the mechanism of action of hexyl nitrate in diesel fuel, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical and experimental processes.

Core Mechanism of Action: Accelerating Ignition

The primary function of this compound, and specifically its common isomer 2-ethylthis compound (2-EHN), is to enhance the cetane number of diesel fuel.[1][2] The cetane number is a critical measure of a diesel fuel's ignition quality, signifying the delay between the injection of fuel into the combustion chamber and the onset of combustion.[3][4] A higher cetane number corresponds to a shorter ignition delay, leading to a smoother, more controlled combustion process.[4]

The efficacy of 2-EHN as a cetane improver stems from its thermal instability at temperatures encountered during the compression stroke in a diesel engine.[1][5] Unlike the more stable hydrocarbon components of diesel fuel, 2-EHN begins to decompose at a relatively low temperature, around 157°C.[5][6] This thermal decomposition initiates a cascade of chemical reactions that accelerate the autoignition of the diesel fuel.

The decomposition of 2-EHN proceeds via the homolytic cleavage of the O-N bond, generating an alkoxy radical (2-ethylhexyloxy radical) and nitrogen dioxide (NO₂).[5][7]

C₈H₁₇ONO₂ → C₈H₁₇O• + NO₂

The highly reactive alkoxy radical can then undergo further reactions, such as decomposition into smaller alkyl radicals and formaldehyde.[5] These radicals, along with the nitrogen dioxide, readily react with the hydrocarbon molecules of the diesel fuel, abstracting hydrogen atoms and creating a pool of highly reactive fuel radicals.[8] This initiation of a radical chain reaction significantly lowers the activation energy required for the bulk fuel to begin combustion, thereby shortening the ignition delay period.[5][8]

Quantitative Impact on Diesel Fuel Properties and Engine Performance

The addition of 2-ethylthis compound to diesel fuel has a demonstrable and quantifiable impact on several key parameters, including cetane number, engine performance, and exhaust emissions. The following tables summarize findings from various experimental studies.

Table 1: Effect of 2-Ethylthis compound (2-EHN) on Cetane Number

Base Fuel2-EHN ConcentrationCetane Number IncreaseReference
Diesel-Ethanol Blend (E10)2%5%[9]
Diesel-Ethanol Blend (E10)4%11%[9]
Diesel-Ethanol Blend (E10)6%16%[9]
Diesel-Hazelnut Oil-n-Butanol Blend2000 ppm~13.12%[10]
Diesel-Hazelnut Oil-n-Pentanol Blend2000 ppm~12.26%[10]
Biodiesel-2-Methylfuran Blend (BMF30)1%-[10]
Biodiesel-2-Methylfuran Blend (BMF30)1.5%-[10]

Note: The exact cetane number increase can vary depending on the base fuel's composition.

Table 2: Effect of 2-Ethylthis compound (2-EHN) on Engine Performance

Fuel Blend2-EHN ConcentrationChange in Brake Specific Fuel Consumption (BSFC)Change in Brake Thermal Efficiency (BTE)Reference
Biodiesel-2-Methylfuran Blend (BMF30)1%-5.34%-[10]
Biodiesel-2-Methylfuran Blend (BMF30)1.5%-7.25%-[10]
Diesel–Sunflower Oil-n-Butanol/n-Pentanol Blends500-2000 ppm-2.49% to -8.17%-[11]
Diesel2%-+11.57% (at 3000-Watt load)[12]
Diesel–2-Methylfuran Blend (M30)1.5%-2.78%+3.54%[13]
Diesel–2-Methylfuran Blend (M30)2.5%-5.7%+7.1%[13]

Table 3: Effect of 2-Ethylthis compound (2-EHN) on Engine Emissions

| Fuel Blend | 2-EHN Concentration | Change in NOx Emissions | Change in CO Emissions | Change in HC Emissions | Change in Smoke Emissions | Reference | |---|---|---|---|---|---| | Biodiesel-2-Methylfuran Blend (BMF30) | 1% - 1.5% | -9.4% to -17.48% | -45.1% to -85.5% | -14.56% to -24.90% | Decreased |[10] | | Diesel–Sunflower Oil-n-Butanol/n-Pentanol Blends | 500-2000 ppm | -0.26% to -5.26% | +7.16% to +23.46% | Varied | - |[11] | | Diesel | 3% | +42.68% (at 3000-Watt load) | -31.25% | -60.61% | Increased |[12] | | Diesel–2-Methylfuran Blend (M30) | 1.5% - 2.5% | -9.20% to -17.57% | -12.11% to -33.98% | -7.93% to -21.59% | Slightly Increased |[13] | | Premixed Low-Temperature Combustion (LTC) | Matching Cetane Numbers | Increased | - | - | - |[14] |

The impact of 2-EHN on nitrogen oxide (NOx) emissions is complex. While the decomposition of 2-EHN introduces additional nitrogen into the combustion process, which can be a precursor to NOx formation, the shortened ignition delay and resulting changes in the combustion phasing can also lead to a reduction in peak combustion temperatures, a key factor in thermal NOx production.[10][14] The net effect on NOx emissions can therefore vary depending on engine operating conditions and the base fuel composition.[8][12][15]

Experimental Protocols for Evaluation

The efficacy of this compound as a cetane improver is evaluated through a series of standardized and specialized experimental procedures.

Cetane Number Determination (ASTM D613)

The definitive method for measuring the cetane number of a diesel fuel is the ASTM D613 standard test method.[2][3][16]

Apparatus:

  • A Cooperative Fuel Research (CFR) engine, which is a standardized single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine.[16][17]

Procedure:

  • The CFR engine is operated under precisely controlled conditions of speed, temperature, and fuel flow rate.[2]

  • The test fuel is introduced into the engine, and the compression ratio is adjusted until a specific ignition delay is achieved.[3][16]

  • The performance of the test fuel is then bracketed by two reference fuels with known cetane numbers.[3][16]

  • The cetane number of the test fuel is determined by interpolating between the compression ratios required for the reference fuels to achieve the same ignition delay.[3][18]

Combustion Analysis in a Constant Volume Combustion Chamber (CVCC)

A Constant Volume Combustion Chamber (CVCC) is a crucial tool for studying the fundamental spray and combustion characteristics of fuels and additives under simulated engine conditions without the complexities of a running engine.[8][19][20]

Apparatus:

  • A high-pressure, high-temperature chamber with optical access (quartz windows).[20][21]

  • A common-rail fuel injection system to deliver fuel at high pressure.[20]

  • High-speed imaging equipment (e.g., schlieren, shadowgraphy) to visualize spray development and ignition.[22]

  • Pressure transducers and other sensors to record combustion data.[20]

Procedure:

  • The CVCC is filled with a gas (typically nitrogen for non-combusting spray analysis or a mixture of nitrogen and oxygen for combustion studies) and heated to a specific temperature and pressure to simulate conditions in a diesel engine cylinder at the time of injection.[20][21]

  • A single injection of the test fuel (with and without this compound) is introduced into the chamber.

  • High-speed cameras capture the liquid and vapor penetration of the fuel spray, as well as the timing and location of ignition.

  • Pressure data is recorded to determine the ignition delay and analyze the heat release rate.

Engine Performance and Emissions Testing

To evaluate the real-world impact of this compound, tests are conducted on fully instrumented diesel engines mounted on a dynamometer.

Apparatus:

  • A multi-cylinder, direct-injection diesel engine.[10]

  • An engine dynamometer to control engine speed and load.

  • Fuel flow measurement equipment.

  • Exhaust gas analyzers to measure the concentrations of NOx, CO, HC, and particulate matter (soot).[23]

Procedure:

  • The engine is operated at a series of steady-state conditions (e.g., varying engine speeds and loads).

  • The engine is first run on a baseline diesel fuel, and performance parameters (Brake Specific Fuel Consumption, Brake Thermal Efficiency) and emissions are recorded.

  • The engine is then run on the same diesel fuel blended with a known concentration of this compound, and the same data is collected.

  • The results are then compared to quantify the effects of the additive.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and processes described in this guide.

Hexyl_Nitrate_Mechanism cluster_Decomposition Thermal Decomposition cluster_Radical_Pool Radical Pool Formation cluster_Combustion Accelerated Combustion Hexyl_Nitrate This compound (C₈H₁₇ONO₂) Alkoxy_Radical Alkoxy Radical (C₈H₁₇O•) Hexyl_Nitrate->Alkoxy_Radical Heat NO2 Nitrogen Dioxide (NO₂) Hexyl_Nitrate->NO2 Diesel_Fuel Diesel Fuel (Hydrocarbons) Fuel_Radicals Fuel Radicals (R•) Alkoxy_Radical->Fuel_Radicals H Abstraction NO2->Fuel_Radicals H Abstraction Diesel_Fuel->Fuel_Radicals Combustion Combustion (Heat & Pressure) Fuel_Radicals->Combustion Chain Reactions

Caption: Chemical pathway of this compound's action in diesel fuel.

Experimental_Workflow cluster_Fuel_Prep Fuel Preparation cluster_Testing Experimental Testing cluster_Data Data Analysis Base_Fuel Base Diesel Fuel Blended_Fuel Blended Fuel Base_Fuel->Blended_Fuel Additive This compound Additive->Blended_Fuel Cetane_Test Cetane Number Test (ASTM D613) Blended_Fuel->Cetane_Test CVCC_Test Combustion Analysis (CVCC) Blended_Fuel->CVCC_Test Engine_Test Engine Performance & Emissions Test Blended_Fuel->Engine_Test Cetane_Data Cetane Number Cetane_Test->Cetane_Data Combustion_Data Ignition Delay, Heat Release Rate CVCC_Test->Combustion_Data Performance_Data BSFC, BTE Engine_Test->Performance_Data Emissions_Data NOx, CO, HC, Soot Engine_Test->Emissions_Data

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound, primarily in the form of 2-ethylthis compound, serves as a highly effective cetane improver for diesel fuel. Its mechanism of action is rooted in its thermal decomposition at relatively low temperatures, which initiates a cascade of radical chain reactions, ultimately shortening the ignition delay of the fuel. This leads to a more controlled and efficient combustion process, which can result in improved fuel economy and, in many cases, reduced emissions of carbon monoxide, unburned hydrocarbons, and soot. The effect on NOx emissions is more complex and depends on a variety of factors. The evaluation of this compound's efficacy relies on a suite of standardized and advanced experimental techniques, including cetane number determination, constant volume combustion analysis, and comprehensive engine performance and emissions testing. Continued research in this area is crucial for optimizing diesel engine performance and minimizing environmental impact.

References

Thermal Decomposition Characteristics of Hexyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition characteristics of hexyl nitrate (B79036), with a primary focus on its commercially significant isomer, 2-ethylhexyl nitrate (2-EHN). The information presented herein is intended to serve as a comprehensive resource for professionals in research, science, and drug development who handle or study this energetic material.

Executive Summary

This compound, and particularly 2-ethylthis compound, is an alkyl nitrate that finds use as a cetane improver in diesel fuels.[1][2] While beneficial for combustion, its inherent thermal instability necessitates a thorough understanding of its decomposition behavior to ensure safe handling and storage.[3][4] The thermal decomposition of this compound is a complex process initiated by the cleavage of the O-NO2 bond, leading to the formation of various radical species and gaseous products.[1][5] This guide summarizes the key decomposition products, kinetic parameters, and the experimental methodologies employed in their determination.

Thermal Decomposition Profile

The thermal decomposition of this compound is characterized by a distinct onset temperature, a specific set of decomposition products, and a well-defined kinetic profile.

Decomposition Onset and Stability

Under normal conditions, the thermal decomposition of 2-ethylthis compound is slow at temperatures below 100°C.[6] The onset of significant decomposition is reported to be around 157°C.[1] However, the presence of contaminants, particularly acids, can significantly lower this decomposition temperature, thereby reducing the thermal stability of the compound.[4] Studies have shown that both concentrated sulfuric acid and nitric acid can decrease the onset decomposition temperature of 2-EHN.[4] Temperatures exceeding 100°C may lead to a self-accelerating exothermic decomposition, resulting in a rapid increase in both temperature and pressure.[7]

Decomposition Products

The primary products of the thermal decomposition of 2-ethylthis compound have been identified through various analytical techniques. The major products include nitrogen dioxide (NO2), formaldehyde (B43269), and a variety of olefins.[5][6] Under fire conditions, the hazardous decomposition products formed are carbon and nitrogen oxides.[7]

Table 1: Major Thermal Decomposition Products of 2-Ethylthis compound

ProductChemical FormulaReference
Nitrogen DioxideNO₂[5][6]
FormaldehydeCH₂O[5][6]
Olefins(e.g., Heptenes)[2][6]
Carbon OxidesCO, CO₂[7]
Nitrogen OxidesNOₓ[7]
Decomposition Kinetics

The kinetics of the thermal decomposition of 2-ethylthis compound have been investigated under both isothermal and non-isothermal conditions. The activation energy (Ea) provides a measure of the energy barrier for the decomposition reaction.

Table 2: Kinetic Parameters for the Thermal Decomposition of 2-Ethylthis compound

ParameterValueConditionsReference
Activation Energy (Ea)39 kcal/molIn trans-decalin solution[6]
Activation Energy (Ea)154 ± 3 kJ/molNon-isothermal[3]
Activation Energy (Ea)157 ± 7 kJ/molIsothermal[3]
Reaction ModelSingle-stepNon-isothermal & Isothermal[3]
Decomposition ModelAvrami–Erofeev equation (n = 4/3)Non-isothermal[3]

The consistency in the activation energy values across different conversion levels suggests that the decomposition can be effectively described by a single-step reaction model.[3]

Decomposition Mechanism

The thermal decomposition of this compound proceeds through a radical mechanism. The initial and most critical step is the homolytic cleavage of the relatively weak oxygen-nitrogen bond (O-NO2).[1][2][5]

DecompositionMechanism This compound This compound Hexyloxy Radical Hexyloxy Radical This compound->Hexyloxy Radical Heat (Δ) Nitrogen Dioxide (NO2) Nitrogen Dioxide (NO2) This compound->Nitrogen Dioxide (NO2) Heat (Δ) Alkyl Radicals Alkyl Radicals Hexyloxy Radical->Alkyl Radicals Formaldehyde Formaldehyde Hexyloxy Radical->Formaldehyde Olefins Olefins Alkyl Radicals->Olefins

Caption: Proposed radical decomposition pathway of this compound.

This initial bond scission results in the formation of a hexyloxy radical and a molecule of nitrogen dioxide.[1][5] The highly reactive hexyloxy radical can then undergo further decomposition to yield smaller, more stable molecules such as formaldehyde and various alkyl radicals.[1] These alkyl radicals can, in turn, lead to the formation of olefins.[6]

Experimental Protocols

The characterization of the thermal decomposition of this compound involves a suite of analytical techniques designed to probe its thermal stability, decomposition kinetics, and the identity of its degradation products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated heat flow under controlled heating.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • The differential heat flow to the sample and reference pans is measured as a function of temperature.

  • An exothermic peak indicates the decomposition of the sample, with the onset of the peak signifying the start of the decomposition process.

Thermogravimetric Analysis (TGA)

Objective: To measure the mass loss of a sample as a function of temperature, providing information on the decomposition temperature range and the presence of volatile products.

Methodology:

  • A small sample of this compound is placed in a tared TGA pan.

  • The pan is suspended in a furnace under a controlled atmosphere.

  • The sample is heated at a constant rate.

  • The mass of the sample is continuously monitored as the temperature increases.

  • A plot of mass versus temperature reveals the temperature at which mass loss occurs, corresponding to the volatilization of decomposition products.

Flash Vacuum Pyrolysis with Mass Spectrometry/Infrared Spectroscopy

Objective: To identify the primary decomposition products by rapidly heating the sample under vacuum and analyzing the resulting fragments.

Methodology:

  • A dilute sample of this compound is introduced into a high-vacuum chamber.

  • The sample is rapidly heated (pyrolyzed) to induce decomposition.

  • The gaseous decomposition products are immediately analyzed by a mass spectrometer to determine their mass-to-charge ratio, or they are trapped in an inert matrix at low temperature for analysis by infrared spectroscopy to identify functional groups.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_detection Product Identification cluster_results Data Interpretation Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Pyrolysis Flash Vacuum Pyrolysis Sample->Pyrolysis Kinetics Decomposition Kinetics DSC->Kinetics TGA->Kinetics MS Mass Spectrometry (MS) Pyrolysis->MS IR Infrared Spectroscopy (IR) Pyrolysis->IR Products Decomposition Products MS->Products IR->Products Mechanism Decomposition Mechanism Kinetics->Mechanism Products->Mechanism

References

Spectroscopic Analysis and Characterization of Hexyl Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the spectroscopic methodologies used for the analysis and characterization of hexyl nitrate (B79036) (C₆H₁₃NO₃). It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Comprehensive experimental protocols are provided for each technique, and all quantitative spectral data are summarized in tabular format for clarity and comparative analysis.

Introduction

Hexyl nitrate is an organic nitrate ester with applications as a cetane improver in diesel fuels and as a potential energetic material. Its synthesis and purification require precise analytical techniques to confirm its molecular structure, identify impurities, and ensure quality. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous data on the compound's atomic connectivity, functional groups, mass, and electronic transitions. This guide outlines the application of key spectroscopic techniques to provide a complete analytical profile of this compound.

Synthesis Overview

This compound is typically synthesized via the esterification of n-hexanol with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.

Reaction: CH₃(CH₂)₅OH + HNO₃ --(H₂SO₄)--> CH₃(CH₂)₅ONO₂ + H₂O

The crude product is then washed with water and a mild base (e.g., sodium carbonate solution) to remove residual acids, followed by drying and purification. The analytical techniques described herein are essential for verifying the successful synthesis and purity of the final product.

Spectroscopic Characterization

The following sections detail the application of various spectroscopic methods for the structural elucidation of this compound.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

3.1.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of n-hexyl nitrate is characterized by signals corresponding to the different proton environments in the hexyl chain. Protons closer to the electron-withdrawing nitrate group (-ONO₂) are deshielded and appear at a lower field (higher ppm).[1]

Table 1: ¹H NMR Spectral Data for n-Hexyl Nitrate

Protons (Position)Chemical Shift (δ, ppm)MultiplicityIntegration
O-CH ₂- (α)~4.4 - 4.5Triplet (t)2H
-CH ₂- (β)~1.7 - 1.8Multiplet (m)2H
-(CH ₂)₃- (γ, δ, ε)~1.3 - 1.5Multiplet (m)6H
-CH ₃ (ζ)~0.9Triplet (t)3H

Note: Predicted values based on standard chemical shift principles and data for similar alkyl nitrates. The solvent is typically CDCl₃.

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone. The carbon atom directly attached to the nitrate group is significantly deshielded.

Table 2: ¹³C NMR Spectral Data for n-Hexyl Nitrate

Carbon (Position)Chemical Shift (δ, ppm)
C H₂-O (α)~75 - 77
C H₂ (β)~29 - 31
C H₂ (γ)~25 - 26
C H₂ (δ)~31 - 32
C H₂ (ε)~22 - 23
C H₃ (ζ)~13 - 14

Note: Predicted values based on standard chemical shift principles. The solvent is typically CDCl₃.

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by strong absorptions characteristic of the nitrate ester group (-ONO₂) and the alkyl C-H bonds.[2]

Table 3: Key FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch~1630 - 1650Strong
Symmetric NO₂ Stretch~1270 - 1290Strong
O-N Stretch~850 - 870Strong
C-H Aliphatic Stretch~2850 - 2960Strong
CH₂ Bending (Scissoring)~1465Medium

The presence of three strong, distinct peaks for the nitrate group is a definitive indicator of the compound's identity.[2][3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For alkyl nitrates, the molecular ion peak (M⁺) is often weak or absent in Electron Ionization (EI) mass spectra.[4] The fragmentation is characterized by the loss of the nitrate group and cleavage of the alkyl chain.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentNotes
147[C₆H₁₃NO₃]⁺Molecular Ion (M⁺), often very low abundance or absent.
101[M - NO₂]⁺Loss of a nitro group.
85[C₆H₁₃]⁺Hexyl carbocation.
76[CH₂ONO₂]⁺Characteristic fragment for primary alkyl nitrates.[4]
46[NO₂]⁺Nitro group cation, often a major ion.[4]
43[C₃H₇]⁺Propyl fragment.
29[C₂H₅]⁺Ethyl fragment.

Note: Molecular weight of n-hexyl nitrate is 147.17 g/mol .[5][6]

Alkyl nitrates exhibit a weak absorption in the UV region, corresponding to an n → π* electronic transition within the nitrate group.[7][8] This absorption is typically a broad, low-intensity band.

Table 5: UV-Vis Absorption Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)Solvent
~270 nmLow (~20-30 L mol⁻¹ cm⁻¹)Ethanol (B145695) or Hexane

Note: The absorption maximum and molar absorptivity can be influenced by the solvent polarity.[9]

Experimental Protocols

Detailed methodologies for conducting the spectroscopic analyses are provided below.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.[10]

  • Instrument Setup (400-600 MHz Spectrometer):

    • Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically ~20 Hz).

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Data Acquisition:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Acquire 8-16 scans for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to 1-2 seconds.[10]

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2-5 seconds to ensure full relaxation of all carbon nuclei.[10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum correctly.

    • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

  • Instrument Setup:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Select the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a lint-free tissue soaked in a volatile solvent like isopropanol (B130326) and allow it to dry completely.

    • Take a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.[11]

  • Sample Analysis:

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to prevent cross-contamination between samples.[11]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrument Setup:

    • GC: Use a non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector: Set to a temperature of ~250°C in split mode.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min.[13]

    • Carrier Gas: Use Helium with a constant flow rate (e.g., 1 mL/min).

    • MS: Set the transfer line temperature to ~280°C. Operate in Electron Ionization (EI) mode at 70 eV.

    • Scan Range: Set the mass spectrometer to scan a mass range of m/z 25 to 200 amu.[13]

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition. The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the corresponding mass spectrum and compare the fragmentation pattern to the expected values.

  • Sample Preparation:

    • Prepare a solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second matched quartz cuvette with the this compound solution.

  • Data Acquisition:

    • Place the reference and sample cuvettes in the spectrophotometer.

    • Perform a baseline correction using the solvent-filled cuvette.

    • Scan the sample over a wavelength range of 190 to 400 nm.[14]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_results Data Interpretation Synthesis Synthesis of this compound (Hexanol + Nitrating Agent) Purification Washing & Drying Synthesis->Purification Purified_Sample Purified this compound Purification->Purified_Sample NMR NMR Spectroscopy (¹H & ¹³C) Purified_Sample->NMR FTIR FTIR Spectroscopy Purified_Sample->FTIR GCMS GC-MS Analysis Purified_Sample->GCMS UVVIS UV-Vis Spectroscopy Purified_Sample->UVVIS Structure Structural Confirmation NMR->Structure FTIR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity Final Final Characterization Report Structure->Final Purity->Final

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Information_from_Spectroscopy cluster_input Analyte cluster_methods Spectroscopic Methods cluster_output Derived Information HexylNitrate This compound Sample NMR NMR (¹H, ¹³C) HexylNitrate->NMR FTIR FTIR HexylNitrate->FTIR MS Mass Spec. HexylNitrate->MS UVVIS UV-Vis HexylNitrate->UVVIS Info_NMR Carbon-Hydrogen Framework Atom Connectivity NMR->Info_NMR Info_FTIR Functional Groups (-ONO₂, C-H) FTIR->Info_FTIR Info_MS Molecular Weight Fragmentation Pattern MS->Info_MS Info_UVVIS Electronic Transitions (Conjugation Info) UVVIS->Info_UVVIS

Caption: Information derived from different spectroscopic techniques for this compound analysis.

MS_Fragmentation_Pathway M This compound [C₆H₁₃NO₃]⁺ m/z = 147 F1 [C₆H₁₃O]⁺ m/z = 101 M->F1 - NO₂ F2 [C₆H₁₃]⁺ m/z = 85 M->F2 - ONO₂ F3 [NO₂]⁺ m/z = 46 M->F3 - C₆H₁₃O F4 Alkyl Fragments [C₄H₉]⁺, [C₃H₇]⁺, etc. F2->F4 Cleavage

Caption: Simplified EI mass spectrometry fragmentation pathway for this compound.

References

An In-depth Technical Guide to the Early Research and Discovery of Alkyl Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal 19th-century research that led to the discovery and initial characterization of alkyl nitrates, a class of compounds that has had a profound impact on both industrial applications and medicine. This document provides a detailed look at the original experimental protocols, quantitative data from early studies, and the nascent understanding of the physiological effects of these compounds.

Introduction: The Dawn of Alkyl Nitrate (B79036) Chemistry

The mid-19th century was a period of fervent discovery in organic chemistry. Among the significant findings of this era was the synthesis and characterization of alkyl nitrates and nitrites. These compounds, initially curiosities of the laboratory, would soon find dramatic applications as powerful explosives and potent vasodilators. This guide focuses on two of the most historically significant alkyl nitrates: glyceryl trinitrate (nitroglycerin) and amyl nitrite (B80452), as well as the related compound, ethyl nitrite.

Foundational Discoveries and Key Researchers

The initial breakthroughs in alkyl nitrate chemistry were made by a handful of pioneering chemists and physicians in Europe.

  • Antoine Jérôme Balard (1844): The French chemist, best known for his discovery of bromine, was the first to synthesize amyl nitrite in 1844.[1]

  • Ascanio Sobrero (1847): An Italian chemist working under Théophile-Jules Pelouze, Sobrero synthesized nitroglycerin in 1847.[2][3] He noted its explosive power and the severe headaches caused by tasting it.[2][3] Initially naming it "pyroglycerine," Sobrero was so alarmed by its volatility that he warned against its use.[4][5][6]

  • Sir Thomas Lauder Brunton (1867): This Scottish physician pioneered the therapeutic use of amyl nitrite for the treatment of angina pectoris.[3] His work, published in The Lancet in 1867, documented the rapid relief of chest pain upon inhalation of the compound, linking it to a reduction in blood pressure.[7][8]

Early Synthesis Protocols

The following sections detail the experimental procedures used by 19th and early 20th-century chemists to synthesize key alkyl nitrates and nitrites. These protocols are presented as they were described in historical texts, offering insight into the laboratory practices of the time.

Glyceryl Trinitrate (Nitroglycerin)

Ascanio Sobrero first prepared nitroglycerin by carefully adding glycerol (B35011) to a mixture of concentrated nitric and sulfuric acids.[6][9] The sulfuric acid was crucial as a dehydrating agent, absorbing the water produced during the esterification reaction.

Experimental Protocol for Glyceryl Trinitrate Synthesis (Based on Sobrero's Method):

Materials:

  • Glycerol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Cooling bath (e.g., ice-salt mixture)

Procedure:

  • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in a cooling bath.

  • Glycerol is added dropwise to the cooled acid mixture with constant stirring.

  • The temperature of the reaction mixture is carefully maintained at a low level to prevent an uncontrolled exothermic reaction and subsequent explosion.

  • After the addition of glycerol is complete, the mixture is allowed to stand.

  • The resulting nitroglycerin, an oily layer, is then separated from the acid mixture.

  • The separated nitroglycerin is washed, typically with water and a dilute alkaline solution, to remove residual acids.

Caution: The synthesis of nitroglycerin is an extremely hazardous process due to the compound's high sensitivity to shock, friction, and heat. This protocol is for historical and informational purposes only.

Amyl Nitrite

Amyl nitrite was first synthesized by Balard in 1844. A common early method for preparing alkyl nitrites involved the reaction of the corresponding alcohol with nitrous acid, which was typically generated in situ from a nitrite salt and a strong acid.

Experimental Protocol for n-Amyl Nitrite Synthesis:

Materials:

  • n-Amyl alcohol (110 g, 135 ml)

  • Sodium nitrite (95 g)

  • Concentrated sulfuric acid (62.5 g, 34 ml)

  • Water (400 ml)

  • Sodium bicarbonate

  • Sodium chloride

  • Anhydrous magnesium sulfate (B86663)

  • Ice-salt bath

Apparatus:

  • 1-liter three-necked flask

  • Mechanical stirrer

  • Separatory funnel with a long stem

  • Thermometer

Procedure:

  • A solution of 95 g of sodium nitrite in 375 ml of water is placed in the three-necked flask and cooled to 0°C in an ice-salt bath.

  • A mixture of 135 ml of n-amyl alcohol, 34 ml of concentrated sulfuric acid, and 25 ml of water is prepared and cooled to 0°C.

  • The cooled alcohol-acid mixture is added slowly from the separatory funnel to the stirred sodium nitrite solution. The rate of addition is controlled to maintain the reaction temperature at 0°C (±1°C). This addition typically takes 45-60 minutes.

  • After the addition is complete, the mixture is stirred for an additional 1.5 hours.

  • The precipitated sodium sulfate is removed by filtration.

  • The upper layer of yellow n-amyl nitrite is separated using a separatory funnel.

  • The crude product is washed with a solution of 1 g of sodium bicarbonate and 12.5 g of sodium chloride in 50 ml of water.

  • The washed amyl nitrite is dried over anhydrous magnesium sulfate.

  • The crude n-amyl nitrite (yield: 107 g) can be further purified by distillation.

An alternative method described involves treating a concentrated aqueous solution of 35 g of sodium nitrite with 44 g of amyl alcohol, cooling to 0°C, and adding 43 ml of hydrochloric acid (d=1.19) with efficient stirring. The resulting oil is then separated, washed, dried, and distilled, yielding 53 g of amyl nitrite.[10]

Ethyl Nitrite and Ethyl Nitrate

Ethyl nitrite and nitrate were also among the early alkyl nitrates to be synthesized and studied.

Experimental Protocol for Ethyl Nitrite Synthesis:

Materials:

  • Ethyl alcohol (90%)

  • Sulfuric acid (d=1.84)

  • Sodium nitrite

  • Water

  • Sodium carbonate

  • Anhydrous potassium carbonate

Procedure:

  • 40 ml of sulfuric acid is added to 120 ml of water, cooled, and then mixed with 85 ml of 90% ethyl alcohol and 85 ml of water.

  • The mixture is cooled to 0°C.

  • A filtered solution of 100 g of sodium nitrite in 280 ml of water is added dropwise, keeping the temperature below 5°C.

  • After the addition, the liquid is decanted from the precipitated sodium sulfate crystals.

  • The ethyl nitrite layer is separated and washed with 20 ml of ice-cold water, followed by 15 ml of a 0.6% sodium carbonate solution.

  • The product is dried by agitation with anhydrous potassium carbonate and then filtered.

Experimental Protocol for Ethyl Nitrate Synthesis:

Materials:

  • Absolute ethyl alcohol (38 g)

  • Urea (B33335) (6 g)

  • Concentrated nitric acid (d=1.4, 60 g)

  • Additional nitric acid (100 g) and ethyl alcohol (75 g)

  • Granular calcium chloride

Procedure:

  • 38 g of absolute ethyl alcohol, 6 g of urea, and 60 g of concentrated nitric acid (pre-boiled with urea to remove nitrous oxides) are placed in a distillation flask.

  • The mixture is gently distilled.

  • After about one-third of the mixture has distilled over, a mixture of 100 g of nitric acid (also pre-treated with urea) and 75 g of absolute ethyl alcohol is slowly added from a dropping funnel.

  • Distillation is continued until no more product comes over.

  • The distillate is purified by shaking it three times with water in a separatory funnel.

  • The separated ester is dried over granular calcium chloride and then gently redistilled. The final product is a colorless liquid with a boiling point of 87°C.

Quantitative Data from Early Discoveries

The following tables summarize the physical properties and reaction yields of key alkyl nitrates as documented in early and subsequent literature. It is important to note that 19th-century reports on reaction yields were not always as precise as modern standards.

Table 1: Physical Properties of Early Alkyl Nitrates

CompoundFormulaMolar Mass ( g/mol )Density (g/cm³)Melting Point (°C)Boiling Point (°C)Appearance
Glyceryl TrinitrateC₃H₅N₃O₉227.091.6 (at 15°C)1450 (decomposes)Colorless to pale yellow, oily liquid[1][11][12]
Amyl NitriteC₅H₁₁NO₂117.1480.872-99Clear, yellowish liquid[13]
Ethyl NitrateC₂H₅NO₃91.0661.10-10287.5Colorless liquid[14]
Ethyl NitriteC₂H₅NO₂75.067--17Yellowish volatile liquid[15][16]

Table 2: Reported Yields from Early Synthesis Methods

ProductStarting AlcoholReported YieldSource
n-Amyl Nitriten-Amyl Alcohol107 g (crude) from 110 g alcoholPrepChem.com
Amyl NitriteAmyl Alcohol53 g from 44 g alcoholPrepChem.com (alternative method)
Amyl NitriteAmyl Alcohol60 g (distilled)PrepChem.com (alternative method)[10]
Isoamyl NitriteIsoamyl Alcohol~78%CN111039789A[17]
Ethyl NitriteEthyl Alcohol50% theoreticalSystematic Organic Chemistry, 1937
Ethyl NitrateEthyl Alcohol~40 g from 113 g total alcoholPrepChem.com

Early Understanding of Physiological Action and Signaling

The discovery of the profound physiological effects of alkyl nitrates, particularly amyl nitrite, spurred significant investigation into their mechanism of action. Thomas Lauder Brunton's 1867 work was a landmark in pharmacology, demonstrating a direct therapeutic application based on physiological reasoning.

The Vasodilator Effect

Brunton hypothesized that the pain of angina pectoris was due to a temporary increase in blood pressure. He sought a substance that could rapidly lower blood pressure and found it in amyl nitrite. He observed that inhalation of amyl nitrite caused flushing of the face and a drop in blood pressure, which coincided with the relief of chest pain. This was the first therapeutic use of a vasodilator for a heart condition.[18]

The 19th-century understanding of this process was centered on the "vasomotor system," a concept that recognized the role of nerves in controlling the constriction and dilation of blood vessels.[18] Early researchers knew that amyl nitrite acted on smooth muscle, but the specific biochemical pathway was unknown.

A Historical View of the Signaling Pathway

While the role of nitric oxide (NO) as the key mediator of vasodilation was not discovered until the late 20th century, we can represent the 19th-century understanding as a direct effect of the inhaled substance on the circulatory system. The diagram below illustrates this early concept, where the mechanism between the drug and the physiological response was essentially a "black box."

Early_Vasodilation_Concept cluster_stimulus Stimulus cluster_physiological Physiological Response Amyl Nitrite Inhalation Amyl Nitrite Inhalation Blood_Vessel_Dilation Blood Vessel Dilation (Vasodilation) Amyl Nitrite Inhalation->Blood_Vessel_Dilation Acts on 'Vasomotor System' Blood_Pressure_Drop Drop in Blood Pressure Blood_Vessel_Dilation->Blood_Pressure_Drop Angina_Relief Relief of Angina Pectoris Blood_Pressure_Drop->Angina_Relief Modern_NO_Pathway Alkyl_Nitrite Alkyl Nitrite NO Nitric Oxide (NO) Alkyl_Nitrite->NO Metabolism sGC Soluble Guanylyl Cyclase (sGC) (Inactive) NO->sGC Activates sGC_active sGC (Active) sGC->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active MLCP Myosin Light Chain Phosphatase (MLCP) cGMP->MLCP Activates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCP->Relaxation Leads to Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation & Purification Prepare_Reactants Prepare & Cool Reactants (Alcohol, Acid, NaNO₂ solution) Mix_Reactants Slowly Mix Reactants at Low Temperature (0-5°C) Prepare_Reactants->Mix_Reactants Stir Stir for Extended Period Mix_Reactants->Stir Filter Filter Precipitate (e.g., Na₂SO₄) Stir->Filter Separate_Layers Separate Organic Layer Filter->Separate_Layers Wash Wash with Base & Brine Separate_Layers->Wash Dry Dry with Anhydrous Salt Wash->Dry Distill Purify by Distillation Dry->Distill

References

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of hexyl nitrate (B79036), with a primary focus on its most common isomer, 2-ethylhexyl nitrate (2-EHN). The information is compiled from various safety data sheets and toxicological summaries to assist researchers, scientists, and drug development professionals in understanding its potential hazards.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for 2-ethylthis compound. These values are critical for assessing the acute toxicity of the compound through different routes of exposure.

Table 1: Acute Toxicity Data for 2-Ethylthis compound

Toxicity EndpointSpeciesRoute of AdministrationValueReference
LD50RatOral>10000 mg/kg[1][2]
LD50RatOral>5000 mg/kg[3]
LD50RatOral960 mg/kg[4]
LD50RatOral300-2000 mg/kg[5]
LD50RabbitDermal>5000 mg/kg[1][2]
LD50RabbitDermal>2000 mg/kg[3]
LD50RabbitDermal1000-2000 mg/kg[5]
LC50RatInhalation (Mist)20 - 200 mg/L (1 hr)[3]
LC50RatInhalation> 14,000 mg/m³/4hr[6]
LCLoRat (female)Inhalation> 4.6 mg/L air (nominal)[7]

Table 2: Ecotoxicity Data for 2-Ethylthis compound

Toxicity EndpointSpeciesExposure DurationValueReference
LC50Fish (Danio rerio)96 hours2 mg/L[4][7][8]
EC50Crustacea (Daphnia magna)48 hours>12.6 mg/L[7][8]
EC50Algae/aquatic plants72 hours1.57 mg/L[8]
EC50Algae (Pseudokirchneriella subcapitata)72 hours3.22 mg/L[7]
EC50Activated sludge3 hours>1000 mg/L[7]

Safety Profile

2.1. Acute Effects

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][7][8][9] The primary acute toxic effects of organic nitrates are related to their vasodilating properties, which can lead to a sudden drop in blood pressure, headache, and nausea.[3][8] Ingestion can also cause cyanosis, collapse, and coma.[3] Another significant acute effect is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[6][8]

  • Oral: Harmful if swallowed.[8][9] Ingestion can lead to systemic effects such as vasodilation and methemoglobinemia.

  • Dermal: Harmful in contact with skin.[8][9] Skin absorption may contribute significantly to systemic toxicity.[8]

  • Inhalation: Harmful if inhaled.[8][9] High vapor concentrations may cause nasal and chest irritation, coughing, sneezing, headache, and nausea.[8]

2.2. Irritation and Sensitization

  • Skin Irritation: this compound may cause skin irritation upon direct contact, potentially leading to inflammation.[1][7][8] However, one study on rabbits showed no skin irritation after 4 hours of exposure.[4] Repeated exposure may cause skin dryness or cracking.[5]

  • Eye Irritation: It is classified as causing eye irritation.[1][7][8] Repeated or prolonged contact may lead to inflammation and temporary vision impairment.[8]

  • Skin Sensitization: Existing data suggests that 2-ethylthis compound is not a skin sensitizer.[4][6][10]

2.3. Chronic Effects and Carcinogenicity

There is limited information available on the chronic effects of this compound.[8] A 28-day oral study in rats indicated a No-Observed-Adverse-Effect Level (NOEL) of 20 mg/kg/day, with higher doses causing increased liver and kidney weights.[6]

  • Germ Cell Mutagenicity: Nitrates generally do not show mutagenic activity in microbial tests under aerobic conditions. However, under anaerobic conditions, reduction to nitrite (B80452) can occur, and nitrite is mutagenic in some in vitro assays.[8] An Ames test for 2-ethylthis compound was negative.[4]

  • Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen.[5][10] The International Agency for Research on Cancer (IARC) has not identified it as a probable, possible, or confirmed human carcinogen.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published in the available literature. The data presented in Safety Data Sheets are typically summaries of studies conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

3.1. General Protocol for Acute Oral Toxicity (OECD 401 or similar)

  • Animal Model: Typically, rats are used.

  • Dosage: A range of doses is administered to different groups of animals.

  • Administration: The substance is administered by gavage in a single dose.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

3.2. General Protocol for Acute Dermal Toxicity (OECD 402 or similar)

  • Animal Model: Rats or rabbits are commonly used.

  • Dosage and Application: A specific dose of the substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.

  • Exposure Duration: The substance is typically left in contact with the skin for 24 hours.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 is determined.

3.3. General Protocol for Acute Inhalation Toxicity (OECD 403 or similar)

  • Animal Model: Rats are typically used.

  • Exposure: Animals are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (e.g., 1 or 4 hours).

  • Concentration: Different groups of animals are exposed to various concentrations of the substance.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The LC50 (the concentration in air that is lethal to 50% of the test animals) is calculated.

Visualizations

The following diagrams illustrate the conceptual signaling pathway for organic nitrate toxicity and a generalized workflow for acute toxicity testing.

G Conceptual Signaling Pathway of Organic Nitrate Toxicity cluster_exposure Exposure cluster_absorption Absorption & Metabolism cluster_effects Physiological Effects cluster_symptoms Clinical Manifestations Exposure This compound Exposure (Inhalation, Dermal, Oral) Absorption Absorption into Bloodstream Exposure->Absorption Metabolism Metabolic Conversion to Nitric Oxide (NO) Absorption->Metabolism sGC Stimulation of Soluble Guanylate Cyclase (sGC) Metabolism->sGC Methemoglobinemia Oxidation of Hemoglobin (Methemoglobinemia) Metabolism->Methemoglobinemia cGMP Increased cGMP Levels sGC->cGMP Vasodilation Smooth Muscle Relaxation (Vasodilation) cGMP->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Headache Headache Vasodilation->Headache ReducedO2 Reduced O2 Transport Methemoglobinemia->ReducedO2 Cyanosis Cyanosis ReducedO2->Cyanosis

Caption: Conceptual pathway of organic nitrate toxicity.

G Generalized Experimental Workflow for Acute Toxicity Testing cluster_setup Experimental Setup cluster_admin Route of Administration cluster_observation Observation & Data Collection cluster_analysis Data Analysis AnimalSelection Animal Model Selection (e.g., Rats, Rabbits) DoseSelection Dose/Concentration Range Finding AnimalSelection->DoseSelection Grouping Animal Grouping and Acclimatization DoseSelection->Grouping Oral Oral Gavage Grouping->Oral Dermal Dermal Application Grouping->Dermal Inhalation Inhalation Exposure Grouping->Inhalation Observation 14-Day Observation for Toxicity Signs & Mortality Oral->Observation Dermal->Observation Inhalation->Observation Necropsy Gross Necropsy Observation->Necropsy Calculation Calculation of LD50/LC50 Necropsy->Calculation

References

environmental fate and impact of hexyl nitrate emissions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Impact of Hexyl Nitrate (B79036) Emissions

Abstract

Hexyl nitrate, primarily in the form of its isomer 2-ethylthis compound (2-EHN), is a significant industrial chemical, predominantly used as a cetane improver in diesel fuels to enhance combustion and reduce engine knocking. Its widespread use necessitates a thorough understanding of its environmental distribution, persistence, and potential impacts. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate and ecotoxicological effects of this compound emissions. It covers its behavior in atmospheric, aquatic, and terrestrial compartments, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating critical environmental pathways.

Introduction

Alkyl nitrates are organic compounds that play a role in various atmospheric and environmental processes. 2-Ethylthis compound (C₈H₁₇NO₃) is the most commercially important isomer of this compound.[1] Added to diesel fuel at concentrations between 0.05% and 0.4%, its primary function is to accelerate the ignition process.[1] While beneficial for engine performance and capable of reducing certain emissions like carbon monoxide, hydrocarbons, and particulate matter, its release into the environment through evaporation or incomplete combustion raises questions about its subsequent fate and impact.[2] This document synthesizes the available data on its journey through the environment and its effects on various ecosystems.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the air, water, and soil. For this compound, this involves atmospheric degradation, partitioning into water and soil, and biodegradation.

Atmospheric Fate

Once volatilized, this compound enters the atmosphere, where it becomes part of complex photochemical reactions.[3] Organic nitrates act as both sinks and sources for nitrogen oxide radicals (NOx), which are key precursors to ozone formation.[4][5] The atmospheric lifetime of organic nitrates can range from a few hours to several days, allowing for long-range transport away from emission sources.[6]

The primary atmospheric removal pathways for this compound are:

  • Photolysis: The breakdown of the molecule by sunlight. The n → π* transition in the nitrate group absorbs light at wavelengths ≥ 290 nm, leading to the cleavage of the O-NO₂ bond.[2]

  • Reaction with Hydroxyl Radicals (•OH): The •OH radical is the primary daytime oxidant in the troposphere and reacts with this compound, primarily through hydrogen abstraction from the alkyl chain.[7][8]

  • Reaction with Nitrate Radicals (NO₃•): This reaction is a dominant removal pathway during the nighttime.[7]

These reactions lead to the formation of various degradation products, including nitric acid (HNO₃), and can either permanently remove NOx from the atmosphere or release it to catalyze further ozone formation.[3]

HexylNitrate This compound (in atmosphere) Photolysis Photolysis (Sunlight, hν) HexylNitrate->Photolysis O-NO₂ bond cleavage OH_Reaction Reaction with •OH (Daytime) HexylNitrate->OH_Reaction H-abstraction NO3_Reaction Reaction with NO₃• (Nighttime) HexylNitrate->NO3_Reaction H-abstraction Products1 Hexyl Alkoxy Radical + NO₂ Photolysis->Products1 Products2 Water + this compound Radical OH_Reaction->Products2 Products3 Nitric Acid (HNO₃) + Products NO3_Reaction->Products3 NOx_Cycle NOx Reservoir (Transport & Release) Products1->NOx_Cycle Products2->NOx_Cycle Permanent_Sink Permanent NOx Sink (e.g., HNO₃ Deposition) Products3->Permanent_Sink

Caption: Primary atmospheric removal pathways for this compound.

Fate in Aquatic Environments

This compound is classified as toxic to aquatic life with long-lasting effects.[9][10] It has low water solubility and is not readily biodegradable, suggesting it can persist in the aquatic compartment.[10][11] If released into water, it is expected to partition to suspended sediment.[10][11]

  • Hydrolysis: As an alkyl nitrate, it may be subject to hydrolysis, breaking down into an alcohol and nitric acid. This process can act as a permanent sink for NOx.[3][4] Studies on smaller alkyl nitrates suggest that basic hydrolysis (reaction with OH⁻) is the most favorable pathway.[4][5]

  • Biodegradation: While not considered "readily" biodegradable, certain microbial communities, especially those from refinery wastewater treatment plants, have shown the ability to degrade 2-EHN.[12]

Fate in Terrestrial Environments

When released to land, this compound is expected to partition to soil.[10][11] Its mobility in soil will be governed by its tendency to adsorb to soil particles, particularly the organic carbon fraction.[13][14] Chemicals with low water solubility and a preference for organic phases tend to be less mobile in soil, reducing the immediate risk of groundwater contamination but increasing their persistence in the topsoil.[15]

  • Sorption: The partitioning of a chemical between the soil and water phases is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).[16] A high Koc value indicates strong binding to soil and low mobility.

  • Biodegradation: Specific soil microorganisms have demonstrated the capacity to degrade 2-EHN.[12] Studies have identified strains of Mycobacterium austroafricanum that can mineralize the compound.[1][12] However, the degradation can be slow and may lead to the accumulation of metabolites, such as 4-ethyldihydrofuran-2(3H)-one, which are not further metabolized by the same strain.[1][17] This partial degradation explains the poor overall biodegradability of 2-EHN.[1][17]

Environmental Impact

The environmental impact of this compound relates to its toxicity to organisms and its contribution to broader atmospheric phenomena like smog and ozone formation.

Ecotoxicity

2-EHN has been shown to be toxic to various aquatic organisms.[10] Standardized tests have yielded data on its acute effects on fish, crustaceans, and algae. It is not considered bioaccumulative.[10][11]

Table 1: Aquatic Ecotoxicity of 2-Ethylthis compound

Test Organism Endpoint Value Exposure Time Reference
Fish LC50 2.0 mg/L 96 hours [9]
Crustacea (Daphnia) EC50 >12.6 mg/L 48 hours [9]
Algae/Aquatic Plants EC50 1.57 mg/L 72 hours [9]

| Bacteria | LC50 | 10 - 100 ppm | - |[18] |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration causing a 50% response (e.g., immobilization).

Air Quality Impact

The atmospheric degradation of this compound is intrinsically linked to air quality. By acting as a reservoir and transport mechanism for NOx, it can influence the location and timing of tropospheric ozone (O₃) formation.[3][19] In urban areas, the reaction of NOx and Volatile Organic Compounds (VOCs) in the presence of sunlight produces photochemical smog, of which ozone is a primary component.[8] By releasing NOx in areas downwind of emission sources, alkyl nitrates can contribute to ozone exceedances in suburban or rural regions.[20]

Conversely, the use of 2-EHN as a fuel additive is also intended to reduce engine emissions. Studies have shown that it can lead to a reduction in carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter.[2][16] However, its effect on NOx emissions is complex; while some studies report a decrease, others indicate a potential increase, particularly when blended with other additives like ethanol.[16][21][22]

Experimental Protocols

The data presented in this guide are derived from standardized experimental methods. The following sections provide detailed overviews of the key protocols used to assess the environmental fate and impact of chemicals like this compound.

Protocol: Ready Biodegradability (OECD 301D - Closed Bottle Test)

This test screens chemicals for ready biodegradability in an aerobic aqueous medium. A negative result (not readily biodegradable) suggests that further investigation of persistence is needed.

Objective: To determine if a test substance is easily biodegraded by aerobic microorganisms.

Methodology:

  • Preparation of Mineral Medium: A nutrient medium (containing potassium, sodium, calcium, magnesium, iron salts, and phosphate (B84403) buffer) is prepared in deionized water and saturated with air.

  • Inoculum: The microbial source is typically activated sludge from a domestic wastewater treatment plant, prepared by settling and washing.

  • Test Setup: A known volume of the inoculated mineral medium is placed into a series of airtight glass bottles.

  • Dosing: The test substance is added to the test bottles at a concentration typically between 2-5 mg/L. Control bottles contain only the inoculum (blank), and reference bottles contain a readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) to validate the test.

  • Incubation: Bottles are sealed, ensuring no headspace, and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measurement: The concentration of dissolved oxygen is measured in replicate bottles at the beginning of the test and at regular intervals over the 28-day period using an oxygen electrode.

  • Calculation: The biochemical oxygen demand (BOD) is calculated from the difference in oxygen concentration between the start and end of the measurement period, corrected for the oxygen uptake in the blank control. The percentage of biodegradation is calculated as the ratio of the measured BOD to the Theoretical Oxygen Demand (ThOD) of the substance.

  • Pass Criteria: A substance is considered readily biodegradable if it achieves ≥60% biodegradation within a 10-day window during the 28-day test.[3][4] 2-EHN does not meet this criterion.[10]

Protocol: Soil Sorption (OECD 106 - Batch Equilibrium Method)

This method measures the adsorption/desorption of a chemical to soil, which is critical for predicting its mobility and potential to leach into groundwater.

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc).

start_end start_end process process decision decision io io start Start prep_soil Prepare Soil Samples (sieve, characterize OC, pH) start->prep_soil prep_sol Prepare Test Solution (Substance in 0.01M CaCl₂) start->prep_sol mix Combine Soil and Solution in Centrifuge Tubes prep_soil->mix prep_sol->mix equilibrate Equilibrate (Shake at constant temp.) mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., by HPLC or GC) separate->analyze calculate Calculate Kd and Koc analyze->calculate end End calculate->end

References

Solubility of Hexyl Nitrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexyl nitrate (B79036) and its common isomer, 2-ethylhexyl nitrate, in various organic solvents. Due to the limited availability of precise quantitative data for this compound across a wide spectrum of organic solvents, this guide incorporates information on 2-ethylthis compound as a close structural analog. The principle of "like dissolves like" serves as a predictive tool for estimating solubility in the absence of experimentally determined values. This document also outlines detailed experimental protocols for solubility determination and presents key chemical pathways relevant to the synthesis and degradation of these compounds.

Core Topic: Solubility Profile

This compound (C₆H₁₃NO₃) and its branched-chain isomer, 2-ethylthis compound (2-EHN, C₈H₁₇NO₃), are alkyl nitrates characterized by their relatively nonpolar aliphatic chains. This structural feature is the primary determinant of their solubility in organic solvents. As a general rule, these compounds exhibit higher solubility in nonpolar and weakly polar organic solvents, and limited solubility in highly polar solvents and water.

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound in a broad range of organic solvents is scarce. However, data for the closely related 2-ethylthis compound, a common fuel additive, provides valuable insights.

Solvent ClassificationSolvent2-Ethylthis compound (2-EHN) SolubilityThis compound (Predicted)Data Source/Rationale
Aqueous Water12.6 mg/L at 20°CVery Sparingly Soluble[1]
Hydrocarbons HeptamethylnonaneUsed as a solvent for biodegradation studiesMiscible[2] / "Like dissolves like"
Diesel FuelUsed as a cetane improver additiveMiscible[2] / "Like dissolves like"
General Organic VariousGenerally favorable solubilityGenerally favorable solubility[3][4] / "Like dissolves like"

Experimental Protocols

Accurate determination of solubility is critical for various applications, from reaction chemistry to formulation development. The following are detailed methodologies for key experiments related to the solubility and analysis of alkyl nitrates.

Protocol 1: Determination of Solubility in an Organic Solvent (Flask Method)

This method is a standard approach for determining the solubility of a liquid solute in an organic solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent.

Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, hexane, toluene)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID, or Mass Spectrometer, GC-MS)

Procedure:

  • Prepare a series of vials or flasks, each containing a precisely measured volume of the organic solvent.

  • Add an excess amount of this compound to each vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved this compound remaining.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

  • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved this compound settle.

  • Carefully take an aliquot of the supernatant (the clear, saturated solution) using a pipette. To ensure no undissolved solute is transferred, the aliquot may be centrifuged or filtered through a solvent-compatible filter (e.g., PTFE).

  • Dilute the aliquot with a known volume of the same organic solvent to a concentration suitable for the analytical method.

  • Analyze the diluted sample using a calibrated GC-FID or GC-MS to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Synthesis of 2-Ethylthis compound

This protocol describes a continuous synthesis method for 2-ethylthis compound, which can be adapted for other alkyl nitrates.

Objective: To synthesize 2-ethylthis compound from 2-ethylhexanol and a nitrating agent.

Materials:

  • 2-Ethylhexanol

  • Nitric acid (e.g., 52%)

  • Sulfuric acid (e.g., 20% oleum)

  • Micro-reactor or similar continuous flow reactor

  • Metering pumps

  • Liquid-liquid separator

  • Aqueous sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Organic solvent for extraction (if necessary)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Prepare a mixed acid solution of sulfuric and nitric acid in a specific molar ratio (e.g., 1.5 to 2.5).[5]

  • Set up a continuous flow system with a micro-reactor.

  • Use separate metering pumps to introduce 2-ethylhexanol and the mixed acid into the micro-reactor at controlled flow rates.[5]

  • Maintain the reaction temperature within a specified range (e.g., 15-40°C).[6]

  • The reaction mixture flows from the reactor into a liquid-liquid separator, where the organic phase (crude 2-ethylthis compound) is separated from the aqueous waste acid.[5]

  • The crude product is then mixed with an aqueous NaOH solution in a second micro-reactor to neutralize and remove residual acid.[5]

  • A final water-oil separation step yields the 2-ethylthis compound product.

  • The product can be further purified by washing with water and drying over a suitable drying agent.

  • Purity and yield can be determined by GC analysis.

Visualizations

The following diagrams illustrate key processes related to this compound and its analogs.

G raw_materials Raw Materials (2-Ethylhexanol, Mixed Acid) microreactor1 First Micro-reactor (Nitration Reaction) raw_materials->microreactor1 separator Liquid-Liquid Separator microreactor1->separator crude_product Crude 2-EHN (Acid-containing) separator->crude_product waste_acid Waste Acid separator->waste_acid microreactor2 Second Micro-reactor (Acid Extraction) crude_product->microreactor2 naoh NaOH Solution naoh->microreactor2 final_separator Water-Oil Separator microreactor2->final_separator final_product 2-Ethylthis compound (Ultra-low acid content) final_separator->final_product water_phase Aqueous Waste final_separator->water_phase

Caption: Continuous synthesis of 2-ethylthis compound.[5]

G EHN 2-Ethylthis compound (2-EHN) Metabolite Accumulated Metabolite EHN->Metabolite Biodegradation Nitrate Nitrate (NO3-) (Released) EHN->Nitrate Initial attack by esterase Mycobacterium Mycobacterium austroafricanum IFP 2173 Mycobacterium->EHN Acts on Lactone 4-ethyldihydrofuran-2(3H)-one (Cannot be further metabolized) Metabolite->Lactone Identification

Caption: Proposed biodegradation pathway of 2-EHN.[7]

References

Methodological & Application

Application Notes and Protocols: The Use of Hexyl Nitrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of hexyl nitrate (B79036) and analogous alkyl nitrates in organic synthesis. Detailed protocols, quantitative data for a closely related compound, and a logical workflow diagram are presented to guide researchers in leveraging these versatile reagents.

Application Notes

Hexyl nitrate, and alkyl nitrates in general, serve as valuable reagents in a variety of organic transformations. Their utility stems from their ability to act as nitrating agents, precursors for radical generation, and reagents in the synthesis of nitrogen-containing heterocycles.

1. Synthesis of this compound:

This compound is synthesized from the corresponding alcohol, n-hexanol, through esterification with nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. This reaction is an equilibrium process and can be driven to completion by removing the water formed during the reaction. The use of a mixed acid (a mixture of nitric and sulfuric acid) is a common and effective method for this transformation. While specific protocols for this compound are not abundantly available in the literature, procedures for analogous compounds like 2-ethylthis compound provide a reliable template.

2. Role as a Nitrating Agent:

Alkyl nitrates can be used as nitrating agents for various substrates. Although less common than standard nitrating agents like nitric acid/sulfuric acid mixtures, they offer an alternative under milder or specific conditions. The reactivity of alkyl nitrates as nitrating agents is often enhanced by the presence of a catalyst.

3. Generation of Alkoxy Radicals for C-C Bond Formation:

A significant application of alkyl nitrates in organic synthesis is their use as precursors for alkoxy radicals. The O-N bond in alkyl nitrates can be cleaved under thermal or photochemical conditions to generate the corresponding alkoxy radical. These highly reactive intermediates can then participate in a variety of reactions, including hydrogen atom abstraction to initiate radical chain processes or addition to unsaturated systems to form new carbon-carbon bonds. This reactivity is particularly relevant in the synthesis of complex molecules where the introduction of functional groups via radical pathways is desired. For instance, the generation of a hexyloxy radical from this compound can be a key step in initiating radical cyclizations or intermolecular additions.

4. Synthesis of Nitrogen-Containing Heterocycles:

Alkyl nitrates and the closely related alkyl nitrites are valuable reagents in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1] They can serve as a source of nitrogen or as an oxidant in cyclization reactions. For example, alkyl nitrites have been employed in the synthesis of quinolines and pyridines.[2][3] While direct protocols involving this compound are not prominent, the general reactivity of alkyl nitrates suggests their potential in similar synthetic strategies.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and can be adapted for the use of this compound.

Protocol 1: Synthesis of this compound (Analogous to 2-Ethylthis compound)

This protocol is adapted from the synthesis of 2-ethylthis compound using a mixed acid approach.[4]

Materials:

  • n-Hexanol

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (5%, aqueous)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 to 2:1 molar ratio, while keeping the temperature below 10 °C.

  • Nitration Reaction: To a separate flask containing n-hexanol, slowly add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 5 °C with vigorous stirring. The addition rate should be controlled to prevent a rise in temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ice-water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of 2-ethylthis compound, a close structural analog of this compound. This data can serve as a useful reference for optimizing the synthesis of this compound.

Starting MaterialNitrating Agent Composition (wt%)Temperature (°C)Reaction Time (min)Yield (%)Reference
2-EthylhexanolHNO₃ (10-25), H₂SO₄ (45-60), N₂Oₓ (0.0001-0.1), H₂O (balance)15-402-5>98.5[4]
2-EthylhexanolHNO₃ (48), H₂SO₄ (26), H₂O (26) with stabilizers30-80Not specified98.5[4]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of this compound in organic synthesis.

Synthesis_of_Hexyl_Nitrate n_hexanol n-Hexanol reaction Esterification n_hexanol->reaction mixed_acid Mixed Acid (HNO₃/H₂SO₄) mixed_acid->reaction hexyl_nitrate This compound reaction->hexyl_nitrate water Water reaction->water

Caption: Synthesis of this compound via Esterification.

Radical_Generation_and_Application hexyl_nitrate This compound initiation Initiation (Heat or Light) hexyl_nitrate->initiation hexyloxy_radical Hexyloxy Radical initiation->hexyloxy_radical radical_reactions Radical Reactions hexyloxy_radical->radical_reactions cyclization Intramolecular Cyclization radical_reactions->cyclization intermolecular Intermolecular Addition radical_reactions->intermolecular product Cyclized or Addition Product cyclization->product intermolecular->product

Caption: Generation and Application of Hexyloxy Radicals.

Logical_Workflow_Alkyl_Nitrates cluster_synthesis Synthesis cluster_applications Applications cluster_transformations Transformations alcohol Alcohol (e.g., n-Hexanol) synthesis_reaction Esterification alcohol->synthesis_reaction nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) nitrating_agent->synthesis_reaction alkyl_nitrate Alkyl Nitrate (e.g., this compound) synthesis_reaction->alkyl_nitrate radical_precursor Radical Precursor alkyl_nitrate->radical_precursor nitrating_reagent Nitrating Reagent alkyl_nitrate->nitrating_reagent heterocycle_synthesis Heterocycle Synthesis alkyl_nitrate->heterocycle_synthesis cc_bond C-C Bond Formation radical_precursor->cc_bond functional_group Nitration of Substrates nitrating_reagent->functional_group n_heterocycles N-Containing Heterocycles heterocycle_synthesis->n_heterocycles

Caption: Synthetic Utility Workflow of Alkyl Nitrates.

References

Application Notes and Protocols: Hexyl Nitrate as a Cetane Improver for Biodiesel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Fuel Development Professionals

Introduction

Biodiesel, a renewable fuel derived from sources like vegetable oils and animal fats, is a leading alternative to petroleum diesel. Its use in compression-ignition (CI) engines can significantly reduce emissions of unburned hydrocarbons, carbon monoxide, and particulate matter. However, a critical property influencing its performance is the cetane number (CN), a measure of the fuel's ignition quality. A higher cetane number indicates a shorter ignition delay—the time between fuel injection and the start of combustion—leading to smoother engine operation, reduced noise, and lower emissions.[1]

Biodiesel feedstocks can produce fuels with varying cetane numbers.[2] To standardize and enhance the ignition quality of biodiesel blends, cetane improver additives are often incorporated. Alkyl nitrates are a prominent class of cetane improvers, with 2-ethylhexyl nitrate (B79036) (EHN) being the most widely used and studied.[3][4][5] These additives work by decomposing at lower temperatures than the fuel, initiating chemical reactions that promote earlier and more controlled combustion.[4]

This document provides detailed application notes and protocols for utilizing hexyl nitrate as a cetane improver in biodiesel blends. Due to the extensive body of research on its close analog, 2-ethylthis compound (EHN), the quantitative data and expected outcomes presented herein are largely based on studies involving EHN.

Application Notes

Mechanism of Action

This compound, like other alkyl nitrates, enhances the cetane number by accelerating the pre-ignition chemistry. The primary mechanism involves the thermal decomposition of the nitrate ester at temperatures encountered during the compression stroke in a diesel engine. This decomposition releases reactive radicals, which initiate a chain reaction, accelerating the oxidation of the fuel molecules.[4] This process effectively shortens the autoignition delay period, leading to an earlier and more controlled start of combustion. The result is a smoother pressure rise in the cylinder, reducing diesel "knock" and improving overall engine performance.[4][5]

Effects on Fuel Physicochemical Properties

The addition of this compound in small concentrations (typically 100-2000 ppm) does not significantly alter most of the bulk physicochemical properties of the biodiesel blend.[5][6]

  • Density and Viscosity: Studies on EHN show that its addition causes only slight changes in the density and kinematic viscosity of diesel and biodiesel blends.[4][7]

  • Cold Flow Properties: Properties like Cloud Point and Pour Point are generally not significantly affected by the low concentrations of cetane improver used.[6]

  • Oxidation Stability: Some studies suggest that nitrate-based cetane improvers may adversely affect the measured oxidation stability of diesel fuel during long-term storage.[8] This is a critical consideration for fuel longevity.

  • Flash Point: The flash point of the blend is not significantly altered.[6]

Effects on Engine Performance
  • Brake Thermal Efficiency (BTE): The addition of a cetane improver like EHN can lead to an increase in BTE.[9][10] This improvement is attributed to more complete and efficient combustion resulting from the shortened ignition delay. Some studies have observed a 15% to 20% improvement in BTE at maximum load with EHN addition to diesel-biodiesel blends.[9]

  • Brake Specific Fuel Consumption (BSFC): Correspondingly, an increase in BTE generally leads to a decrease in BSFC.[9][10] The improved combustion efficiency means that less fuel is required to produce the same amount of power.

Effects on Engine Emissions

The impact of this compound on emissions is a key area of interest, with the primary goal often being the reduction of nitrogen oxides (NOx), which can sometimes increase with biodiesel use.

  • Nitrogen Oxides (NOx): Cetane improvers can reduce NOx emissions.[6][9][10] The shortened ignition delay leads to a lower peak combustion temperature, which is a primary factor in the formation of thermal NOx. Reductions of 9.4% to 17.5% have been observed with EHN in some studies.[10]

  • Carbon Monoxide (CO) and Hydrocarbons (HC): Emissions of CO and unburned HC, which result from incomplete combustion, are often reduced with the addition of this compound.[9][10] The improved ignition quality promotes more complete fuel oxidation. Reductions in CO can range from 45% to 85%.[10] However, some studies have noted a slight increase in CO and HC under certain conditions, possibly due to localized cooling effects or altered reaction pathways.[11][12]

  • Smoke and Particulate Matter (PM): The effect on smoke opacity can be variable. While improved combustion should theoretically reduce smoke, some studies have reported an increase in smoke density with the addition of EHN.[9] This outcome can be highly dependent on engine operating conditions and base fuel properties.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of 2-ethylthis compound (EHN) on biodiesel blends.

Table 1: Effect of EHN on Physicochemical Properties of Biodiesel Blends

Fuel Blend Additive Concentration Density ( kg/m ³) Kinematic Viscosity (cSt) Cetane Number / Index Source
Diesel (B0) 0 856 2.32 48.0 [7]
B50 (50% WCO Biodiesel) 0 - 5.645 49.2 [7]
B50 + CNI EHN 872.1 4.722 49.2 [7]
PB10PN10 (10% Palm Biodiesel, 10% Pentanol) 0 - - 5.2% lower than PB10 [11]

| PB10PN10E1 | 1% EHN | - | - | 6% higher than PB10 |[11] |

WCO: Waste Cooking Oil; CNI: Cetane Number Improver (EHN)

Table 2: Effect of EHN on Engine Performance

Fuel Blend Additive Concentration Engine Load Change in BTE (%) Change in BSFC (%) Source
Diesel-Biodiesel Blends 0.5% EHN High BMEP ~15% increase vs. diesel Decrease [9]
Diesel-Biodiesel Blends 1.0% EHN High BMEP ~20% increase vs. diesel Decrease [9]
BMF30 (70% Biodiesel, 30% MF) 1.0% EHN Varied 3.30% increase 5.49% decrease [10]

| BMF30 (70% Biodiesel, 30% MF) | 1.5% EHN | Varied | 4.69% increase | 7.33% decrease |[10] |

BMEP: Brake Mean Effective Pressure; BMF30: Biodiesel-Methylfuran blend

Table 3: Effect of EHN on Exhaust Emissions

Fuel Blend Additive Concentration Engine Load Change in NOx (%) Change in CO (%) Change in HC (%) Change in Smoke Source
Diesel-Biodiesel Blends 1.0% EHN Varied Decrease Decrease - Increase [9]
BMF30 (70% Biodiesel, 30% MF) 1.5% EHN Varied 9.4 - 17.5% decrease 45.1 - 85.5% decrease 14.6 - 24.9% decrease Decrease [10]
B50 (50% WCO Biodiesel) 0 - 755 (mg/Nm³) 254 (mg/Nm³) - - [7]
B50 + CNI EHN - 825 (mg/Nm³) 280 (mg/Nm³) - - [7]

| PB10PN10E1 | 1% EHN | Varied | - | - | 4.18% increase | - |[11] |

Experimental Protocols

The following protocols provide a framework for evaluating this compound as a cetane improver.

Protocol 1: Preparation of Biodiesel-Hexyl Nitrate Test Blends

Objective: To prepare accurate and homogeneous blends of biodiesel and this compound for testing.

Materials:

  • Base biodiesel fuel (e.g., B20, B100) meeting ASTM D6751 specifications.[13]

  • This compound (or 2-ethylthis compound), purity >99%.

  • Volumetric flasks (Class A).

  • Micropipettes or analytical balance.

  • Magnetic stirrer and stir bars.

Procedure:

  • Determine Blend Concentrations: Select the desired volumetric or weight concentrations of this compound to be tested (e.g., 250, 500, 1000, 2000 ppm).

  • Blending: a. Measure a precise volume of the base biodiesel blend (e.g., 1000 mL) and transfer it to a volumetric flask. b. Calculate the required volume or mass of this compound for the target concentration. c. Using a micropipette or by weighing on an analytical balance, accurately measure and add the calculated amount of this compound to the flask. d. Add a magnetic stir bar to the flask and seal it. e. Place the flask on a magnetic stirrer and mix for at least 30 minutes at room temperature to ensure a homogeneous blend.

  • Control Fuel: Prepare a control sample using only the base biodiesel blend with no additive.

  • Storage: Store all fuel samples in sealed, labeled, amber glass bottles away from direct sunlight to prevent degradation.

Protocol 2: Determination of Cetane Number (ASTM D613)

Objective: To measure the ignition quality (cetane number) of the prepared fuel blends.[1]

Apparatus:

  • A standard single-cylinder, four-stroke, variable compression ratio, indirect injection Cooperative Fuel Research (CFR) engine.[14][15]

  • Primary reference fuels (n-hexadecane, CN=100; and 1-methylnaphthalene (B46632) or isocetane, CN=0 or 15).[15]

Procedure Summary:

  • Engine Setup & Calibration: Prepare and calibrate the CFR engine according to the detailed specifications in the ASTM D613 standard.[14] This includes setting standard operating conditions for speed, injection timing, and temperatures.[1]

  • Bracketing Procedure: a. Operate the engine on the test fuel and adjust the compression ratio until a specific ignition delay is achieved (typically 13 degrees). b. Select two reference fuel blends that bracket the test fuel, meaning one has a shorter ignition delay and the other has a longer ignition delay at the same compression ratio. c. Operate the engine on each reference fuel blend and record the compression ratio required to achieve the same 13-degree ignition delay.

  • Calculation: The cetane number of the test fuel is determined by linear interpolation between the cetane numbers of the two bracketing reference fuels based on the compression ratio readings.[14]

  • Reporting: Report the final value as the Cetane Number.[14]

Protocol 3: Engine Performance and Emissions Testing

Objective: To evaluate the effect of this compound on engine performance (power, efficiency) and exhaust emissions under various operating conditions.

Apparatus:

  • A single-cylinder or multi-cylinder direct-injection diesel engine coupled to an eddy current dynamometer.[9][16]

  • Fuel flow measurement system (gravimetric or volumetric).

  • Sensors for engine speed, torque, temperatures (coolant, oil, exhaust), and pressures.

  • Data acquisition system.

  • Exhaust gas analyzer for NOx, CO, HC, O2, CO2.[17]

  • Smoke meter (e.g., AVL smoke meter) for measuring smoke opacity.[17]

Procedure:

  • Engine Warm-up: Warm up the engine using a standard diesel fuel until coolant and oil temperatures stabilize.[18]

  • Baseline Test: a. Purge the fuel system and run the engine with the control fuel (base biodiesel without additive). b. Set the engine to a constant speed (e.g., 1500 rpm).[9] c. Apply a series of predefined loads using the dynamometer (e.g., 0%, 25%, 50%, 75%, 100% load).[18] d. At each load point, allow the engine to stabilize for several minutes, then record all performance and emission data for a set duration.

  • Test Fuel Run: a. Purge the fuel lines thoroughly and switch to the first test blend containing this compound. b. Repeat the test procedure from step 2c-2d for the additized fuel.

  • Repeat: Repeat the entire procedure for all prepared fuel blends.

  • Data Analysis: a. Calculate key performance parameters: Brake Power (BP), Brake Specific Fuel Consumption (BSFC), and Brake Thermal Efficiency (BTE). b. Compare the performance and emission data of the additized blends against the baseline control fuel at each operating point.

Protocol 4: Fuel and Exhaust Gas Analysis (GC-MS)

Objective: To identify and quantify the chemical composition of the fuel and the hydrocarbon species in the exhaust.

Apparatus:

  • Gas Chromatograph-Mass Spectrometer (GC-MS).[19][20]

  • Appropriate capillary column for separating fatty acid methyl esters (for fuel) or hydrocarbon species (for exhaust).

  • Solid-Phase Extraction (SPE) equipment for sample cleanup if necessary.[20]

Procedure Summary (Fuel Analysis):

  • Sample Preparation: Dilute a small sample of the biodiesel blend in a suitable solvent (e.g., hexane).[21]

  • GC-MS Method: Develop a GC method with a temperature ramp suitable for separating the expected fatty acid methyl esters.[21]

  • Injection & Analysis: Inject the prepared sample into the GC-MS. The components will be separated in the column and identified by their mass spectra.

  • Quantification: Use internal or external standards to quantify the concentration of major esters.

Procedure Summary (Exhaust Analysis):

  • Sampling: Collect a sample of the raw exhaust gas using a heated sample line and a gas sampling bag or by passing it through a cold trap to condense hydrocarbon species.

  • Extraction: Extract the collected hydrocarbons using a suitable solvent.

  • GC-MS Analysis: Analyze the extracted sample using a GC-MS method optimized for volatile and semi-volatile organic compounds.

  • Identification: Identify the different hydrocarbon species present in the exhaust by comparing their mass spectra to a library (e.g., NIST).

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_output Phase 3: Output A Prepare Biodiesel Base Fuel (e.g., B20) C Create Test Blends (e.g., 500, 1000 ppm) A->C B Synthesize/Procure This compound B->C E Measure Physicochemical Properties (Viscosity, Density) C->E D Prepare Control Fuel (No Additive) D->E F Determine Cetane Number (ASTM D613) E->F G Perform Engine Test (Performance & Emissions) F->G H Analyze Data (BTE, BSFC, NOx, CO, HC) G->H I Comparative Analysis of Performance & Emissions H->I G A This compound Addition to Biodiesel B Accelerated Pre-Ignition Radical Formation A->B C Increased Cetane Number B->C D Reduced Ignition Delay C->D E Lower Peak Combustion Temperature D->E F More Complete Combustion D->F I Reduced NOx Emissions E->I G Increased Brake Thermal Efficiency (BTE) F->G H Decreased Brake Specific Fuel Consumption (BSFC) F->H J Reduced CO & HC Emissions F->J

References

Application Notes and Protocols for Hexyl Nitrate in Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexyl nitrate (B79036), specifically 2-ethylhexyl nitrate (EHN), in the formulation of energetic materials. The information is intended for professionals in research and development.

Introduction

2-Ethylthis compound (EHN), a high-boiling alkyl nitrate, serves as an energetic plasticizer and a liquid fuel component in multi-component explosive compositions. Its primary role is to be combined with a solid oxidizer, such as ammonium (B1175870) perchlorate (B79767) (AP), to form a detonable mixture. A key advantage of these compositions is that the individual components are not classified as explosives until mixed, reducing the hazards associated with transportation and handling. EHN is a low-viscosity liquid at atmospheric pressure with a negative oxygen balance of -197%.

Applications in Energetic Formulations

The principal application of 2-ethylthis compound is in binary and multi-component explosive systems. These formulations are typically mixed on-site to create a final explosive product with a consistency similar to damp sand.

1. Binary Explosive Systems:

The simplest formulations consist of a mixture of 2-ethylthis compound and a granular solid oxidizer. Ammonium perchlorate is a commonly used oxidizer in these systems.

2. Multi-Component Explosive Systems:

To enhance performance or modify sensitivity, additional components can be introduced:

  • Secondary Fuel: Powdered metals, such as aluminum, can be added to increase the energy output of the explosive.

  • Desensitizing Agent: Compounds like azodicarbonamide (B1663908) can be incorporated to reduce the sensitivity of the explosive mixture, enhancing safety.

Quantitative Data

Table 1: Composition of 2-Ethylthis compound-Based Explosive Formulations

Formulation ID2-Ethylthis compound (wt%)Ammonium Perchlorate (wt%)Aluminum (wt%)Azodicarbonamide (wt%)
EHN/AP/Al-19.6580.709.65-
EHN/AP/AZDCA-113.381.9-4.8

Table 2: Physical Properties of 2-Ethylthis compound

PropertyValue
Chemical FormulaCH₃(CH₂)₃CH(C₂H₅)CH₂ONO₂
Oxygen Balance-197%
Physical StateLow viscosity liquid

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylthis compound

This protocol is based on a continuous synthesis method.

Materials:

  • 2-Ethylhexanol

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃)

  • 20% Oleum (B3057394)

  • 52% Nitric acid

Equipment:

  • Ideal displacement reactor

  • Centrifuge

Procedure:

  • Prepare a sulfuric-nitric acid mixture with the following composition by weight:

    • Sulfuric acid: 45-60%

    • Nitric acid: 10-25%

    • Nitrogen oxides: 0.0001-0.1%

    • Water: balance to 100%

    • This mixture is prepared from 20% oleum and 52% nitric acid.

  • Maintain the temperature of the ideal displacement reactor between 15-40°C.

  • Introduce the 2-ethylhexanol and the acid mixture into the reactor. The volume ratio of the acid mixture to 2-ethylhexanol should be between 1.6:1 and 2.3:1.

  • The residence time for the reaction in the reactor is 2-5 minutes.

  • Following the reaction, isolate the 2-ethylthis compound product by centrifugation.

Protocol 2: Formulation of a Castable EHN/AP/Al Explosive

This protocol describes a general method for preparing a castable explosive formulation containing 2-ethylthis compound, ammonium perchlorate, and aluminum.

Materials:

  • 2-Ethylthis compound (EHN)

  • Granular ammonium perchlorate (AP)

  • Powdered aluminum (Al)

Equipment:

  • Mixing vessel

  • Casting mold

  • Remote mixing apparatus (for safety)

Procedure:

  • Preparation of Components:

    • Ensure the ammonium perchlorate and aluminum powder are dry and free-flowing.

    • Measure the required quantities of each component according to the desired formulation (e.g., EHN: 9.65%, AP: 80.70%, Al: 9.65% by weight).

  • Mixing:

    • In a suitable mixing vessel, first add the liquid 2-ethylthis compound.

    • Gradually add the solid components (ammonium perchlorate and aluminum powder) to the liquid while mixing.

    • Continue mixing until a homogenous mixture with a consistency of damp sand is achieved. For safety, this process should be conducted remotely.

  • Casting:

    • Carefully pour the homogenous mixture into the desired mold.

    • Gently tap or vibrate the mold to ensure the mixture settles and to remove any entrapped air.

  • Curing:

    • The formulation does not require a traditional curing step involving a chemical reaction of a binder. The mixture is ready for use after casting and consolidation.

Protocol 3: Sensitivity Testing (Conceptual)

Standard sensitivity tests should be performed on any new energetic material formulation. The following are conceptual outlines for impact and friction sensitivity testing.

Impact Sensitivity:

  • A small, precise amount of the explosive formulation is placed on a standardized anvil.

  • A drop weight of a specified mass is released from a known height onto a striker in contact with the sample.

  • The height is varied to determine the 50% probability of initiation (H₅₀).

Friction Sensitivity:

  • A small amount of the explosive sample is placed on a porcelain plate.

  • A weighted porcelain pin is drawn across the sample at a constant speed.

  • The load on the pin is varied to determine the threshold at which initiation occurs.

Visualizations

Experimental_Workflow cluster_synthesis Protocol 1: Synthesis of 2-Ethylthis compound cluster_formulation Protocol 2: Formulation of Castable Explosive cluster_testing Protocol 3: Sensitivity Testing S1 Prepare Sulfuric-Nitric Acid Mixture S2 Introduce Reactants to Reactor (2-Ethylhexanol & Acid Mixture) S1->S2 S3 Nitration Reaction (15-40°C, 2-5 min) S2->S3 S4 Isolate Product by Centrifugation S3->S4 F1 Prepare & Weigh Components (EHN, AP, Al) S4->F1 2-Ethylthis compound F2 Mix Components to Homogeneity F1->F2 F3 Cast Mixture into Mold F2->F3 T1 Impact Sensitivity Test F3->T1 Formulated Explosive T2 Friction Sensitivity Test F3->T2 Formulated Explosive

Caption: Experimental workflow for the synthesis, formulation, and testing of EHN-based explosives.

Decomposition_Pathway cluster_initial_step Initial Decomposition Step cluster_products Primary Decomposition Products cluster_secondary_reactions Secondary Reactions EHN 2-Ethylthis compound (C₈H₁₇ONO₂) Radical_Formation Homolytic Cleavage of O-NO₂ bond EHN->Radical_Formation Alkoxy_Radical 2-Ethylhexyloxy Radical (C₈H₁₇O•) Radical_Formation->Alkoxy_Radical NO2 Nitrogen Dioxide (NO₂) Radical_Formation->NO2 Beta_Scission β-Scission Alkoxy_Radical->Beta_Scission Formaldehyde Formaldehyde (CH₂O) Beta_Scission->Formaldehyde Alkyl_Radical Heptyl Radical (C₇H₁₅•) Beta_Scission->Alkyl_Radical

Caption: Conceptual thermal decomposition pathway of 2-ethylthis compound via a radical mechanism.

Application Notes and Protocols for the Quantification of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of hexyl nitrate (B79036) in various matrices. The protocols are based on established analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC) Based Methods

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like hexyl nitrate. Different detectors can be coupled with a GC system to achieve desired sensitivity and selectivity.

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a standard and cost-effective method for the quantification of organic compounds. For complex matrices, a two-dimensional GC system (GCxGC) can be employed to enhance resolution.

Application Note:

This method is suitable for the routine analysis of this compound in samples with relatively clean matrices or at concentrations where high sensitivity is not the primary requirement. A two-dimensional setup with a Deans switch configuration is recommended for complex samples like diesel fuel to separate the analyte from co-eluting compounds.[1]

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID). For complex matrices, a two-dimensional setup with a Deans switch is utilized.[1]

  • Columns:

    • 1st Dimension: Non-polar column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • 2nd Dimension (for GCxGC): Intermediate polarity column (e.g., DB-17, 10 m x 0.10 mm ID, 0.10 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C, hold for 8 minutes.[2]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or isooctane) to a concentration within the calibration range. For complex matrices like diesel, direct injection may be possible with a heart-cutting 2D-GC setup, which minimizes sample preparation.[1]

  • Quantification: Use an external or internal standard calibration curve. o-Nitrotoluene can be used as an internal standard.[3]

Quantitative Data Summary:

ParameterValueReference
Linearity Range0.5 - 10 mg/mL (for similar compounds)[4]
Limit of Detection (LOD)0.019 - 0.022 mg/mL (for similar compounds)[4]
Limit of Quantification (LOQ)0.058 - 0.066 mg/mL (for similar compounds)[4]
Precision (%RSD)< 10%[3]

Experimental Workflow (GC-FID):

GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Dilute with Solvent Sample->Dilution Add_IS Add Internal Standard Dilution->Add_IS Injection Inject into GC Add_IS->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification GCNCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-NCD Analysis cluster_data Data Processing Sample Sample Dilution Dilute in N-free Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection NCD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification HSGCMS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Seal_Vial Seal Vial Add_IS->Seal_Vial Incubation Headspace Incubation Seal_Vial->Incubation Injection Vapor Injection Incubation->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration (SIM) Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Injection HPLC Injection Filter->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration External Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Labeled IS Sample->Add_IS Extraction LLE or SPE Add_IS->Extraction Evaporation Evaporate & Reconstitute Extraction->Evaporation Injection LC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Internal Standard Calibration Integration->Calibration Quantification Quantification Calibration->Quantification FTIR_Logic cluster_calibration Calibration Model Development cluster_analysis Sample Analysis cluster_quant Quantification Standards Known Concentration Standards FTIR_Cal Acquire FTIR Spectra Standards->FTIR_Cal PLS PLS Regression FTIR_Cal->PLS Model Calibration Model PLS->Model Apply_Model Apply Calibration Model Model->Apply_Model Unknown Unknown Sample FTIR_Unk Acquire FTIR Spectrum Unknown->FTIR_Unk FTIR_Unk->Apply_Model Concentration Predicted Concentration Apply_Model->Concentration

References

Hexyl Nitrate as a Nitrating Agent: Application Notes and Protocols for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl nitrate (B79036), and alkyl nitrates in general, serve as effective and selective nitrating agents for a variety of organic compounds, particularly in the presence of a Lewis acid catalyst. This approach offers a milder alternative to traditional nitrating systems like mixed nitric and sulfuric acids, which can be harsh and lead to over-nitration or side reactions with sensitive substrates. The use of alkyl nitrates, such as n-amyl nitrate (a close analog to hexyl nitrate), catalyzed by boron trifluoride (BF₃) has been shown to be particularly useful for the mononitration of activated aromatic compounds, including highly alkylated benzenes. This method provides good yields and regioselectivity, making it a valuable tool in organic synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound as a nitrating agent, with a focus on the Lewis acid-catalyzed nitration of aromatic compounds.

Application Notes

General Reactivity and Advantages:

This compound, in the presence of a strong Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), is an effective electrophilic nitrating agent. The Lewis acid is believed to coordinate with the alkyl nitrate, facilitating the generation of a nitronium ion (NO₂⁺) or a highly polarized complex that acts as the active electrophile.

Key advantages of using this compound as a nitrating agent include:

  • Mild Reaction Conditions: Nitration can often be carried out at or below room temperature, which is beneficial for substrates that are sensitive to the high temperatures and strongly acidic conditions of mixed acid nitrations.

  • High Selectivity: This system is particularly effective for the mononitration of electron-rich aromatic compounds. For polysubstituted benzenes that are prone to dinitration with mixed acid, the alkyl nitrate/BF₃ system can provide the corresponding mononitro derivatives in high yield.

  • Good Regioselectivity: The nitration of substituted benzenes generally follows the established directing effects of the substituents (ortho/para for activating groups and meta for deactivating groups). The steric bulk of the alkyl nitrate and the reaction conditions can influence the ortho-to-para ratio.

Substrate Scope:

This nitration method is most effective for aromatic compounds that are activated or moderately activated towards electrophilic substitution. Suitable substrates include:

  • Alkylbenzenes (e.g., toluene, xylenes, mesitylene, durene)

  • Alkoxybenzenes (e.g., anisole)

  • Halobenzenes (e.g., chlorobenzene, bromobenzene)

Highly deactivated aromatic compounds may react sluggishly or not at all under these conditions.

Data Presentation

The following tables summarize representative quantitative data for the nitration of various aromatic compounds using alkyl nitrates in the presence of a Lewis acid catalyst. While specific data for this compound is limited in the literature, the data for amyl nitrate is presented as a close proxy and is expected to yield similar results.

Table 1: Mononitration of Polymethylbenzenes with Amyl Nitrate and BF₃

SubstrateProductYield (%)
Durene (1,2,4,5-Tetramethylbenzene)NitrodureneHigh
Mesitylene (1,3,5-Trimethylbenzene)NitromesityleneHigh
p-Xylene (1,4-Dimethylbenzene)2-Nitro-p-xyleneHigh

Data extrapolated from studies on the mononitration of highly alkylated benzenes.

Table 2: Regioselectivity in the Nitration of Toluene with an Alkyl Nitrate System

Product IsomerPercentage of Mixture
ortho-Nitrotoluene~58-60%
meta-Nitrotoluene~4-5%
para-Nitrotoluene~35-37%

Isomer distribution is influenced by reaction conditions and the specific alkyl nitrate used.

Experimental Protocols

Protocol 1: General Procedure for the BF₃-Catalyzed Nitration of an Aromatic Compound with this compound

This protocol provides a general method for the mononitration of an activated aromatic substrate.

Materials:

  • Aromatic substrate (e.g., toluene, durene)

  • n-Hexyl nitrate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane (B109758), nitromethane)

  • Ice-water bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (1.0 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: While stirring under a nitrogen atmosphere, add boron trifluoride etherate (1.1 eq) dropwise to the solution. Following the addition of the Lewis acid, add n-hexyl nitrate (1.05 eq) dropwise from the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time will vary depending on the reactivity of the substrate (typically 1-4 hours).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure nitrated product.

Mandatory Visualizations

Nitration_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification A Dissolve Aromatic Substrate in Anhydrous Solvent B Cool to 0 °C A->B C Add BF₃·OEt₂ B->C D Add this compound (dropwise) C->D E Stir at 0 °C and Monitor Progress (TLC/GC) D->E F Quench with Ice/ NaHCO₃ Solution E->F G Extract with Dichloromethane F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Pure Nitroaromatic Product

Caption: Experimental workflow for the BF₃-catalyzed nitration of an aromatic compound using this compound.

Signaling_Pathway cluster_activation Activation of Nitrating Agent cluster_substitution Electrophilic Aromatic Substitution HN This compound (R-ONO₂) Complex Polarized Complex [R-O(→BF₃)-NO₂] HN->Complex BF3 Boron Trifluoride (BF₃) BF3->Complex Arene Aromatic Ring (Ar-H) Complex->Arene Generates Electrophile Sigma σ-Complex (Wheland Intermediate) Arene->Sigma + NO₂⁺ (or equivalent) Product Nitroaromatic (Ar-NO₂) Sigma->Product - H⁺

Caption: Simplified logical relationship for the activation of this compound and subsequent electrophilic aromatic substitution.

Application Notes and Protocols for Laboratory Handling and Storage of 2-Ethylhexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and safety information for the handling and storage of 2-Ethylhexyl Nitrate (B79036) (2-EHN) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Introduction

2-Ethylhexyl nitrate (CAS No: 27247-96-7), commonly referred to as 2-EHN, is a colorless to pale yellow liquid with a characteristic fruity, pungent odor. It is primarily used as a cetane improver in diesel fuels to enhance combustion efficiency and reduce ignition delay. Due to its chemical nature as an alkyl nitrate, specific precautions are necessary for its handling and storage to mitigate risks of thermal decomposition and chemical incompatibility.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and toxicological properties of 2-Ethylthis compound.

PropertyValue
Chemical Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
Appearance Clear, pale yellow liquid
Odor Fruity, pungent, ester-like
Boiling Point >100°C (decomposes)
Flash Point 76.1 °C (169.0 °F) - Pensky-Martens closed cup[1]
Density 0.963 g/mL at 25 °C[1]
Vapor Pressure 27 Pa at 20°C
Water Solubility 12.5 mg/L at 20°C
Autoignition Temperature 130°C (decomposes)
Decomposition Temperature >100°C
Acute Toxicity (Oral) Harmful if swallowed[2]
Acute Toxicity (Dermal) Harmful in contact with skin[2]
Acute Toxicity (Inhalation) Harmful if inhaled[2]
Aquatic Toxicity (Fish, LC50) 2 mg/L (96 h)
Aquatic Toxicity (Crustacea, EC50) >12.6 mg/l (48 h)
Aquatic Toxicity (Algae, EC50) 1.57 mg/l (72 h)

Health and Safety Information

3.1. Hazard Identification

2-EHN is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause eye and skin irritation. The primary concern with exposure to organic nitrates is the potential for them to be reduced to nitrites in the body, which can lead to methemoglobinemia.

3.2. Personal Protective Equipment (PPE)

When handling 2-EHN, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or PVC). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant overalls are recommended. Safety footwear should also be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or there is a risk of aerosol formation, a respirator with an appropriate organic vapor cartridge is necessary.

3.3. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Laboratory Handling and Storage Procedures

4.1. General Handling

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge by grounding and bonding containers and equipment.

  • It is recommended to handle 2-EHN in a closed system for transfers.

  • Do not eat, drink, or smoke in areas where 2-EHN is handled.

4.2. Storage

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight.

  • Keep containers tightly closed and sealed when not in use.

  • Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Protect containers from physical damage.

  • Store away from incompatible materials.

4.3. Incompatible Materials

2-EHN is incompatible with the following materials and should be stored separately:

  • Strong acids

  • Strong bases (alkalis)

  • Strong oxidizing agents

  • Reducing agents

  • Amines

  • Phosphorus

  • Azides (mixtures can be shock-sensitive and potentially explosive)

4.4. Spill and Leak Procedures

  • In case of a spill, immediately evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as described in section 3.2.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not let the spilled product enter drains or waterways.

4.5. Waste Disposal

  • Dispose of 2-EHN and contaminated materials through a licensed professional waste disposal service.

  • Waste material should be disposed of in accordance with local, state, and federal regulations.

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Protocols

5.1. Protocol for Preparation of 2-EHN Blends in Diesel Fuel for Cetane Number Evaluation

This protocol outlines the steps for preparing laboratory-scale blends of 2-EHN in a base diesel fuel for the purpose of evaluating its effect on the cetane number. Typical concentrations for such studies range from 500 to 10,000 ppm (0.05% to 1.0% by mass).

Materials:

  • 2-Ethylthis compound (≥99% purity)

  • Base diesel fuel with a known cetane number

  • Calibrated volumetric flasks or graduated cylinders

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Safety Precautions: Perform all handling and blending operations within a chemical fume hood while wearing the appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Determine Blend Concentrations: Decide on the desired concentrations of 2-EHN to be tested (e.g., 500 ppm, 1000 ppm, 2000 ppm, 5000 ppm).

  • Calculate Required Volumes/Masses:

    • For a desired volume of the final blend (e.g., 500 mL), calculate the required mass of 2-EHN for each concentration.

    • Example Calculation for a 1000 ppm (by mass) blend in 500 mL of diesel (assuming diesel density ≈ 0.85 g/mL):

      • Mass of diesel = 500 mL * 0.85 g/mL = 425 g

      • Mass of 2-EHN = (1000 / 1,000,000) * 425 g = 0.425 g

  • Blending:

    • Place a glass beaker of appropriate size on a magnetic stirrer.

    • Add a magnetic stir bar to the beaker.

    • Measure the required volume of the base diesel fuel using a graduated cylinder and add it to the beaker.

    • Tare the analytical balance with a small, clean weighing boat or beaker.

    • Carefully weigh the calculated mass of 2-EHN.

    • Add the weighed 2-EHN to the diesel fuel in the beaker.

    • Cover the beaker (e.g., with parafilm) to minimize vapor loss.

    • Stir the mixture at a moderate speed for at least 15-20 minutes to ensure homogeneity.

  • Sample Labeling and Storage:

    • Transfer the prepared blend into a clean, properly labeled, and sealed container. The label should include the base fuel identification, the concentration of 2-EHN, and the date of preparation.

    • Store the prepared samples in a cool, dark, and well-ventilated area away from ignition sources until analysis.

  • Analysis:

    • The cetane number of the prepared blends can be determined using standard methods such as ASTM D613 (Cooperative Fuel Research engine test) or ASTM D6890 (derived cetane number via a constant volume combustion chamber).[3]

Visualizations

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of 2-Ethylthis compound in a laboratory setting.

G cluster_receiving Receiving and Initial Storage cluster_handling Laboratory Handling cluster_experiment Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log initial_storage Store in Designated Cool, Dry, Well-Ventilated Area log->initial_storage ppe Don Appropriate PPE initial_storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense seal Tightly Seal Original Container dispense->seal experiment Perform Experiment dispense->experiment seal->initial_storage Return to Storage waste_collection Collect Waste in Labeled, Compatible Container experiment->waste_collection waste_storage Store Waste in Satellite Accumulation Area waste_collection->waste_storage disposal_request Request Hazardous Waste Pickup waste_storage->disposal_request

Caption: Workflow for Safe Handling and Storage of 2-Ethylthis compound.

Incompatibility Relationships

The following diagram illustrates the chemical incompatibilities of 2-Ethylthis compound.

Caption: Chemical Incompatibilities of 2-Ethylthis compound.

References

The Role of Hexyl Nitrate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl nitrate (B79036), an alkyl nitrate, is a reagent with potential applications in the synthesis of pharmaceutical intermediates, primarily through nitration reactions. The introduction of a nitro group is a critical step in the synthesis of many active pharmaceutical ingredients (APIs), particularly in the formation of nitrogen-containing heterocyclic compounds which are prevalent in numerous drugs.[1][2][3][4][5] This document provides an overview of the role of nitration in pharmaceutical synthesis, with a focus on the potential use of alkyl nitrates like hexyl nitrate. Due to a lack of specific documented use of this compound in pharmaceutical synthesis in readily available literature, this report uses the well-documented synthesis of the related compound, 2-ethylthis compound, as a model system to illustrate the experimental protocols and quantitative data associated with alkyl nitrate synthesis.

Introduction to Nitration in Pharmaceutical Synthesis

Nitration is a fundamental chemical process that introduces a nitro group (-NO2) into an organic compound.[6] This functional group can then be further transformed into other functionalities, such as amino groups, which are essential building blocks for a vast array of pharmaceuticals.[6] Nitrogen-containing heterocycles, in particular, are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these scaffolds.[1][2] The synthesis of these heterocycles often involves nitration at some stage.[7][8]

While various nitrating agents are available, including mixed acids (a combination of nitric and sulfuric acid) and acetyl nitrate, alkyl nitrates offer a potentially milder alternative for certain substrates.[9][10]

This compound as a Nitrating Agent

Although direct and extensive examples of this compound's application in pharmaceutical intermediate synthesis are not prominently reported in the scientific literature, its chemical properties as an alkyl nitrate suggest its potential utility as a nitrating agent. The nitration process using an alkyl nitrate would typically involve the transfer of a nitro group to a suitable nucleophilic substrate.

Synthesis of 2-Ethylthis compound: A Model Protocol

The synthesis of 2-ethylthis compound is well-documented and serves as an excellent case study for the general procedures involved in the synthesis of alkyl nitrates. This process typically involves the nitration of the corresponding alcohol, 2-ethylhexanol, using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Continuous Flow Synthesis of 2-Ethylthis compound

This protocol is adapted from studies on the microreactor synthesis of 2-ethylthis compound, which offers enhanced safety and efficiency compared to batch processes.[11][12][13]

Materials:

  • 2-Ethylhexanol

  • Nitric Acid (e.g., 98%)

  • Sulfuric Acid (e.g., 98%)

  • Microreactor setup (e.g., capillary microreactor with a T-mixer)

  • Syringe pumps

  • Temperature controller

  • Back pressure regulator

  • Quenching solution (e.g., sodium hydroxide (B78521) solution)

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • Set up the microreactor system, ensuring all connections are secure.

  • Use separate syringe pumps to deliver 2-ethylhexanol and the mixed acid (pre-mixed nitric and sulfuric acid) to the T-mixer.

  • Control the temperature of the microreactor using a suitable heating/cooling system.

  • The reaction mixture flows through the capillary reactor for a specific residence time.

  • The product stream is then directed to a quenching solution to stop the reaction.

  • The organic phase is separated, and the product is purified, for example, by extraction and subsequent removal of the solvent.

Quantitative Data for 2-Ethylthis compound Synthesis

The following tables summarize the quantitative data obtained from various studies on the synthesis of 2-ethylthis compound.

Table 1: Reaction Parameters for 2-Ethylthis compound Synthesis

ParameterValueReference
Molar Ratio (Nitric Acid : 2-Ethylhexanol)1:1[12]
Molar Ratio (Nitric Acid : Sulfuric Acid)1:2[12]
Reaction Temperature15-40 °C[14]
Residence Time (Microreactor)< 10 seconds[11]
Acid Mixture Composition (wt. %)H₂SO₄: 45-60%, HNO₃: 10-25%[14]

Table 2: Yield and Purity of 2-Ethylthis compound

MethodYieldPurityReference
Continuous Flow (Microreactor)Up to 99%High (not specified)[11]
Continuous Method (Ideal Displacing Reactor)98.5%99.0%[14]
Batch Method (Inert Solvent)100%Not specified[14]

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis and the chemical transformation involved.

experimental_workflow reagents 2-Ethylhexanol Nitric Acid Sulfuric Acid mixing T-Mixer reagents->mixing reaction Microreactor (Controlled Temperature & Residence Time) mixing->reaction quenching Quenching (e.g., NaOH solution) reaction->quenching purification Purification (Extraction, Solvent Removal) quenching->purification product 2-Ethylthis compound purification->product

Caption: Experimental workflow for the continuous synthesis of 2-ethylthis compound.

chemical_reaction reactant CH3(CH2)3CH(C2H5)CH2OH (2-Ethylhexanol) plus + reactant:e->plus:w nitrating_agent HNO3 / H2SO4 plus:e->nitrating_agent:w arrow nitrating_agent:e->arrow:w product CH3(CH2)3CH(C2H5)CH2ONO2 (2-Ethylthis compound) arrow:e->product:w water + H2O product:e->water:w

Caption: Nitration of 2-ethylhexanol to form 2-ethylthis compound.

Conclusion

While the direct application of this compound in the synthesis of pharmaceutical intermediates is not widely documented, the principles of nitration using alkyl nitrates are relevant to pharmaceutical chemistry. The synthesis of 2-ethylthis compound provides a robust model for understanding the experimental conditions and potential outcomes of such reactions. The use of continuous flow microreactors, in particular, offers a safe and efficient method for conducting these exothermic reactions.[11] Further research is needed to explore the specific utility of this compound and other alkyl nitrates as nitrating agents for the synthesis of novel pharmaceutical intermediates. The development of milder and more selective nitration methods remains a key area of interest in drug discovery and development.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Purity Assessment of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that offers a direct and accurate means of determining the purity of chemical compounds.[1][2][3] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification.[1][4] Instead, it relies on the direct proportionality between the NMR signal intensity and the number of atomic nuclei generating that signal.[1][2][3] This application note provides a detailed protocol for the purity assessment of hexyl nitrate (B79036) using ¹H qNMR.

Hexyl nitrate is an organic nitrate ester. Its purity is crucial for its intended applications, and qNMR provides a robust method for its determination. The protocol will cover sample preparation, selection of an appropriate internal standard, NMR data acquisition parameters, data processing, and the final purity calculation.

Principle of qNMR for Purity Assessment

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte (this compound) with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated.[5][6] The internal standard should be a stable compound of high purity with at least one signal that does not overlap with any signals from the analyte.[5][6][7]

The purity of the analyte (P_analyte) is calculated using the following equation:

Where:

  • I_analyte and I_IS are the integral areas of the selected signals for the analyte and the internal standard, respectively.

  • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

  • MW_analyte and MW_IS are the molar masses of the analyte and the internal standard.

  • m_analyte and m_IS are the masses of the analyte and the internal standard.

  • P_IS is the purity of the internal standard.[2]

Experimental Protocol

Materials and Equipment
  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (or another suitable standard with non-overlapping signals, high purity, and good solubility).[8]

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring both the analyte and IS are fully soluble.[5][6]

  • NMR Spectrometer: 400 MHz or higher field strength for better signal dispersion.[4]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.[9]

  • Volumetric Flasks and Pipettes: For accurate solvent handling.

  • Vortex Mixer: To ensure complete dissolution.[5][6]

Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR measurements.[7] The ideal internal standard should:

  • Have a simple NMR spectrum with at least one sharp signal in a region free of interference from the analyte signals.[4]

  • Be of high, certified purity.[7]

  • Be chemically inert and not react with the analyte or the solvent.[10]

  • Be non-volatile and non-hygroscopic.[7]

  • Have a molecular weight comparable to the analyte to minimize weighing errors.

For this compound, Maleic acid is a suitable choice as its vinylic protons give a sharp singlet around 6.3 ppm in DMSO-d₆, which is unlikely to overlap with the aliphatic signals of this compound.

Sample Preparation

Accurate weighing is the largest source of potential error in qNMR.[3]

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1.

  • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by vortexing the vial.[5][6] A clear solution should be obtained.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

To obtain accurate quantitative data, specific NMR acquisition parameters must be used.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[9]

  • Flip Angle: A 90° pulse angle should be calibrated and used.

  • Relaxation Delay (d1): This is a critical parameter. The delay between pulses must be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being quantified.[10] A conservative value of 30-60 seconds is often used if T₁ values are unknown.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[10] Typically, 16 to 64 scans are adequate.

  • Acquisition Time (aq): A minimum of 3 seconds is recommended.[4]

  • Spectral Width (sw): Should be wide enough to encompass all signals of interest.

  • Temperature: Maintain a constant and regulated temperature, typically 25 °C (298 K).[9]

Data Processing
  • Apply a Fourier transform to the acquired FID.

  • Apply a zero-filling factor of at least 2 to enhance digital resolution.

  • Apply an exponential line broadening of 0.3 Hz to improve the signal-to-noise ratio.[10]

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the selected signals for both the this compound and the internal standard. The integration limits should be set consistently for all spectra, typically covering a region of at least 20 times the signal half-width.

Data Presentation

The quantitative results of the qNMR analysis should be summarized in a clear and structured table.

ParameterThis compound (Analyte)Maleic Acid (Internal Standard)
Mass (m) e.g., 15.25 mge.g., 7.18 mg
Molar Mass (MW) 161.19 g/mol 116.07 g/mol
¹H NMR Signal (δ) e.g., 4.4 ppm (triplet)e.g., 6.3 ppm (singlet)
Number of Protons (N) 22
Integral Area (I) e.g., 1.00e.g., 0.95
Purity (P) To be determined e.g., 99.9%

Based on the example data above, the purity of this compound would be calculated as:

P_analyte (%) = (1.00 / 0.95) * (2 / 2) * (161.19 / 116.07) * (7.18 / 15.25) * 99.9% = 97.8%

Diagrams

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set qNMR Parameters (d1, ns, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase integrate Integrate Signals phase->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR Purity Assessment.

Logical Relationships in qNMR Calculation

G cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation m_analyte Mass of Analyte (m_analyte) equation Purity Equation m_analyte->equation m_is Mass of IS (m_IS) m_is->equation MW_analyte MW of Analyte MW_analyte->equation MW_is MW of IS MW_is->equation P_is Purity of IS P_is->equation I_analyte Integral of Analyte (I_analyte) I_analyte->equation I_is Integral of IS (I_IS) I_is->equation N_analyte Protons of Analyte Signal (N_analyte) N_analyte->equation N_is Protons of IS Signal (N_IS) N_is->equation purity_result Analyte Purity equation->purity_result

Caption: Key Parameters for qNMR Purity Calculation.

Validation of the qNMR Method

For use in a regulated environment, the qNMR method should be validated according to ICH Q2(R1) guidelines.[11] Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any impurities.

  • Linearity: The linearity of the detector response should be established by analyzing samples at different concentrations.

  • Accuracy: The accuracy should be assessed using a reference material of known purity or by comparison to another validated method.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range: The concentration range over which the method is precise, accurate, and linear.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

Quantitative NMR is a powerful and versatile technique for the purity assessment of this compound.[3] It offers a direct, accurate, and efficient alternative to traditional chromatographic methods, especially when a certified reference standard of the analyte is not available.[12] By following a carefully controlled protocol for sample preparation, data acquisition, and processing, reliable and reproducible purity values can be obtained. The method's validity can be further assured through a comprehensive validation process.

References

Application Notes: Gas Chromatography Methods for the Analysis of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexyl nitrate (B79036) is an alkyl nitrate of interest in various fields, including its potential use as a cetane improver in diesel fuels and as a compound in chemical research. Accurate and reliable quantitative analysis of hexyl nitrate is crucial for quality control, research, and development. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using different GC methods, including Gas Chromatography with Flame Ionization Detection (GC-FID), Nitrogen Chemiluminescence Detection (GC-NCD), and Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize quantitative data from various GC methods applicable to the analysis of alkyl nitrates, which can be adapted for this compound analysis.

Table 1: GC Method Parameters for Alkyl Nitrate Analysis

ParameterMethod 1: GC-NCDMethod 2: HS-GC-MSMethod 3: Two-Dimensional GC-FID
Analyte 2-Ethylthis compound (2-EHN)2-Ethylthis compound (2-EHN)2-Ethylthis compound (2-EHN)
Matrix Diesel FuelDiesel FuelDiesel Fuel
Column HP-5MS, 15 m x 0.32 mm, 0.32 µmDB5-MS capillary columnPre-column and Analytical column
Inlet Temperature 250 °CNot SpecifiedSplit/Splitless Inlet
Split Ratio 10:1Not SpecifiedNot Specified
Oven Program 60 °C (2 min), then 20 °C/min to 280 °C (8 min)Not SpecifiedNot Specified
Detector Nitrogen Chemiluminescence Detector (NCD)Mass Spectrometer (MS) with negative chemical ionizationFlame Ionization Detector (FID)
Internal Standard Not Specifiedo-NitrotolueneNot Specified

Data synthesized from multiple sources[1][2][3].

Table 2: Performance Characteristics of GC Methods for Alkyl Nitrate Analysis

Performance MetricMethod 1: HS-GC-MS for 2-EHNMethod 2: GC-NCD for 2-EHN
Limit of Detection (LOD) 0.009% v/v1.87 ppm (as nitrogen)
Limit of Quantification (LOQ) 0.03% v/vNot Specified
Linearity Range 0.03 - 0.3% v/vNot Specified
Precision (RSD) < 10%1.15%

Data sourced from references[2][3].

Experimental Protocols

The following are detailed methodologies for the analysis of this compound. These protocols are based on established methods for similar alkyl nitrates and can be adapted and validated for specific laboratory conditions and matrices.

Protocol 1: Analysis of this compound using GC with Flame Ionization Detection (GC-FID)

This protocol is a general-purpose method suitable for the routine analysis of this compound in relatively clean sample matrices.

1. Instrumentation and Consumables

  • Gas Chromatograph with FID

  • Capillary Column: A non-polar column such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity

  • Gases for FID: Hydrogen and Air, high purity

  • Autosampler Vials: 2 mL, glass, with PTFE/silicone septa

  • Syringe: 10 µL

2. Reagents and Standards

  • This compound standard, >98% purity

  • Solvent: Hexane or Dichloromethane, GC grade

  • Internal Standard (optional but recommended): e.g., Dodecane or another suitable non-interfering compound.

3. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards in the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Spiking: If using an internal standard, add a constant concentration to all standards and samples.

4. Sample Preparation

  • For liquid samples, dilute an accurately measured volume of the sample in the chosen solvent to bring the expected this compound concentration within the calibration range.

  • For solid samples, perform a solvent extraction. An example procedure is to weigh a known amount of the homogenized sample, add a measured volume of solvent, sonicate for 15-20 minutes, centrifuge, and then collect the supernatant for analysis.

  • Filter the final sample extract through a 0.45 µm syringe filter if it contains particulates.[4][5]

5. GC-FID Operating Conditions

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be optimized)

  • Carrier Gas Flow: Constant flow, 1.0 mL/min (Helium)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes

  • Detector Temperature: 280 °C

  • Data Acquisition: Collect the chromatogram for the entire run time.

6. Data Analysis

  • Integrate the peak corresponding to this compound and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: High-Sensitivity Analysis of this compound using GC with Nitrogen Chemiluminescence Detection (GC-NCD)

This method is highly selective and sensitive for nitrogen-containing compounds and is ideal for trace-level analysis of this compound in complex matrices like diesel fuel.[2]

1. Instrumentation and Consumables

  • Gas Chromatograph with NCD

  • Capillary Column: HP-5MS (15 m x 0.32 mm ID, 0.32 µm film thickness) or similar.[2]

  • Carrier Gas: Helium, high purity

  • Gases for NCD: Hydrogen and Oxygen, high purity

  • Other consumables as listed in Protocol 1.

2. Reagents and Standards

  • As listed in Protocol 1.

3. Standard and Sample Preparation

  • Follow the procedures outlined in Protocol 1. Given the high sensitivity of the NCD, lower concentration standards may be required.

4. GC-NCD Operating Conditions [2]

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas Flow: Constant flow, 3.9 mL/min (Helium)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 20 °C/min to 280 °C

    • Hold: 8 minutes

  • NCD Parameters:

    • Temperature: 200 °C

    • Burner Temperature: 905 °C

    • Hydrogen Flow: 5 sccm

    • Oxygen Flow: 10 sccm

5. Data Analysis

  • The data analysis procedure is the same as for GC-FID. The NCD provides an equimolar response to nitrogen, which can simplify quantification.[2]

Protocol 3: Confirmatory Analysis of this compound using GC-MS

This protocol is used for the positive identification and quantification of this compound, especially in complex matrices or for forensic purposes. Headspace analysis can be employed for volatile samples.[3]

1. Instrumentation and Consumables

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole)

  • Capillary Column: DB5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[3]

  • Carrier Gas: Helium, high purity

  • Other consumables as listed in Protocol 1.

2. Reagents and Standards

  • As listed in Protocol 1. An internal standard such as o-nitrotoluene can be used.[3]

3. Standard and Sample Preparation

  • For direct injection, follow the procedures in Protocol 1.

  • For headspace analysis:

    • Place a known amount of the sample or standard solution into a headspace vial.

    • Seal the vial.

    • Incubate the vial at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[5]

    • The headspace gas is then automatically sampled and injected into the GC.

4. GC-MS Operating Conditions

  • Inlet: Split/Splitless, 250 °C

  • Injection Volume: 1 µL (or headspace injection)

  • Carrier Gas Flow: Constant flow, 1.0 mL/min (Helium)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 250 °C

    • Hold: 5 minutes

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for nitrate esters.[3]

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification).

    • Scan Range: m/z 40-300

    • SIM Ions: Select characteristic ions of this compound for monitoring.

5. Data Analysis

  • Identification: Compare the retention time and the mass spectrum of the peak in the sample with that of a pure this compound standard.

  • Quantification: In SIM mode, integrate the peaks of the selected ions. Construct a calibration curve and determine the concentration as described in Protocol 1.

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_detection Detection & Analysis Standard This compound Standard Dilution Dilution / Extraction Standard->Dilution Sample Sample Matrix Sample->Dilution Spiking Internal Standard Spiking (Optional) Dilution->Spiking Filtration Filtration Spiking->Filtration Autosampler Autosampler Filtration->Autosampler Injector GC Inlet Autosampler->Injector Column GC Column Injector->Column Detector Detector (FID, NCD, MS) Column->Detector Oven Oven DataSystem Data System Detector->DataSystem Report Results & Report DataSystem->Report

Caption: General workflow for the analysis of this compound by gas chromatography.

Sample_Prep_Logic Start Start: Receive Sample MatrixType Determine Sample Matrix Start->MatrixType LiquidSample Liquid Sample MatrixType->LiquidSample Liquid SolidSample Solid Sample MatrixType->SolidSample Solid Dilute Dilute with Solvent LiquidSample->Dilute Extract Solvent Extraction SolidSample->Extract Filter Filter Particulates Dilute->Filter Extract->Filter Analyze Ready for GC Injection Filter->Analyze

Caption: Decision logic for sample preparation based on the matrix type.

References

Troubleshooting & Optimization

improving the yield and purity of hexyl nitrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hexyl Nitrate (B79036) Synthesis

Welcome to the technical support center for the synthesis of hexyl nitrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yield and purity. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most prevalent method is the esterification of 1-hexanol (B41254) using a mixed acid nitrating agent, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2][3] Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺), which is the key electrophilic species in the reaction.[4] Modern approaches increasingly use continuous-flow microreactors to enhance safety and control over reaction parameters.[5][6]

Q2: What are the primary side reactions that can lower the purity and yield of this compound? A2: The main side reactions include the oxidation of 1-hexanol by nitric acid to form hexanal (B45976) or hexanoic acid, and the formation of the isomeric hexyl nitrite (B80452).[4][7][8] The presence of nitrous acid (HNO₂) can catalyze the formation of alkyl nitrites; this is often suppressed by adding a nitrous acid scavenger like urea (B33335).[8] At elevated temperatures, decomposition of the product can also occur.[9]

Q3: What is the role of urea in the synthesis? A3: Urea is frequently added to the reaction mixture as a stabilizer.[8] It scavenges any nitrous acid that may be present or formed during the reaction. By eliminating nitrous acid, urea prevents the formation of unstable alkyl nitrite byproducts and reduces the risk of runaway reactions.[8]

Q4: What is a typical yield for this compound synthesis? A4: Yields are highly dependent on the specific methodology, reaction conditions, and scale. In well-optimized batch processes, yields of up to 97% have been reported for analogous alkyl nitrates like 2-ethylthis compound.[3] In continuous-flow microreactor systems, where reaction parameters are precisely controlled, yields can approach 100% with very short residence times.[10]

Q5: What are the critical safety precautions for this synthesis? A5: The nitration of alcohols is a highly exothermic and potentially explosive reaction. Key safety measures include:

  • Strict Temperature Control: The reaction must be maintained at low temperatures (typically 0–30 °C) using an ice bath or chiller to prevent runaway reactions.[2][9]

  • Slow Reagent Addition: The alcohol should be added to the mixed acid slowly and dropwise with vigorous stirring to ensure efficient heat dissipation.

  • Proper Personal Protective Equipment (PPE): Always use safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Ventilation: The procedure should be performed in a well-ventilated fume hood due to the use of corrosive acids and the potential evolution of toxic nitrogen oxide gases.[11]

  • Quenching: Have a large volume of ice water ready to "drown" the reaction mixture to stop the reaction in an emergency or upon completion.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[9]2. Sub-optimal Reagent Ratio: Incorrect stoichiometry of acids or alcohol.3. Product Decomposition: Reaction temperature was too high, or work-up was delayed.[9]4. Ineffective Nitrating Agent: Degradation of nitric acid or improper mixed acid preparation.1. Monitor Reaction: Use TLC or GC to monitor the consumption of 1-hexanol. Cautiously increase reaction time if necessary.2. Optimize Stoichiometry: Ensure the correct molar ratios are used. A common ratio is a slight molar excess of nitric acid to the alcohol, with sulfuric acid used as a catalyst.[1]3. Maintain Low Temperature: Ensure the temperature is kept consistently low (e.g., <20°C) throughout the addition and stirring phases.[3] Proceed immediately to work-up upon completion.[9]4. Use Fresh Reagents: Use high-purity, fresh nitric and sulfuric acids. Prepare the mixed acid just before use and keep it cold.
Product is Dark Yellow, Green, or Blue 1. Formation of Nitrogen Oxides (NOₓ): Side reactions or localized overheating can produce dissolved NOₓ gases, which are often colored.[12]2. Oxidation of Starting Material: Excessive temperature or a high concentration of nitric acid can lead to oxidation byproducts.1. Improve Temperature Control: Ensure uniform and efficient cooling and stirring. The addition of a nitrous acid scavenger like urea can help prevent the formation of these gases.[8]2. Purification: The color can often be removed during the work-up. Thoroughly wash the organic layer with a sodium bicarbonate solution, which will react with and remove acidic impurities like NOₓ.[4]
Formation of Two Organic Layers or Emulsion During Work-up 1. Incomplete Reaction: Significant amount of unreacted 1-hexanol remains.2. Insufficient Washing: Residual acids can cause emulsification, especially during the neutralization step.3. Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create stable emulsions.1. Check Reaction Completion: Before work-up, confirm the absence of starting material via TLC or GC.2. Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to help break the emulsion and improve phase separation.3. Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously. If an emulsion forms, allow it to stand or gently swirl it.
Low Purity After Purification 1. Residual Acid: Inadequate neutralization during the washing steps.2. Presence of Byproducts: Co-distillation of impurities like hexyl nitrite or oxidation products.3. Water Contamination: Incomplete drying of the product before final purification.1. Test Aqueous Layer pH: During the sodium bicarbonate wash, continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).2. Optimize Reaction Conditions: Revisit the reaction setup to minimize side reactions (e.g., lower temperature, add urea).[8][9] Consider fractional distillation under reduced pressure for final purification.[4]3. Ensure Thorough Drying: Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄) and allow adequate time for drying before distillation.[4]

Data Presentation: Effect of Reaction Parameters on Yield

The following table summarizes quantitative data derived from synthesis examples of analogous alkyl nitrates, illustrating the impact of key parameters on product yield.

ParameterCondition ACondition BEffect on YieldReference(s)
Reaction Temperature 45 °C55 °CLowering the temperature from 55 °C to 45 °C in a microreactor synthesis of isooctyl nitrate resulted in a yield of 92.7%.[1] Higher temperatures can decrease yield due to side reactions.[2][1][2]
Reaction Time (Residence Time in Flow Reactor) 2-5 minutes> 5 minutesA residence time of 2-5 minutes was found to be optimal for high conversion. Increasing the time beyond 5 minutes led to a decrease in the yield and quality of the final product.[2][2]
Catalyst/Dehydrating Agent H₂SO₄ / HNO₃ MixHNO₃ / Acetic Anhydride (B1165640)The use of acetic anhydride can minimize oxidative byproducts common in the nitration of secondary alcohols, often leading to high yields.[4][4]
Process Type Batch ReactorContinuous-Flow MicroreactorContinuous-flow reactors offer superior heat and mass transfer, leading to better temperature control, enhanced safety, and potentially higher yields (approaching 100%) with shorter reaction times.[6][10][6][10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale batch synthesis using a mixed acid of nitric and sulfuric acids.

Materials:

  • 1-Hexanol (Reagent Grade)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Urea

  • Sodium Bicarbonate (Saturated aqueous solution)

  • Sodium Chloride (Saturated aqueous solution, Brine)

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with gentle stirring.

    • Once the mixture is homogeneous, add 0.5 g of urea and stir until it dissolves. Keep this mixed acid solution in the ice bath, maintaining a temperature below 10 °C.

  • Nitration Reaction:

    • Set up a three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a large ice bath.

    • Transfer the cold nitrating mixture into the three-neck flask and begin stirring. Allow the temperature to stabilize at 0–5 °C.

    • Slowly add 20 mL of 1-hexanol to the dropping funnel.

    • Add the 1-hexanol dropwise to the stirred, cold mixed acid over a period of 45–60 minutes. Crucially, maintain the internal reaction temperature below 20 °C at all times. [3] Adjust the addition rate as needed to control the temperature.

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing 200 mL of an ice-water slurry with stirring. This will quench the reaction and separate the crude this compound.

    • Transfer the entire mixture to a separatory funnel. Allow the layers to separate and drain off the lower aqueous acid layer.

    • Wash the organic layer (the upper layer) sequentially with:

      • 1 x 50 mL of cold deionized water.

      • 2 x 50 mL of saturated sodium bicarbonate solution. (Vent the funnel frequently to release CO₂ gas). Continue washing until the aqueous layer is no longer acidic.

      • 1 x 50 mL of saturated brine solution to aid in drying.[4]

    • Drain the washed this compound into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate, swirl, and let it stand for 20-30 minutes to remove residual water.

    • Decant or filter the dried product to remove the drying agent. The resulting liquid is crude this compound.

  • Final Purification (Optional):

    • For higher purity, the product can be purified by vacuum distillation. Given the thermal sensitivity of alkyl nitrates, distillation at atmospheric pressure is not recommended.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Reaction_Mechanism cluster_nitronium Nitronium Ion Formation cluster_esterification Esterification HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- Protonates HNO₃ H2O H₂O Intermediate Protonated Intermediate NO2+->Intermediate Hexanol Hexan-1-ol (R-OH) Hexanol->Intermediate Nucleophilic Attack HexylNitrate This compound (R-ONO₂) Intermediate->HexylNitrate Deprotonation H+ H⁺ HexylNitrate->H+

Caption: Mechanism for the acid-catalyzed nitration of an alcohol.

Experimental_Workflow start Start prep_acid Prepare Mixed Acid (HNO₃ + H₂SO₄) & Cool start->prep_acid reaction Slowly Add 1-Hexanol to Mixed Acid at < 20°C prep_acid->reaction stir Stir for 1 hour at Low Temperature reaction->stir quench Quench in Ice Water stir->quench separate Separate Layers (Separatory Funnel) quench->separate wash_water Wash with Water separate->wash_water wash_bicarb Wash with NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na₂SO₄ wash_brine->dry product Crude this compound dry->product distill Optional: Vacuum Distillation product->distill final_product Pure this compound distill->final_product Troubleshooting_Logic start Problem Encountered low_yield Is the Yield Low? start->low_yield purity_issue Is Purity Low? low_yield->purity_issue No check_temp Was Temp > 20°C? low_yield->check_temp Yes colored_product Is Product Colored? purity_issue->colored_product Yes end Problem Resolved purity_issue->end No check_time Was Reaction Time Sufficient? check_temp->check_time No solution_yield Solution: - Lower Temperature - Optimize Time/Stoichiometry - Ensure Prompt Work-up check_temp->solution_yield Yes check_time->purity_issue Yes check_time->solution_yield No solution_yield->end wet_product Was Product Thoroughly Dried? colored_product->wet_product No solution_purity Solution: - Improve Washing (NaHCO₃) - Ensure Complete Drying - Consider Adding Urea colored_product->solution_purity Yes wet_product->solution_purity No wet_product->end Yes solution_purity->end

References

Technical Support Center: Long-Term Storage and Stabilization of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective long-term storage of hexyl nitrate (B79036). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of hexyl nitrate degradation?

A1: The primary indicators of this compound degradation include:

  • Pressure Buildup: Decomposition often releases gaseous products, primarily nitrogen oxides (NOx), leading to a pressure increase in a sealed container.[1]

  • Discoloration: The formation of degradation products can cause the solution to change color, often developing a yellowish or brownish tint.

  • Precipitate Formation: In the presence of certain stabilizers like secondary aryl amines, precipitates may form over time.[2]

  • Changes in Acidity: The formation of nitric acid as a degradation byproduct will increase the acidity of the material.[2]

Q2: What are the recommended conditions for the long-term storage of this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[3][4] The maximum recommended storage temperature is 45°C.[5]

  • Container: Keep the container tightly closed and sealed, and store it upright to prevent leakage.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Light: Protect from direct sunlight and other sources of UV radiation.

Q3: Which materials are incompatible with this compound and should be avoided?

A3: this compound is incompatible with a range of materials that can accelerate its decomposition. Avoid contact with:

  • Acids and Alkalis[1]

  • Reducing and Oxidizing Agents[1]

  • Amines and Phosphorus[1]

  • Transition Metal Oxides[1]

  • Powdered Metals[4]

  • Azides (can form shock-sensitive mixtures)[1]

Q4: What types of stabilizers can be used to prolong the shelf life of this compound?

A4: While data specifically for this compound is limited, information from related alkyl nitrates and nitrate esters suggests several classes of stabilizers can be effective. The choice of stabilizer depends on the specific application and purity requirements.

  • Acid Scavengers: Solid alkaline materials can neutralize acidic byproducts (like nitric acid) that catalyze decomposition.[2] Examples include trisodium (B8492382) phosphate (B84403) and alkali metal carbonates.[2]

  • Radical Scavengers: Secondary aryl amines, such as diphenylamine, can inhibit autocatalytic decomposition reactions by scavenging free radicals.[2][6]

  • Moisture Adsorbents: Materials like aluminum oxide may be used to absorb moisture, preventing hydrolysis.[7]

  • Solid-State Conversion: For some applications, converting the liquid alkyl nitrite (B80452) to a solid composition using agents like ethyl hydroxyethyl (B10761427) cellulose (B213188) and calcium silicate (B1173343) can enhance stability and reduce volatility.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Pressure buildup in the container Thermal or autocatalytic decomposition releasing nitrogen oxides (NOx).[1]1. DO NOT HEAT. [1] Carefully vent the container in a well-ventilated fume hood. 2. Verify storage temperature is below the recommended maximum of 45°C.[5] 3. Consider adding an acid scavenger (e.g., sodium carbonate) to neutralize catalytic acidic species.
Discoloration of the liquid (yellowing) Formation of degradation products and nitrogen oxides.1. Assess the extent of degradation using analytical methods like GC-MS or HPLC to quantify purity. 2. If purity is compromised, the product may need to be repurified or disposed of according to regulations.[4] 3. Ensure the product is protected from light and stored under an inert atmosphere.
Formation of precipitates Reaction of the stabilizer (e.g., diphenylamine) with decomposition products.[2]1. Identify the precipitate through analytical techniques. 2. Filter the sample if the precipitate is inert and the liquid phase purity is acceptable for the intended application. 3. Consider switching to a stabilizer that does not form precipitates, such as solid alkaline materials.[2]
Decreased performance or potency in assays Significant degradation of the active this compound molecule.1. Re-qualify the material's purity and concentration using a validated analytical method. 2. Perform an accelerated aging study to establish a reliable shelf life under your specific storage conditions. 3. Review handling procedures to ensure no contamination with incompatible materials has occurred.[1]

Data Presentation: Summary of Stabilization Approaches

Stabilizer Class Examples Mechanism of Action Typical Concentration Reference
Acid Scavengers Trisodium Phosphate, Sodium Carbonate, Alkaline Earth Metal OxidesNeutralize acidic decomposition products (e.g., HNO₃) that catalyze further degradation.Not specified, typically used as a solid in contact with the liquid.[2]
Radical Scavengers Diphenylamine, PyridineScavenge free radicals (e.g., NO₂) to interrupt the autocatalytic decomposition chain reaction.~1-2% w/v for alkyl nitrites.[2]
Solid Adsorbents Ethyl Hydroxyethyl Cellulose, Calcium SilicateConvert the liquid into a more stable solid matrix, reducing volatility and degradation.~20-30% by weight to produce a solid composition.[8]
Moisture Scavengers Aluminum OxideAdsorb residual moisture to prevent hydrolysis of the nitrate ester.Not specified, used as a solid pellet.[7]

Experimental Protocols

Protocol: Accelerated Aging Study for this compound Stability

This protocol is based on the principles outlined in ASTM F1980 to simulate long-term aging.[9][10]

Objective: To evaluate the stability of a this compound sample under accelerated aging conditions.

Materials:

  • This compound sample (with and without stabilizers).

  • Inert glass storage vials with airtight seals.

  • Temperature and humidity-controlled environmental chamber.

  • Analytical instruments (GC-MS or HPLC).

Methodology:

  • Sample Preparation: Aliquot the this compound sample into several glass vials. If testing stabilizers, prepare parallel samples containing the specified concentration of the stabilizer.

  • Initial Analysis (Time Zero): Before aging, analyze a control sample to determine the initial purity and concentration of this compound and to establish a baseline for any degradation products.

  • Accelerated Aging Conditions:

    • Set the environmental chamber to an elevated temperature (e.g., 60°C). It is not recommended to exceed 60°C without prior knowledge of the material's thermal behavior.[9]

    • Set the relative humidity (RH) to a realistic level for storage environments.

    • Place the vials in the chamber for a calculated duration. The duration is determined using the Arrhenius equation, where a 10°C temperature increase roughly doubles the reaction rate.[9]

  • Time-Point Analysis: Remove samples at predetermined intervals (e.g., corresponding to 1, 2, and 5 years of real-time aging).

  • Sample Analysis: Allow samples to cool to room temperature. Analyze each sample for:

    • Purity of this compound (via GC-MS or HPLC).

    • Presence and quantity of degradation products.

    • Visual changes (color, clarity).

    • pH or acidity.

  • Data Evaluation: Compare the results from the aged samples to the time-zero control to determine the rate of degradation and the effectiveness of any added stabilizers.

Protocol: Quantification of this compound and Degradation Products by GC-MS

Objective: To quantify the concentration of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Accurately prepare a dilute solution of the this compound sample in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).[11] Add a known amount of an appropriate internal standard (e.g., o-nitrotoluene for 2-ethylthis compound analysis).[12]

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating volatile organic compounds (e.g., DB-5MS).[12]

    • Mass Spectrometer (MS): Operate in a suitable ionization mode (e.g., electron ionization or chemical ionization) to achieve desired fragmentation and sensitivity.

  • Calibration: Prepare a series of calibration standards with known concentrations of pure this compound and the internal standard. Run these to generate a calibration curve.

  • Sample Injection: Inject the prepared sample solution into the GC-MS system.

  • Data Analysis:

    • Quantify the amount of this compound by comparing its peak area relative to the internal standard against the calibration curve.

    • Identify unknown peaks in the chromatogram by comparing their mass spectra to spectral libraries (e.g., NIST) to tentatively identify degradation products.

Visualizations

Decomposition and Stabilization Pathways

Decomposition_Pathway cluster_Decomposition Autocatalytic Decomposition Cycle cluster_Stabilization Stabilization Intervention cluster_AcidScavenger Acid Scavenging cluster_RadicalScavenger Radical Scavenging HexylNitrate This compound (C₆H₁₃ONO₂) Radicals Hexyloxyl Radical (C₆H₁₃O•) HexylNitrate->Radicals Homolytic Cleavage (Initiation) NO2 Nitrogen Dioxide (NO₂) DegradationProducts Aldehydes, etc. Radicals->DegradationProducts NO2->HexylNitrate Attacks another This compound molecule (Propagation) NO2_hydrolysis NO₂ + H₂O → HNO₃ NO2->NO2_hydrolysis NO2_stab NO₂ NO2->NO2_stab Alkaline Alkaline Stabilizer (e.g., Na₂CO₃) InertSalt Inert Salt Alkaline->InertSalt Neutralization Acid Acidic Byproducts (e.g., HNO₃) Acid->Alkaline RadicalStab Radical Scavenger (e.g., Diphenylamine) StableProduct Stable Product RadicalStab->StableProduct Traps Radical NO2_stab->RadicalStab

Caption: this compound decomposition pathway and points of stabilizer intervention.

Experimental Workflow for Stability Assessment

Experimental_Workflow start Start: Receive This compound Sample prep Sample Preparation (Aliquot with/without stabilizer) start->prep t0 Time-Zero Analysis (GC-MS, HPLC, pH) prep->t0 aging Accelerated Aging (e.g., 60°C, controlled RH) prep->aging data Data Comparison (Aged vs. Time-Zero) t0->data sampling Remove Samples at Pre-defined Intervals aging->sampling analysis Post-Aging Analysis (GC-MS, HPLC, pH, Visual) sampling->analysis analysis->data report Report Stability Profile & Shelf-Life Estimate data->report

Caption: Workflow for conducting an accelerated aging stability study.

References

Technical Support Center: Purification of Crude Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of crude hexyl nitrate (B79036) from common reaction byproducts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the purification of crude hexyl nitrate and provides systematic approaches to identify and resolve them.

Problem Possible Causes Solutions
Persistent Emulsion During Washing Steps - Vigorous shaking of the separatory funnel.- Presence of unreacted starting materials or surfactants.[1]- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1]- Brine Wash: Add a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2][3]- Filtration: Filter the entire mixture through a pad of Celite or glass wool.[4]- Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[5]
Low Yield of Purified this compound - Incomplete reaction during synthesis.- Loss of product during washing and extraction steps.- Decomposition of the product during purification.- Reaction Monitoring: Ensure the initial reaction has gone to completion using techniques like TLC or GC.[6]- Back-Extraction: After the initial aqueous wash, re-extract the aqueous layer with a small amount of a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[7]- Temperature Control: Maintain low temperatures (0-10 °C) during the synthesis and washing steps, as alkyl nitrates can be thermally sensitive, especially in the presence of acids.[6][8]
Final Product is Colored (Yellowish/Brownish) - Presence of dissolved nitrogen oxides (NOx).- Oxidative degradation of the product or impurities.[9]- Thorough Washing: Ensure complete removal of acidic residues by washing with a sodium bicarbonate or sodium carbonate solution until the aqueous layer is no longer acidic.[10]- Activated Charcoal: While the crude product is dissolved in an organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter it off to remove colored impurities.[11][12] Note that this may not be effective for dissolved NOx.
Cloudy Appearance of Purified Product - Presence of residual water.- Incomplete removal of salts from washing steps.- Effective Drying: Use an adequate amount of a suitable anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) and ensure sufficient contact time before filtration.[7]- Thorough Washing: Ensure complete separation of the aqueous and organic layers during the washing steps. Multiple water washes may be necessary to remove all dissolved salts.[7]
Product Decomposes During Distillation - Distillation at atmospheric pressure, leading to high temperatures.- Presence of residual acidic impurities.[8]- Vacuum Distillation: Purify this compound via vacuum distillation to lower the boiling point and prevent thermal decomposition.[13][14]- Pre-distillation Neutralization: Ensure all acidic impurities are removed through thorough washing before attempting distillation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via nitration of hexyl alcohol?

A1: The most common impurities are residual strong acids used in the reaction (sulfuric acid and nitric acid), unreacted hexyl alcohol, and water.[8][15] Depending on the specific reaction conditions, byproducts from oxidation or side reactions may also be present.

Q2: Why is it crucial to remove acidic impurities from crude this compound?

A2: Residual acids can catalyze the decomposition of this compound, which is thermally sensitive.[8] This can lead to a lower yield, reduced purity, and potential safety hazards, especially during storage or distillation.

Q3: What is the purpose of washing with a sodium sulfate or sodium chloride (brine) solution?

A3: Washing with a brine solution helps to break emulsions that may form during the aqueous workup and aids in the removal of dissolved water from the organic layer before the final drying step.[2][3]

Q4: What is the recommended method for drying purified this compound?

A4: After the washing steps, the organic layer containing the this compound should be dried over an anhydrous drying agent like anhydrous magnesium sulfate or sodium sulfate.[7][10] The drying agent is then removed by filtration. For very high purity, passing the liquid through a column of a molecular sieve can also be effective.[16]

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of this compound can be effectively determined using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[17][18][19] These techniques can separate this compound from residual solvents and byproducts, allowing for quantitative assessment of purity.

Experimental Protocols

General Washing Protocol for Crude this compound

This protocol describes the removal of acidic byproducts and water-soluble impurities from the crude reaction mixture.

  • Transfer to Separatory Funnel: Carefully transfer the crude this compound reaction mixture to a separatory funnel. If the reaction was performed in a solvent, ensure it is immiscible with water.

  • Acid Removal:

    • Add an equal volume of a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to the separatory funnel.[10]

    • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[1]

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat this washing step until no more gas evolves upon addition of the basic solution.

  • Water Wash:

    • Wash the organic layer with an equal volume of deionized water using the same gentle inversion technique.

    • Separate and discard the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water and break any minor emulsions.[2]

    • Separate and discard the aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and swirl the flask.[7] Add more drying agent if it clumps together.

    • Allow the mixture to stand for at least 15-20 minutes to ensure all water is absorbed.

    • Filter the dried solution to remove the drying agent. The filtrate is the purified this compound.

Vacuum Distillation of Purified this compound

This protocol is for the final purification of this compound to achieve high purity. Safety Note: Always use appropriate safety precautions for vacuum distillation, including a safety screen, and inspect all glassware for cracks or defects before use.[13]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.[13]

    • Use a stir bar in the distillation flask for smooth boiling; boiling chips are ineffective under vacuum.[14]

    • Ensure all glass joints are properly greased to maintain a good vacuum seal.[13]

  • Procedure:

    • Place the washed and dried this compound into the distillation flask.

    • Connect the apparatus to a vacuum source with a trap in between.

    • Begin stirring and slowly apply the vacuum. You may observe some bubbling as residual volatile solvents are removed.

    • Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for this compound under the measured pressure.

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[14]

Quantitative Data Presentation

Parameter Value/Range Notes Reference
Typical Reaction Temperature 15-40 °CFor the nitration of 2-ethylhexanol.[20]
Reported Yield 92.7% - 100%Varies depending on the specific synthesis method and conditions.[15][17]
Washing Solution Concentration 5-10% (w/v)For sodium bicarbonate or sodium carbonate solutions.[10]
Acid Removal Efficiency >96%For continuous extraction methods.[15]
Purity Analysis Method GC, GC-MSStandard methods for determining the purity of the final product.[17][18]
Boiling Point of Amyl Nitrite (as a reference) 29 °C @ 40 mmHgThis compound will have a higher boiling point. Vacuum distillation is necessary.[10]

Mandatory Visualization

PurificationWorkflow CrudeProduct Crude this compound (Contains residual acids, water, and unreacted starting materials) AcidWash Washing with 5-10% NaHCO₃ or Na₂CO₃ Solution CrudeProduct->AcidWash Remove H₂SO₄, HNO₃ WaterWash Washing with Deionized Water AcidWash->WaterWash Remove salts BrineWash Washing with Saturated NaCl (Brine) WaterWash->BrineWash Remove residual water Drying Drying over Anhydrous MgSO₄ or Na₂SO₄ BrineWash->Drying Remove water PurifiedProduct Purified this compound Drying->PurifiedProduct Distillation Optional: Vacuum Distillation PurifiedProduct->Distillation HighPurityProduct High-Purity This compound Distillation->HighPurityProduct

References

Technical Support Center: Hexyl Nitrate Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the decomposition pathways of hexyl nitrate (B79036). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My hexyl nitrate sample is decomposing at a lower temperature than expected. What could be the cause?

A1: The decomposition temperature of this compound, particularly 2-ethylthis compound (2-EHN), can be significantly lowered by the presence of acidic impurities. Concentrated sulfuric acid, nitric acid, or mixtures thereof can catalyze decomposition at temperatures much lower than that of the pure substance.[1] Ensure all glassware is thoroughly cleaned and neutralized, and consider purifying your this compound sample to remove any residual acids from synthesis.

Q2: I am observing a complex mixture of products in my decomposition analysis. Is this normal?

A2: Yes, the thermal decomposition of this compound is a complex process that yields a variety of products. The primary step is the fission of the O-N bond, which forms an alkoxy radical and nitrogen dioxide (NO₂).[2][3] The alkoxy radical can then undergo further reactions, including the formation of formaldehyde (B43269) and various alkyl radicals, leading to a complex product mixture.[4][5][6] The exact composition can be influenced by temperature, pressure, and the presence of other substances.

Q3: My analytical results are not reproducible. What steps can I take to improve consistency?

A3: Lack of reproducibility in decomposition studies can stem from several factors. Ensure precise control over experimental parameters such as heating rate, atmosphere, and sample size. The presence of contaminants can also lead to variable results. It is advisable to use high-purity this compound and solvents. For techniques like Differential Scanning Calorimetry (DSC), ensure proper calibration of the instrument. When analyzing neat this compound, the decomposition can be complex; consider using a radical trap like toluene (B28343) to simplify the reaction mechanism for kinetic studies.[3]

Q4: Can this compound decompose under aqueous conditions?

A4: Yes, alkyl nitrates can undergo hydrolysis in aqueous solutions. The rate and mechanism of hydrolysis are dependent on the pH of the solution. Basic hydrolysis, involving the reaction with hydroxide (B78521) ions (OH⁻), is generally the most kinetically and thermodynamically favorable pathway.[7][8][9] Therefore, if your experimental setup involves aqueous solutions, particularly alkaline ones, you should account for potential hydrolytic decomposition.

Q5: Are there any specific safety precautions I should take when heating this compound?

A5: Absolutely. This compound is an energetic material that can undergo self-accelerating exothermic decomposition at elevated temperatures (above 100°C), which can lead to a rapid increase in temperature and pressure.[10] It is crucial to handle it in a well-ventilated area, away from heat sources, oxidizing agents, acids, and alkalis.[10] Always use appropriate personal protective equipment (PPE) and conduct experiments on a small scale, especially when exploring new conditions.

Troubleshooting Guides

Issue: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Possible Cause 1: Thermal Decomposition in the Injector Port. this compound can decompose at high temperatures. If your GC injector port is too hot, the compound may be breaking down before it even reaches the column.

    • Solution: Lower the injector port temperature. Consult literature for appropriate temperature ranges for alkyl nitrate analysis or perform a temperature ramp experiment to find the optimal injection temperature that minimizes decomposition while ensuring proper volatilization.

  • Possible Cause 2: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the sample itself.

    • Solution: Run a blank analysis with just the solvent to check for impurities. Ensure all glassware is scrupulously clean. If necessary, repurify the this compound sample.

  • Possible Cause 3: Column Bleed. At high temperatures, the stationary phase of the GC column can degrade and elute, causing extraneous peaks.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, it may be time to replace the column.

Issue: Inconsistent Results in Differential Scanning Calorimetry (DSC)
  • Possible Cause 1: Sample Impurity. As mentioned in the FAQs, acidic impurities can significantly alter the decomposition profile.[1]

    • Solution: Use a high-purity sample. Consider running a preliminary analysis on a small amount of material to check for unexpected thermal events.

  • Possible Cause 2: Variation in Sample Preparation. The way the sample is loaded into the DSC pan can affect the results.

    • Solution: Ensure a consistent sample mass and that the sample is in good thermal contact with the bottom of the pan. Use hermetically sealed pans for volatile samples to prevent evaporation.

  • Possible Cause 3: Heating Rate Effects. The onset temperature of decomposition can appear to shift with different heating rates.

    • Solution: Use a consistent and appropriate heating rate for all your experiments to ensure comparability of results.

Quantitative Data Summary

ParameterValueConditionsReference
Onset Decomposition Temperature (Pure 2-EHN) 140-160°CAdiabatic conditions[4]
Onset Decomposition Temperature (2-EHN with Conc. H₂SO₄) Significantly lower than pure 2-EHNNon-isothermal DSC[1]
Onset Decomposition Temperature (2-EHN with Conc. HNO₃) Lower than pure 2-EHNNon-isothermal DSC[1]
Activation Energy for Thermal Decomposition (in trans-decalin) 39 kcal/molSolution phase[2]
Aqueous Phase Photolysis Quantum Yield (Isopropyl Nitrate) 0.34Aqueous solution[11]
Aqueous Phase Photolysis Quantum Yield (β-hydroxy Nitrates) 0.07Aqueous solution[11]

Key Experimental Protocols

Protocol 1: Analysis of Thermal Decomposition using Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of high-purity this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent evaporation of the sample.

  • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature beyond the decomposition point.

  • Data Analysis: Record the heat flow as a function of temperature. The onset temperature of the exothermic decomposition peak provides information about the thermal stability.

Protocol 2: Identification of Decomposition Products using Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Injector: Set the injector temperature to a value that allows for volatilization but minimizes on-column decomposition. A temperature ramp may be necessary to determine the optimal setting.

    • Column: Use a capillary column appropriate for the separation of volatile and semi-volatile organic compounds (e.g., a DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected decomposition products (e.g., m/z 30-400).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis: Identify the eluting compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to those of known standards.

Visualizations

HexylNitrateDecomposition HexylNitrate This compound (C₆H₁₃ONO₂) InitialFission O-N Bond Fission (Primary Step) HexylNitrate->InitialFission Heat AlkoxyRadical Hexyloxy Radical (C₆H₁₃O•) InitialFission->AlkoxyRadical NO2 Nitrogen Dioxide (NO₂) InitialFission->NO2 FurtherDecomposition Further Decomposition AlkoxyRadical->FurtherDecomposition OtherProducts Other Products (e.g., Olefins, HNO₂) NO2->OtherProducts Reactions Formaldehyde Formaldehyde (CH₂O) FurtherDecomposition->Formaldehyde AlkylRadicals Alkyl Radicals (R•) FurtherDecomposition->AlkylRadicals AlkylRadicals->OtherProducts TroubleshootingWorkflow Start Inconsistent Experimental Results CheckPurity Verify Sample Purity (e.g., via NMR, GC) Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckParameters Review Experimental Parameters (Temp, Pressure, Rate) ParametersOK Parameters Consistent? CheckParameters->ParametersOK PurityOK->CheckParameters Yes PurifySample Purify Sample PurityOK->PurifySample No StandardizeProtocol Standardize Protocol ParametersOK->StandardizeProtocol No Rerun Re-run Experiment ParametersOK->Rerun Yes PurifySample->Rerun StandardizeProtocol->Rerun Analyze Analyze New Data Rerun->Analyze End Problem Resolved Analyze->End DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate DSC Weigh Weigh 1-3 mg Sample Calibrate->Weigh Seal Hermetically Seal Pan Weigh->Seal Load Load Sample & Reference Seal->Load Purge Purge with N₂ Load->Purge Heat Heat at Constant Rate (e.g., 10°C/min) Purge->Heat Record Record Heat Flow vs. Temp Heat->Record Determine Determine Onset T of Exotherm Record->Determine

References

Technical Support Center: Optimization of Hexyl Nitrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of hexyl nitrate (B79036) synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of hexyl nitrate and provides systematic approaches to identify and resolve them.

Question: Why is the yield of my this compound reaction low?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily incomplete reactions or product degradation.[1] Here are potential causes and solutions:

  • Incomplete Reaction:

    • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, GC, or NMR to ensure it has reached completion.[1]

    • Increase Temperature: Cautiously increasing the reaction temperature can improve the reaction rate. However, be aware that excessive heat can lead to the formation of degradation and elimination by-products.[1] A study on 2-ethylthis compound production found that increasing the reagent temperatures from 12 to 20°C improved both yield and purity.[2]

    • Optimize Reagent Stoichiometry: Ensure the nitrating agent is used in an appropriate molar excess.[1]

  • Product Degradation:

    • Maintain Low Temperatures: Alkyl nitrates can be thermally sensitive. Conducting the synthesis at lower temperatures (e.g., 0-10°C), especially when using strong acids, can prevent degradation.[1]

    • Rapid Product Isolation: Promptly work up the reaction mixture after completion to isolate the this compound from acidic conditions that can promote decomposition.[1]

  • Sub-optimal Reagents or Solvents:

    • Choice of Nitrating Agent: The choice of nitrating agent can significantly impact product distribution and yield.[1]

    • Purity of Reagents: Ensure that the alcohol and other reagents are of high purity, as impurities can lead to side reactions.

Question: My reaction mixture turned dark. What does this indicate and how can I prevent it?

Answer:

A darkening of the reaction mixture often suggests the decomposition of reactants or products at high temperatures or side reactions catalyzed by strong acids. To mitigate this:

  • Lower the reaction temperature.

  • Reduce the concentration of the acid catalyst.

  • Consider using a milder, solid acid catalyst.

Question: I am observing significant byproduct formation. How can I improve the purity of my this compound?

Answer:

Byproduct formation is a common issue, often resulting in isomeric impurities. Here's a troubleshooting workflow:

  • Analyze the Nitrite (B80452) Salt and Solvent System: The choice of nitrite salt and solvent can influence the reaction pathway. Polar aprotic solvents may favor the desired SN2 reaction, leading to a higher yield of the alkyl nitrate.[1]

  • Control Reaction Temperature: As mentioned, higher temperatures can promote the formation of byproducts. Maintaining a consistent and optimal temperature is crucial.

  • Purification: If byproducts are still present after optimizing the reaction, purify the product using techniques like fractional distillation or column chromatography.

Question: The reaction seems to be proceeding very slowly or not at all. What should I check?

Answer:

A stalled or slow reaction can be due to several factors:

  • Inactive or Insufficient Catalyst: Check the activity of your catalyst and ensure it is fresh or has been stored properly. The concentration of the catalyst is also a critical parameter to optimize.

  • Low Reaction Temperature: While high temperatures can be detrimental, a temperature that is too low may not be sufficient to initiate or sustain the reaction.

  • Impurities in Reactants: Certain impurities can inhibit the catalyst. Ensure the purity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for synthesizing 2-ethylthis compound?

A1: The synthesis of 2-ethylthis compound typically involves the reaction of 2-ethylhexanol with a mixture of nitric acid and sulfuric acid. Optimal conditions can vary, but some studies have reported high yields under the following conditions:

  • Temperature: 15-40°C.[3]

  • Reaction Time: 2-5 minutes in a continuous reactor.[3]

  • Molar Ratios: A mole ratio of 1:2 for nitric acid to sulfuric acid and 1:1 for nitric acid to 2-ethylhexanol has been shown to be effective.[4]

Q2: How can I monitor the progress of my this compound synthesis?

A2: You can monitor the reaction progress using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy[1]

Q3: What is the role of urea (B33335) in some this compound synthesis protocols?

A3: Urea is often added to the reaction mixture to act as a stabilizer. It helps to control the reaction and prevent the formation of unwanted byproducts.

Q4: Are there any safety precautions I should take during this compound synthesis?

A4: Yes, the synthesis of alkyl nitrates involves the use of strong acids and potentially thermally sensitive products. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Maintain strict temperature control to avoid runaway reactions.

  • Be aware that alkyl nitrates are flammable.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for 2-Ethylthis compound Synthesis

ParameterValueSource
Reactants 2-Ethylhexanol, Nitric Acid, Sulfuric Acid[4]
Catalyst Sulfuric Acid[4]
Temperature 15-40°C[3]
Reaction Time 2-5 minutes (continuous reactor)[3]
Molar Ratio (Nitric Acid:Sulfuric Acid) 1:2[4]
Molar Ratio (Nitric Acid:2-Ethylhexanol) 1:1[4]
Yield Up to 97%

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylthis compound using Mixed Acid

This protocol is based on a reported synthesis of 2-ethylthis compound.

Materials:

  • Mixed acid (containing nitric acid, sulfuric acid, and water)

  • Urea

  • 2-Ethylhexyl alcohol

  • 10% Sodium sulfate (B86663) solution

  • 10% Sodium carbonate solution

Procedure:

  • Charge a reactor with the mixed acid and agitate. Adjust the temperature to 25 ± 3°C.

  • Add urea to the mixed acid over a period of 30 minutes, allowing the temperature to rise to 32.5 ± 2.5°C.

  • Add 2-ethylhexyl alcohol to the reactor at a controlled rate while maintaining the temperature at 32.5 ± 2.5°C.

  • After the addition of 2-ethylhexyl alcohol is complete, hold the reaction mixture at 32.5 ± 2.5°C for 1 hour.

  • Stop agitation and allow the layers to separate. Drain the bottom acid layer.

  • Add a 10% aqueous sodium sulfate solution to the reactor and agitate the mixture for 15 minutes.

  • Stop agitation, allow the layers to separate, and drain the bottom aqueous layer.

  • Slowly add a 10% aqueous sodium carbonate solution to the ethylthis compound layer while agitating.

  • Add another portion of 10% aqueous sodium sulfate solution and agitate for 15 minutes.

  • Stop agitation, allow the layers to separate, and drain the lower aqueous layer.

  • Repeat the washing step with 10% aqueous sodium sulfate solution and 10% aqueous sodium carbonate solution.

  • The final 2-ethylthis compound product is obtained after the final separation.

Visualizations

experimental_workflow start Start: Prepare Reactants prepare_acid Prepare Mixed Acid (HNO3, H2SO4, H2O) start->prepare_acid add_urea Add Urea (Stabilizer) prepare_acid->add_urea add_alcohol Add 2-Ethylhexanol (Controlled Rate & Temp) add_urea->add_alcohol react Reaction (Maintain Temp & Time) add_alcohol->react phase_sep1 Phase Separation (Remove Acid Layer) react->phase_sep1 wash1 Wash with Na2SO4 Solution phase_sep1->wash1 phase_sep2 Phase Separation wash1->phase_sep2 neutralize Neutralize with Na2CO3 Solution phase_sep2->neutralize wash2 Wash with Na2SO4 Solution neutralize->wash2 phase_sep3 Phase Separation wash2->phase_sep3 final_product Final Product: This compound phase_sep3->final_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_guide start Problem: Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check product_degradation Product Degradation? start->product_degradation Check extend_time Solution: Extend Reaction Time incomplete_reaction->extend_time Yes increase_temp Solution: Increase Temperature (Cautiously) incomplete_reaction->increase_temp Yes optimize_reagents Solution: Optimize Reagent Stoichiometry incomplete_reaction->optimize_reagents Yes low_temp Solution: Maintain Low Temperature product_degradation->low_temp Yes rapid_isolation Solution: Rapid Product Isolation product_degradation->rapid_isolation Yes

Caption: Troubleshooting decision tree for low yield.

References

identifying and minimizing side reactions in hexyl nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hexyl nitration. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions during their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Nitrohexyl Isomer and a Mixture of Shorter-Chain Nitroalkanes.

Question: My nitration of hexane (B92381) resulted in a low yield of the expected nitrohexane isomers and a significant amount of smaller nitroalkanes like nitromethane (B149229) and nitroethane. What is causing this and how can I improve the selectivity?

Answer: This issue is common in vapor-phase nitration of alkanes, which often proceeds through a free-radical mechanism at high temperatures (around 425°C).[1][2] The high energy input leads to the cleavage of C-C bonds in the hexane chain, resulting in a mixture of various nitroalkanes.[1][2][3]

Possible Causes and Solutions:

CauseRecommended Solution
High Reaction Temperature Optimize the temperature. While high temperatures are needed for vapor-phase nitration, there is an optimal temperature for maximizing the yield of the desired product.[4] Consider alternative, lower-temperature methods if possible.
Free-Radical Mechanism For greater selectivity, consider switching to an electrophilic nitration method. This approach, often carried out in the liquid phase at lower temperatures, can offer better control over the reaction.[5]
Lack of Catalyst In some commercial applications, the addition of catalysts like oxygen or halogens can help control the product distribution in free-radical nitrations by influencing the concentration of alkyl radicals.[2]

Problem 2: Significant Formation of Oxidation Byproducts.

Question: My reaction mixture is showing the presence of aldehydes, alcohols, and has a dark coloration, suggesting oxidation. How can I minimize these oxidation side reactions?

Answer: Nitric acid is a strong oxidizing agent, and oxidation of the alkane or the desired nitroalkane product is a significant side reaction, particularly at elevated temperatures.[6][7]

Possible Causes and Solutions:

CauseRecommended Solution
High Concentration of Nitric Acid Using a large excess of nitric acid can increase the extent of oxidation.[8] Carefully control the stoichiometry of your reactants.
Elevated Reaction Temperature Higher temperatures accelerate oxidation.[8] Maintain the lowest effective temperature for the nitration reaction. The use of microreactors can provide precise temperature control, thereby minimizing unwanted side reactions.[9]
Choice of Nitrating Agent Consider using alternative nitrating agents that are less prone to causing oxidation. For instance, nitronium salts like nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) in an inert solvent can provide good yields of nitroalkanes without significant oxidation byproducts.[5][10]

Problem 3: Formation of Polynitrated Products.

Question: I am observing the formation of dinitrohexane and other polynitrated species in my product mixture. How can I favor the formation of mononitrohexane?

Answer: The formation of polynitrated products can occur, especially under harsh reaction conditions or with an excess of the nitrating agent.[7]

Possible Causes and Solutions:

CauseRecommended Solution
High Molar Ratio of Nitrating Agent An excess of the nitrating agent can drive the reaction towards polynitration.[8] Use a controlled molar ratio of the nitrating agent to the hexane.
High Reaction Temperature Elevated temperatures can favor polynitration. For free-radical nitrations, dinitroparaffins are generally not produced in the 380-420°C range, as intermediate radicals tend to decompose at these temperatures.[6] However, in liquid-phase nitrations, lower temperatures are crucial to avoid over-nitration.[11]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alkane nitration?

A1: Alkane nitration can proceed through two main mechanisms:

  • Free-Radical Nitration: This typically occurs in the vapor phase at high temperatures (e.g., 350-450°C) using nitric acid or nitrogen tetroxide.[1][2][12] It involves the formation of alkyl radicals, which then react with nitrogen dioxide. This method often results in a mixture of products due to C-C bond cleavage.[1][2]

  • Electrophilic Nitration: This mechanism involves the attack of a nitronium ion (NO₂⁺) on the C-H or C-C σ-bonds of the alkane.[5] It is generally carried out in the liquid phase using reagents like nitronium salts (e.g., NO₂⁺PF₆⁻) and can offer higher selectivity with no oxidation byproducts.[5][10]

Q2: What are the most common side products in hexyl nitration?

A2: The most common side products include:

  • Isomeric Nitrohexanes: Nitration can occur at different positions on the hexane chain, leading to a mixture of 1-, 2-, and 3-nitrohexane.

  • Shorter-Chain Nitroalkanes: Due to C-C bond cleavage in high-temperature, vapor-phase nitrations, products like nitromethane, nitroethane, nitropropane, and nitrobutane are often formed.[1][2]

  • Oxidation Products: Aldehydes, alcohols, and carbon monoxide can be formed, especially when using nitric acid as the nitrating agent.[6]

  • Alkyl Nitrites: These can be formed as byproducts and are relatively unstable, potentially decomposing to form other products.[6]

  • Polynitrated Compounds: Under certain conditions, dinitro or other polynitrated alkanes can be produced.[7]

Q3: How can I improve the safety of my hexyl nitration experiment?

A3: Nitration reactions can be highly exothermic and potentially explosive. To improve safety:

  • Use Microreactors: Microreactors offer excellent heat and mass transfer, allowing for precise control of reaction conditions and minimizing the risk of runaway reactions.[9]

  • Controlled Reagent Addition: Add the nitrating agent slowly and maintain efficient cooling to manage the reaction exotherm.

  • Proper Quenching: Quench the reaction by slowly pouring the mixture into a large volume of cold water or ice with vigorous stirring to dilute the acids and dissipate heat.[8]

  • Use of Stabilizers: In some industrial processes, stabilizers like urea (B33335) are added to the reaction mixture.[13]

Q4: What analytical techniques are suitable for identifying and quantifying the products of hexyl nitration?

A4: The product mixture from hexyl nitration can be analyzed using:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the various isomers and byproducts and identifying them based on their mass spectra.[10][14]

  • Gas Chromatography with a Nitrogen Chemiluminescence Detector (NCD): This method is highly sensitive and selective for nitrogen-containing compounds, making it excellent for quantifying trace amounts of nitroalkanes without interference from hydrocarbons.[15]

  • Fractional Distillation: This technique can be used to separate the different nitroalkane products from the reaction mixture on a preparative scale.[2]

Quantitative Data Summary

Table 1: Product Distribution in the Nitration of Various Alkanes with Nitronium Hexafluorophosphate. [10]

AlkaneReaction Time (hr)ProductsProduct RatioProduct Distribution (%)
Ethane10CH₃NO₂, CH₃CH₂NO₂2.5:167, 33
Propane10CH₃NO₂, CH₃CH₂NO₂, 2-NO₂C₃H₇, 1-NO₂C₃H₇3.5:1.3:0.7:0.1555, 25, 16, 3.5
n-Butane10CH₃NO₂, CH₃CH₂NO₂, 2-NO₂C₄H₉, 1-NO₂C₄H₉5.1:3.8:1.45:0.837, 34, 18, 11
Cyclohexane (B81311)3C₆H₁₁NO₂-30 (isolated yield)

Experimental Protocols

Protocol 1: Electrophilic Nitration of Cyclohexane with Nitronium Hexafluorophosphate. [10]

  • Preparation: Place 3.8 g (20 mmol) of nitronium hexafluorophosphate in a dried three-neck flask under a dry nitrogen atmosphere. Add 10 ml of anhydrous, nitrile-free nitroethane.

  • Reaction: Cool the solution to 0°C and introduce 0.84 g (10 mmol) of cyclohexane with rapid stirring.

  • Stirring: Stir the reaction mixture at 0°C for 1 hour, followed by stirring at room temperature for 3 hours.

  • Work-up: Pour the mixture into water and extract with ether.

  • Washing: Wash the organic extract with a 5% aqueous sodium bicarbonate solution, followed by water.

  • Drying and Isolation: Dry the organic layer over MgSO₄ and remove the solvent by distillation under reduced pressure to obtain nitrocyclohexane.

Protocol 2: Synthesis of 2-Ethylhexyl Nitrate (B79036).

  • Acid Mixture Preparation: Charge a reactor with 13.48 parts of a mixed acid containing 3.33 parts HNO₃, 7.77 parts H₂SO₄, and 2.38 parts H₂O.

  • Stabilizer Addition: Agitate the mixed acid and adjust the temperature to 25°±3° C. Add 0.40 parts of urea over 30 minutes, allowing the temperature to rise to 32.5°±2.5° C.

  • Nitration: Add 5.85 parts of 2-ethylhexyl alcohol to the reactor at a rate of 0.065 parts per minute while maintaining the temperature at 32.5°±2.5° C.

  • Reaction Completion: After the addition is complete, hold the reaction mixture at 32.5°±2.5° C for 1 hour.

  • Phase Separation: Stop agitation and drain the bottom acid layer.

  • Washing:

    • Add 2.73 parts of a 10% aqueous sodium sulfate (B86663) solution, agitate for 15 minutes, and separate the bottom aqueous layer.

    • Add another 2.73 parts of 10% aqueous sodium sulfate solution, agitate for 15 minutes, and then slowly add 0.50 parts of a 10% aqueous sodium carbonate solution. Separate the lower aqueous layer.

    • Repeat the wash with 2.73 parts of 10% aqueous sodium sulfate and 0.50 parts of 10% aqueous sodium carbonate.

  • Product: The final 2-ethylhexyl nitrate product is obtained.

Visualizations

Hexyl_Nitration_Pathways cluster_main Hexyl Nitration cluster_freeradical Free-Radical Pathway (High Temp) cluster_electrophilic Electrophilic Pathway (Low Temp) Hexane Hexane Hexyl_Radical Hexyl Radical Hexane->Hexyl_Radical H abstraction by •OH Carbocation_Intermediate Carbocation Intermediate Hexane->Carbocation_Intermediate + NO₂⁺ FR_Initiation Initiation (HNO₃ → •OH + •NO₂) FR_Products Mixture of Nitrohexanes (1-, 2-, 3-isomers) Hexyl_Radical->FR_Products + •NO₂ FR_Side_Products Side Products: Shorter-chain nitroalkanes (C-C cleavage) Hexyl_Radical->FR_Side_Products Fragmentation E_Nitrating_Agent Nitrating Agent (e.g., NO₂⁺PF₆⁻) E_Products Specific Nitrohexane Isomer(s) Carbocation_Intermediate->E_Products - H⁺ E_Side_Products Fewer Side Products

Caption: Reaction pathways for hexyl nitration.

Troubleshooting_Workflow Start Start: Undesirable Side Reactions Identify_Issue Identify Primary Side Product Start->Identify_Issue Low_Yield Low Yield of Desired Isomer & Mixture of Shorter Chains Identify_Issue->Low_Yield Shorter Chains Oxidation Oxidation Products (Aldehydes, Alcohols) Identify_Issue->Oxidation Coloration Polynitration Polynitrated Products Identify_Issue->Polynitration Higher MW Check_Temp High Temperature? Low_Yield->Check_Temp Oxidation->Check_Temp Check_Nitrating_Agent Excess Nitrating Agent? Oxidation->Check_Nitrating_Agent Polynitration->Check_Temp Polynitration->Check_Nitrating_Agent Optimize_Temp Optimize/Lower Temperature Check_Temp->Optimize_Temp Yes Change_Method Consider Electrophilic Nitration Check_Temp->Change_Method No (Free-Radical) Use_Microreactor Use Microreactor for Better Temp Control Check_Temp->Use_Microreactor Yes Control_Stoichiometry Control Stoichiometry Check_Nitrating_Agent->Control_Stoichiometry Yes Check_Nitrating_Agent->Control_Stoichiometry Yes End Minimized Side Reactions Optimize_Temp->End Change_Method->End Control_Stoichiometry->End Use_Microreactor->End

Caption: Troubleshooting workflow for hexyl nitration.

FAQ_Structure Title Hexyl Nitration FAQs Q1 Q1: Primary Mechanism? Q2 Q2: Common Side Products? Q3 Q3: Improving Safety? Q4 Q4: Analytical Techniques? A1_1 Free-Radical Q1->A1_1 A1_2 Electrophilic Q1->A1_2 A2_1 Isomers Q2->A2_1 A2_2 Shorter Chains Q2->A2_2 A2_3 Oxidation Products Q2->A2_3 A2_4 Polynitration Q2->A2_4 A3_1 Microreactors Q3->A3_1 A3_2 Controlled Addition Q3->A3_2 A3_3 Proper Quenching Q3->A3_3 A4_1 GC-MS Q4->A4_1 A4_2 GC-NCD Q4->A4_2 A4_3 Fractional Distillation Q4->A4_3

Caption: Structure of the FAQs section.

References

Technical Support Center: Purification of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of residual acids from hexyl nitrate (B79036). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Troubleshooting Guides

This section addresses common issues encountered during the removal of residual acids from hexyl nitrate and provides systematic approaches to identify and resolve them.

Issue 1: Persistent Emulsion Formation During Aqueous Washing

Question: I am washing my crude this compound with a sodium carbonate solution, and a persistent emulsion has formed that does not separate even after extended standing. How can I break this emulsion?

Answer: Emulsion formation is a common issue when washing organic solutions with aqueous bases. Here are several techniques you can try, starting with the simplest:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel. This can be sufficient for extraction without creating a stable emulsion.

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

  • Change in pH: Carefully add a small amount of dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to alter the pH of the aqueous phase. This can disrupt the surfactant-like interactions that are stabilizing the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® or a glass wool plug in a filter funnel. This can physically disrupt the emulsion layer.[2]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method for separating the layers.[1]

  • Solvent Addition: Adding a small amount of a different, water-immiscible organic solvent can alter the properties of the organic phase and help break the emulsion.[1]

Issue 2: The this compound is Still Acidic After Washing

Question: I have washed the this compound multiple times with sodium bicarbonate solution, but my analytical tests show it is still acidic. What could be the problem?

Answer: If residual acidity persists, consider the following:

  • Insufficient Washing: The number of washes or the volume of the washing solution may be insufficient. Increase the number of washes or use a larger volume of the basic solution.

  • Ineffective Mixing: Ensure thorough mixing during the washing step to maximize the contact between the organic and aqueous phases.

  • Choice of Base: Sodium bicarbonate is a relatively weak base. For more stubborn residual acids, a more potent base like sodium carbonate or dilute sodium hydroxide (B78521) may be more effective.

  • Hydrolysis: If the this compound is stored for a prolonged period, especially in the presence of water, it can slowly hydrolyze back to hexanol and nitric acid. Ensure the product is thoroughly dried after washing and stored in an anhydrous environment.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing this compound with a basic solution?

A1: The primary purpose is to neutralize and remove any residual acids, such as nitric acid or sulfuric acid, that may be present from the synthesis process. Residual acids can compromise the stability and purity of the final product.

Q2: Which basic solution is best for washing this compound?

A2: The choice of base depends on the level of acidity.

  • Sodium Bicarbonate (Saturated Solution): A mild base suitable for neutralizing small amounts of strong acids.

  • Sodium Carbonate (e.g., 10% solution): A stronger base than sodium bicarbonate, effective for more significant acid contamination.

  • Sodium Hydroxide (e.g., 2% solution): A strong base that should be used cautiously as it can promote hydrolysis of the nitrate ester if used at high concentrations or for prolonged contact times.

Q3: How do I know when all the residual acid has been removed?

A3: You can test the pH of the aqueous washings. Continue washing until the aqueous layer is neutral or slightly basic. For a more quantitative assessment, a titration of the this compound can be performed to determine the residual acidity.

Q4: Why is a final water wash recommended after the basic wash?

A4: A final wash with deionized water is crucial to remove any remaining inorganic salts (e.g., sodium carbonate, sodium sulfate) and traces of the basic solution from the organic layer.

Q5: How should I dry the this compound after washing?

A5: After the final water wash and separation of the layers, the this compound should be dried over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) or sodium sulfate. The drying agent is then removed by filtration.

Data Presentation

Table 1: Comparison of Washing Methods for Residual Acid Removal

Washing MethodConcentrationNumber of WashesReported EfficiencyRemarks
Sodium Bicarbonate WashSaturated Solution2-3Good for low acidityMild and less likely to cause hydrolysis.
Sodium Carbonate Wash10% (w/v)2-3HighMore effective than sodium bicarbonate for higher acid content.[3]
Sodium Hydroxide Wash2% (w/v)1-2Very HighUse with caution due to the risk of ester hydrolysis.
Continuous Extraction with NaOH0.5 MContinuous Flow>96%Specific to micro-reactor setups for 2-ethylthis compound.[4]

Note: The efficiencies are qualitative for general laboratory procedures due to a lack of standardized quantitative data in the literature. The quantitative data point is for a specific industrial process.

Experimental Protocols

Protocol 1: Standard Washing Procedure for this compound

  • Initial Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of a 10% aqueous sodium carbonate solution.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh 10% sodium carbonate solution until the aqueous layer is no longer acidic (test with pH paper).

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual salts.

  • Drying: Drain the this compound into a clean, dry flask and add a suitable amount of anhydrous magnesium sulfate. Swirl the flask and let it stand for at least 30 minutes.

  • Filtration: Filter the dried this compound to remove the drying agent.

Protocol 2: Determination of Residual Acidity by Titration

This protocol is a general guideline for determining trace acidity in an organic liquid and may need to be optimized for your specific application.

  • Sample Preparation: Accurately weigh a known amount of the purified this compound (e.g., 10-20 g) into a clean, dry titration vessel.

  • Solvent Addition: Add a suitable solvent that is miscible with both the this compound and the titrant. A mixture of toluene (B28343) and isopropyl alcohol is often used.[5]

  • Indicator: Add a few drops of a suitable indicator, such as p-Naphtholbenzein, or use a pH electrode for potentiometric titration.[5]

  • Titration: Titrate the sample with a standardized solution of potassium hydroxide (KOH) in isopropanol (B130326) (e.g., 0.01 M) until the endpoint is reached (a distinct color change for the indicator or an inflection point in the potentiometric curve).

  • Calculation: Calculate the acidity, typically expressed as mg KOH per gram of sample (Acid Number).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude this compound (Contains Residual Acids) washing Aqueous Wash (e.g., 10% Na2CO3) crude_product->washing separation Phase Separation washing->separation water_wash Water Wash separation->water_wash drying Drying (Anhydrous MgSO4) water_wash->drying filtration Filtration drying->filtration analysis Quality Control (e.g., Titration for Acidity) filtration->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_emulsion start Emulsion Formed During Aqueous Wash gentle_swirl Try Gentle Swirling Instead of Shaking start->gentle_swirl add_brine Add Saturated NaCl Solution (Brine) gentle_swirl->add_brine If fails success Emulsion Broken gentle_swirl->success change_ph Adjust pH with Dilute Acid or Base add_brine->change_ph If fails add_brine->success filtration Filter Through Celite® or Glass Wool change_ph->filtration If fails change_ph->success centrifugation Centrifuge the Mixture filtration->centrifugation If fails filtration->success centrifugation->success fail Emulsion Persists centrifugation->fail If fails

References

Technical Support Center: Shelf-Life Determination and Degradation Studies of Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of hexyl nitrate (B79036) (also known as 2-ethylhexyl nitrate or 2-EHN). This resource is designed to assist researchers, scientists, and drug development professionals in conducting accurate shelf-life determination and degradation studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (2-ethylthis compound) is an organic nitrate primarily used as a cetane improver in diesel fuel.[1] Its stability is a critical parameter as its degradation can lead to a loss of efficacy and the formation of potentially hazardous byproducts. Understanding its degradation profile is essential for determining its shelf-life, ensuring safe handling and storage, and for regulatory compliance.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways:

  • Thermal Decomposition: This is a significant pathway, especially at elevated temperatures (onset of decomposition is around 130°C).[1] It primarily proceeds via a radical mechanism, leading to the formation of nitrogen dioxide (NO₂), formaldehyde, and various olefins.[2][3]

  • Hydrolysis: The ester linkage in this compound can be hydrolyzed under both acidic and basic conditions. Acidic conditions, in particular, have been shown to decrease its thermal stability.[4] The primary hydrolysis product is 2-ethylhexanol.[5]

  • Biodegradation: Certain microorganisms, such as Mycobacterium austroafricanum, can degrade this compound.[5][6] The biodegradation pathway can involve hydrolysis to 2-ethylhexanol, followed by oxidation to 2-ethylhexanoic acid and subsequent cyclization to form 4-ethyldihydrofuran-2(3H)-one.[5][7][8]

  • Oxidative Degradation: While less commonly reported for pure this compound, oxidative stress, for instance, in the presence of strong oxidizing agents, can contribute to its degradation.

Q3: What are the typical degradation products of this compound?

A3: The degradation products depend on the stress conditions applied:

  • Thermal Stress: Nitrogen dioxide (NO₂), formaldehyde, and various olefins are the major products.[2][3]

  • Hydrolytic Stress (Acidic/Basic): 2-Ethylhexanol and nitric acid are the expected primary products.

  • Biodegradation: 2-Ethylhexanol, 2-ethylhexanoic acid, and 4-ethyldihydrofuran-2(3H)-one have been identified.[5][7][8]

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents. For laboratory use, storage in a tightly sealed container in a refrigerator (2-8°C) is recommended for short-term storage. For long-term storage, consult the manufacturer's safety data sheet (SDS).

Q5: What is a stability-indicating analytical method, and why is it necessary for shelf-life studies?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient (this compound) without interference from its degradation products, process impurities, or other components in the sample matrix.[9] It is crucial for shelf-life studies because it allows for the specific quantification of the intact substance, providing a true measure of its stability over time.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent results in stability studies. 1. Improper sample handling and storage. 2. Non-validated analytical method. 3. Fluctuation in storage conditions (temperature, humidity). 4. Incompatibility with container/closure system.1. Review and standardize sample handling and storage protocols. Ensure consistent aliquoting and minimize exposure to light and air. 2. Validate the analytical method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines. 3. Continuously monitor and log storage conditions. Use calibrated and qualified stability chambers. 4. Conduct compatibility studies with the container/closure system to rule out leaching or adsorption.
Unexpected peaks in chromatograms of stressed samples. 1. Formation of secondary or tertiary degradation products. 2. Interaction with excipients or formulation components. 3. Contamination from solvents or reagents.1. Use a mass spectrometer (MS) detector coupled with the separation technique (GC or HPLC) to identify the mass of the unknown peaks and propose potential structures. 2. Analyze placebo samples subjected to the same stress conditions to identify any peaks originating from excipients. 3. Run solvent blanks to check for contamination. Use high-purity solvents and reagents.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH or composition. 2. Column degradation. 3. Sample overload.1. Optimize the mobile phase. For this compound, a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a good starting point. Adjust the gradient and pH to improve separation. 2. Use a new or proven column. Implement a column washing protocol to remove contaminants. 3. Reduce the injection volume or sample concentration.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not sensitive enough to detect low levels of degradation.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that can lead to unrealistic degradation pathways.[10] 2. If the compound is indeed very stable, this is a valid result. Document the conditions tested. 3. Check the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.
Mass balance is not within the acceptable range (e.g., 95-105%). 1. Co-elution of degradation products with the main peak. 2. Some degradation products are not detected by the analytical method (e.g., volatile compounds, lack of chromophore for UV detection). 3. Adsorption of the analyte or degradants onto the container surface.1. Improve the chromatographic resolution by optimizing the method. Use a photodiode array (PDA) detector to check for peak purity. 2. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. For volatile degradants, consider headspace GC-MS. 3. Use inert container materials (e.g., silanized glass) and perform recovery studies.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionTimeTemperature (°C)% Assay of this compoundMajor Degradation Products Identified% Degradation
Control 02599.8-0.0
Acid Hydrolysis (0.1 M HCl) 24 h6085.22-Ethylhexanol14.6
48 h6072.52-Ethylhexanol27.3
Base Hydrolysis (0.1 M NaOH) 24 h6090.12-Ethylhexanol9.7
48 h6082.32-Ethylhexanol17.5
Oxidative (3% H₂O₂) 24 h2595.3Unidentified polar degradants4.5
48 h2591.8Unidentified polar degradants8.0
Thermal 48 h13078.9Nitrogen Dioxide, Formaldehyde, Olefins20.9
48 h15055.4Nitrogen Dioxide, Formaldehyde, Olefins44.4
Photolytic (ICH Q1B) 24 h2599.5Minor unidentified degradants0.3

Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general procedure for developing a stability-indicating HPLC method.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical starting gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210 nm), and use the PDA to evaluate peak purity.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dilute the this compound sample to a similar concentration as the working standard using the mobile phase.

3. Forced Degradation Study:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid or liquid this compound sample in a calibrated oven at a high temperature (e.g., 130°C) for a specified time. Dissolve the sample in a suitable solvent before injection.

  • Photolytic Degradation: Expose the this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

4. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Protocol 2: GC-MS Analysis of this compound and its Volatile Degradation Products

This protocol outlines a general procedure for the analysis of volatile compounds.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to separate volatile compounds. A typical program could be: 50°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 350.

2. Sample Preparation:

  • Liquid Samples: Dilute the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Headspace Analysis (for highly volatile products): Place the sample in a headspace vial and heat to a specific temperature to allow volatile compounds to partition into the gas phase. Inject an aliquot of the headspace gas.

3. Data Analysis:

  • Identify the this compound peak and any degradation product peaks by comparing their retention times and mass spectra to reference spectra in a library (e.g., NIST) or to those of authentic standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation HN This compound Sample Acid Acid Hydrolysis (0.1M HCl, 60°C) HN->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) HN->Base Oxid Oxidation (3% H2O2, RT) HN->Oxid Therm Thermal (130°C) HN->Therm Photo Photolytic (ICH Q1B) HN->Photo Std Reference Standard HPLC Stability-Indicating HPLC-UV/MS Std->HPLC Acid->HPLC Base->HPLC Oxid->HPLC Therm->HPLC GCMS GC-MS Therm->GCMS Photo->HPLC ID Degradant Identification HPLC->ID Quant Quantification & Mass Balance HPLC->Quant GCMS->ID ShelfLife Shelf-Life Estimation Quant->ShelfLife

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis (Acid/Base) cluster_bio Biodegradation HN This compound NO2 Nitrogen Dioxide HN->NO2 Heat (>130°C) Formaldehyde Formaldehyde HN->Formaldehyde Heat (>130°C) Olefins Olefins HN->Olefins Heat (>130°C) EH 2-Ethylhexanol HN->EH H₂O, H⁺/OH⁻ NA Nitric Acid HN->NA H₂O, H⁺/OH⁻ EH_bio 2-Ethylhexanol HN->EH_bio Microbial Esterase EHA 2-Ethylhexanoic Acid EH_bio->EHA Oxidation Lactone 4-Ethyldihydrofuran- 2(3H)-one EHA->Lactone Cyclization

References

Technical Support Center: Scaling Up Hexyl Nitrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the production of hexyl nitrate (B79036).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of hexyl nitrate synthesis.

Issue 1: Low Product Yield

  • Question: We are experiencing a lower than expected yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yield during scale-up is a common challenge and can be attributed to several factors. Inefficiencies in mixing and heat transfer are often the primary culprits when moving from smaller flasks to larger reactors.[1] The nitration of 2-ethylhexanol is a fast and highly exothermic reaction, making efficient heat and mass transfer critical.[2]

    A systematic investigation of process parameters is recommended. Key factors that significantly affect the yield include the mass fraction of sulfuric acid and the reaction temperature. It has been demonstrated that raising the temperature of reagents from 12°C to 20°C can enhance both the yield and purity of the final product.[3]

    Consider the following troubleshooting steps:

    • Optimize Reaction Temperature: Ensure precise temperature control. A study using a continuously operating unit with a centrifugal mass transfer apparatus showed improved yield and purity when the reagent temperatures were elevated from 12 to 20°C.[3][4] However, temperatures above 40°C may lead to a decrease in yield.[5]

    • Evaluate Molar Ratios: The molar ratio of nitric acid to 2-ethylhexanol and the concentration of the sulfuric acid catalyst are critical. One study identified the optimal mole ratio of nitric acid to sulfuric acid as 1:2 and nitric acid to 2-ethylhexanol as 1:1.[2]

    • Improve Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" and side reactions, reducing the selectivity for the desired product.[1] The use of microreactors has been shown to provide excellent mixing efficiency and mass transfer, leading to higher yields in kilogram-scale synthesis.[6] If using a traditional reactor, evaluate the stirrer speed and design to ensure homogeneity.

    • Consider Continuous Flow Synthesis: Continuous-flow nitrification technology is recognized for its higher safety and production efficiency compared to traditional batch reactors.[2] Microreactors, in particular, offer superior heat and mass transfer, which is crucial for controlling highly exothermic reactions.[2][6]

dot

low_yield_troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature start->check_temp check_ratios Analyze Molar Ratios start->check_ratios check_mixing Evaluate Mixing Efficiency start->check_mixing optimize_temp Adjust to 15-40°C (Optimal ~20°C) check_temp->optimize_temp Incorrect optimize_ratios Adjust Ratios (e.g., HNO3:H2SO4 1:2) check_ratios->optimize_ratios Incorrect improve_mixing Increase Stirrer Speed or Consider Microreactor check_mixing->improve_mixing Inefficient yield_restored Yield Restored optimize_temp->yield_restored optimize_ratios->yield_restored improve_mixing->yield_restored

Caption: Troubleshooting logic for addressing low this compound yield.

Issue 2: Product Purity and Discoloration

  • Question: Our final product is showing impurities and has a distinct yellow or even blue/green color after synthesis. What causes this and how can we improve the purity?

  • Answer: Discoloration and impurities in this compound are often due to side reactions or residual acidic contaminants. The order of reagent addition can significantly impact the reaction's outcome. For instance, adding the mixed acid to an excess of 2-ethylhexanol has been observed to cause the reaction mixture to darken and the product to turn various colors (green, blue) upon quenching and washing.[7] This suggests the formation of nitroso compounds or other byproducts. The standard and recommended procedure is the slow addition of 2-ethylhexanol to the mixed acid to maintain an excess of acid throughout the reaction.[7]

    Residual acids are a major concern as they can decrease the thermal stability of the product.[8] A thorough washing process is crucial to remove these impurities.

    Troubleshooting Steps:

    • Control Reagent Addition: Always add the 2-ethylhexanol to the mixed acid slowly while maintaining the recommended temperature to ensure the acid is in excess.[7]

    • Implement a Robust Washing Protocol: After separating the crude product from the acid layer, a multi-step washing process is necessary.

      • Wash with a 10% aqueous sodium sulfate (B86663) solution.

      • Neutralize remaining acids by slowly adding a 10% aqueous sodium carbonate solution.

      • Follow with further washes with sodium sulfate solution and water until the pH of the washing water is neutral.[7] The wash water may initially be yellow, becoming colorless as the impurities are removed.[7]

    • Analyze for Impurities: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.[9][10] This will help in understanding the nature of the side reactions and optimizing the process to avoid them.

Issue 3: Thermal Runaway and Safety Concerns

  • Question: We are concerned about the exothermic nature of the nitration reaction during scale-up. What are the key safety risks and how can we prevent a thermal runaway?

  • Answer: The nitration of alcohols is a highly exothermic reaction, and a lack of awareness of these hazards is a major cause of accidents.[1] The heat transfer area per unit volume of a large reactor is significantly smaller than that of a lab flask, making heat removal a primary challenge in scale-up.[1][11] this compound is not a stable material, especially when mixed with the strong acids used in its synthesis.[2][8] Acids, particularly sulfuric acid, can significantly lower the onset decomposition temperature of this compound, increasing the risk of a self-accelerating exothermic reaction.[8][12]

    Preventative Measures:

    • Ensure Adequate Cooling: The reactor must have a robust cooling system capable of handling the heat generated by the reaction. Continuously monitor the internal temperature.

    • Controlled Addition Rate: Add the 2-ethylhexanol to the mixed acid at a slow, controlled rate to prevent rapid heat accumulation.

    • Avoid Batch Reheating: A dangerous operation is reheating a reaction where all reactants have been added together. Once the mixture reaches the reaction temperature, it can become uncontrollable.[1]

    • Use of Microreactors: For scaling up, consider using microreactors or other continuous flow systems. These systems have a very high surface-area-to-volume ratio, allowing for excellent heat transfer and significantly reducing the risk of thermal runaway compared to large batch reactors.[2][6]

    • Emergency Preparedness: Have an emergency plan in place. This includes having suitable extinguishing media like carbon dioxide, dry chemical, or alcohol-resistant foam readily available.[13][14] Water spray can be used to cool fire-exposed containers.[12]

Frequently Asked Questions (FAQs)

Synthesis & Production

  • What are the typical reaction conditions for synthesizing 2-ethylthis compound?

    • The reaction is typically carried out by reacting 2-ethylhexanol with a mixed acid solution of nitric acid and sulfuric acid.[2] Optimal temperatures are generally in the range of 15-40°C.[5] One study suggests that increasing the temperature from 12°C to 20°C improves yield and purity.[3][4]

  • What is the role of sulfuric acid in the reaction?

    • Sulfuric acid acts as a catalyst and also helps to absorb the water produced during the esterification reaction, driving the equilibrium towards the product side. The concentration of sulfuric acid has a significant effect on the product yield.[2][6]

  • Can this process be done continuously?

    • Yes, continuous flow synthesis, particularly using microreactors, is a highly effective and safer method for producing this compound.[2] This approach offers superior control over reaction parameters and enhances heat and mass transfer, which is crucial for this exothermic reaction.[6]

Purification & Analysis

  • How is this compound purified after synthesis?

    • Purification typically involves separating the organic product layer from the spent acid layer, followed by a series of washes. This includes washing with a sodium sulfate solution and neutralizing residual acids with a weak base like sodium carbonate solution.

  • What analytical methods are used to determine the purity of this compound?

    • Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the quantification of 2-ethylthis compound.[10][15] For trace analysis in diesel fuel, a gas chromatograph with a chemiluminescence detector (NCD) can provide high sensitivity and selectivity.[16]

Safety & Handling

  • What are the main hazards associated with this compound?

    • 2-Ethylthis compound is a combustible liquid.[13] It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[12][13][17] It is also toxic to aquatic life with long-lasting effects.[12][13]

  • What personal protective equipment (PPE) should be worn when handling this compound?

    • Appropriate PPE includes a full-face respirator with organic vapor cartridges, neoprene or PVC gloves, a neoprene apron, and chemical safety goggles or glasses with side shields.[12][13][18][19]

  • What are the proper storage conditions for this compound?

    • Store in a cool, dry, well-ventilated area, protected from direct sunlight and sources of ignition.[12][14] Keep containers tightly closed when not in use.[14] It should be stored separately from incompatible materials such as strong acids, strong bases, and oxidizing agents.[12][13]

  • What should I do in case of a spill?

    • In case of a spill, ensure the area is well-ventilated and eliminate all ignition sources.[13][14] Wear appropriate PPE. Contain the spill using non-combustible absorbent materials like sand, earth, or diatomaceous earth.[14] Collect the absorbed material into a labeled container for proper disposal according to local regulations.[13] Prevent the spill from entering drains or waterways.[12][14]

Data and Protocols

Quantitative Data Summary
ParameterRecommended Value/RangeSource(s)
Reaction Temperature 15-40°C (optimum around 20°C)[3][4][5]
Molar Ratio (HNO₃:H₂SO₄) 1:2[2]
Molar Ratio (HNO₃:2-EH) 1:1[2]
Flash Point 72°C[13]
Auto-Ignition Temperature 130°C[13]
Lower Explosion Limit 0.25%[13]
Experimental Protocols

Protocol: Synthesis and Purification of 2-Ethylthis compound (Lab Scale)

This protocol is a synthesized example based on literature procedures and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before proceeding.

Materials:

  • Mixed Acid (e.g., 3.33 parts HNO₃, 7.77 parts H₂SO₄, 2.38 parts H₂O)

  • 2-Ethylhexyl alcohol (2-EH)

  • Urea (B33335)

  • 10% aqueous sodium sulfate solution

  • 10% aqueous sodium carbonate solution

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-water)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a cooling bath.

  • Acid Preparation: Charge the flask with the pre-mixed acid solution. Begin stirring and cool the acid to below 20°C.[7]

  • Nitrous Acid Scavenging: Slowly add urea to the mixed acid over 30 minutes, allowing the temperature to rise slightly but keeping it controlled (e.g., below 35°C).

  • Nitration Reaction: Slowly add the 2-ethylhexyl alcohol from the dropping funnel to the stirred mixed acid. Maintain the reaction temperature at the desired setpoint (e.g., 25-33°C) by controlling the addition rate and the cooling bath. This step is highly exothermic and requires careful monitoring.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the reaction temperature for approximately 1 hour to ensure the reaction goes to completion.

  • Phase Separation: Stop the agitation and allow the mixture to settle into two layers. Carefully drain the bottom spent acid layer.

  • Initial Wash: Add a 10% aqueous sodium sulfate solution to the reactor containing the crude product. Stir for 15 minutes, then stop and separate the bottom aqueous layer.

  • Neutralization Wash: Add another portion of 10% sodium sulfate solution, begin stirring, and then slowly add a 10% aqueous sodium carbonate solution to neutralize any remaining acid. Monitor for any gas evolution.

  • Final Washes: Continue with one or two more washes using 10% sodium sulfate solution, agitating for 15 minutes each time and separating the aqueous layer. Wash with water until the pH of the aqueous layer is neutral.[7]

  • Product Isolation: The remaining organic layer is the 2-ethylthis compound product. It can be dried using a suitable drying agent (e.g., anhydrous magnesium sulfate) if required.

Visualizations

dot

production_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product raw_materials Raw Materials (2-EH, HNO3, H2SO4) reactor_setup Reactor Setup & Cooling raw_materials->reactor_setup nitration Controlled Nitration (Add 2-EH to Acid) reactor_setup->nitration reaction Reaction & Aging nitration->reaction phase_sep Phase Separation (Remove Spent Acid) reaction->phase_sep washing Washing & Neutralization (Na2SO4, Na2CO3) phase_sep->washing analysis QC Analysis (GC-MS) washing->analysis storage Safe Storage analysis->storage safety_protocol start Handling this compound ppe Wear Required PPE (Respirator, Gloves, Goggles) start->ppe ventilation Ensure Adequate Ventilation ppe->ventilation ignition Remove Ignition Sources ventilation->ignition handling Perform Operation ignition->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect for Disposal spill->spill_procedure Yes end Procedure Complete spill->end No decontaminate Decontaminate Area & Dispose of Waste spill_procedure->decontaminate decontaminate->end

References

mitigating analytical interferences in hexyl nitrate measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hexyl nitrate (B79036) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating analytical interferences and troubleshooting common issues encountered during the quantification of hexyl nitrate in biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Sample Preparation & Extraction

  • Q1: I am seeing low and inconsistent recovery of this compound from plasma samples using liquid-liquid extraction (LLE). What could be the cause?

    A1: Low and inconsistent recovery during LLE of a volatile and hydrophobic compound like this compound can stem from several factors:

    • Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. For this compound, a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) is a good starting point. If you are using a solvent that is too polar, the this compound will not efficiently partition into the organic phase.

    • Insufficient Mixing: Inadequate vortexing or mixing will lead to incomplete extraction. Ensure vigorous mixing for a sufficient duration to facilitate the transfer of the analyte from the aqueous to the organic phase.[1][2][3]

    • Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and lead to poor recovery. To break emulsions, you can try centrifugation, addition of salt (salting out), or gentle swirling.[2]

    • Analyte Volatility: this compound is a volatile compound. Evaporation of the organic extract to concentrate the sample can lead to significant loss of the analyte if not performed under gentle conditions (e.g., a gentle stream of nitrogen at low temperature).

    • pH of Aqueous Phase: While this compound is neutral, the pH of the plasma sample can influence the extraction of interfering compounds. Maintaining a neutral pH is generally recommended.

  • Q2: My solid-phase extraction (SPE) protocol for this compound from urine is yielding low recovery. How can I improve this?

    A2: Low recovery in SPE can be due to several steps in the process. Consider the following:

    • Incorrect Sorbent Selection: For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18 or a polymeric sorbent) is appropriate.[4][5] Ensure the sorbent chemistry is suitable for retaining a hydrophobic analyte from an aqueous matrix like urine.

    • Improper Conditioning and Equilibration: The SPE cartridge must be properly conditioned with a solvent like methanol (B129727) to activate the stationary phase, followed by equilibration with water or a buffer that mimics the sample matrix.[6] Skipping or performing these steps incorrectly will result in poor retention of the analyte.

    • Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample volume or a sample with a high concentration of interfering compounds can lead to breakthrough of the analyte.

    • Wash Solvent Too Strong: The wash step is critical for removing interferences. However, using a wash solvent with too much organic content can prematurely elute the this compound from the sorbent. Optimize the wash solvent composition (e.g., a low percentage of methanol in water) to remove interferences without losing the analyte.

    • Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between the this compound and the sorbent. A non-polar solvent like acetonitrile (B52724) or methanol is typically used. Ensure the volume of the elution solvent is sufficient to completely elute the analyte.

Chromatography & Detection (GC-MS / LC-MS)

  • Q3: I am observing peak tailing for this compound in my GC-MS analysis. What are the likely causes and solutions?

    A3: Peak tailing for alkyl nitrates in GC-MS is a common issue and can be caused by:

    • Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the nitrate group, leading to peak tailing. Using deactivated liners and columns, such as those with an ultra-inert coating, is crucial. Regularly replacing the liner and trimming the first few centimeters of the column can help maintain an inert pathway.

    • Inlet Temperature: An injector temperature that is too low can cause slow volatilization of the analyte, leading to band broadening and tailing. Conversely, a temperature that is too high can cause degradation. An inlet temperature of around 250 °C is a reasonable starting point for alkyl nitrates.[7]

    • Column Choice: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is generally suitable for this compound analysis.[7][8][9]

    • Carrier Gas Flow Rate: An inappropriate flow rate can affect peak shape. Ensure your carrier gas flow rate is optimized for your column dimensions.

  • Q4: I am experiencing significant signal suppression (matrix effects) in my LC-MS/MS analysis of this compound. How can I mitigate this?

    A4: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.[4] Here’s how you can address this:

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components before they enter the mass spectrometer. Optimize your LLE or SPE protocol to achieve a cleaner extract. This may involve using a more selective SPE sorbent or an additional wash step.

    • Chromatographic Separation: Modify your HPLC method to chromatographically separate the this compound from the co-eluting matrix components that are causing the suppression. This could involve changing the mobile phase composition, gradient profile, or using a different stationary phase.

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the ion suppression. However, this may compromise the limit of detection.

    • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the most effective way to compensate for matrix effects. The internal standard will experience the same ion suppression as the analyte, allowing for accurate quantification.

    • Change Ionization Source/Parameters: Optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, temperature) can sometimes help to minimize matrix effects.

Experimental Protocols

The following are detailed methodologies for the extraction of this compound from biological matrices. These are generalized protocols and may require optimization for your specific application and instrumentation.

1. Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Objective: To extract this compound from a plasma matrix for subsequent GC-MS or LC-MS/MS analysis.

  • Materials:

    • Plasma sample

    • Internal Standard (IS) solution (e.g., a structural analog or isotope-labeled this compound in methanol)

    • Extraction solvent: Hexane or Ethyl Acetate (HPLC grade)

    • 15 mL polypropylene (B1209903) centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS)

  • Procedure:

    • Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.

    • Spike with an appropriate volume of the internal standard solution.

    • Add 5.0 mL of hexane or ethyl acetate to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts to maximize recovery.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30°C) to avoid loss of the volatile analyte.

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Solid-Phase Extraction (SPE) of this compound from Urine

  • Objective: To extract and concentrate this compound from a urine matrix, removing polar interferences.

  • Materials:

    • Urine sample

    • Internal Standard (IS) solution

    • SPE cartridges (e.g., C18, 100 mg/1 mL)

    • SPE vacuum manifold

    • Conditioning solvent: Methanol (HPLC grade)

    • Equilibration solvent: Deionized water

    • Wash solvent: 5% Methanol in deionized water

    • Elution solvent: Acetonitrile or Methanol (HPLC grade)

    • 15 mL polypropylene centrifuge tubes

    • Evaporation system

    • Reconstitution solvent

  • Procedure:

    • Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulates. Take 1.0 mL of the supernatant and spike with the internal standard.

    • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge. Do not let the sorbent go dry.

    • SPE Cartridge Equilibration: Pass 1 mL of deionized water through each cartridge. Do not let the sorbent go dry.

    • Sample Loading: Load the pre-treated urine sample onto the cartridge and apply a gentle vacuum to draw the sample through at a flow rate of approximately 1 mL/min.

    • Washing: Pass 1 mL of the wash solvent (5% methanol in water) through the cartridge to remove polar interferences.

    • Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove any remaining water.

    • Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent (acetonitrile or methanol) to the cartridge and allow it to soak for 30 seconds before applying a gentle vacuum to elute the analyte.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in 100 µL of the appropriate solvent for analysis.

Quantitative Data Summary

The following tables summarize quantitative data for compounds structurally related to this compound. This data should be used as a reference point for method development and validation, as the performance for this compound may differ.

Table 1: GC-MS Method Performance for 2-Ethylthis compound in Diesel Fuel [8]

ParameterValue
Limit of Detection (LOD)0.009% v/v
Limit of Quantification (LOQ)0.03% v/v
Linearity Range0.03 - 0.3% v/v
Precision (RSD)< 10%
Accuracy (Bias)< 10%

Table 2: HPLC Method Performance for Inorganic Nitrate in Biological Fluids [10]

ParameterValue
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.098 µg/mL
Linearity Range0.39 - 50 µg/mL
Precision (%CV)< 3%
Accuracy99.15 - 102.85%

Visualizations

Diagram 1: Liquid-Liquid Extraction (LLE) Workflow

LLE_Workflow start Start: Plasma Sample (1 mL) add_is Add Internal Standard start->add_is add_solvent Add 5 mL Hexane/ Ethyl Acetate add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org repeat_extraction Repeat Extraction (Optional) transfer_org->repeat_extraction evaporate Evaporate to Dryness (Gentle N2 Stream) transfer_org->evaporate repeat_extraction->add_solvent reconstitute Reconstitute in 100 µL Solvent evaporate->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Diagram 2: Solid-Phase Extraction (SPE) Workflow

SPE_Workflow start Start: Urine Sample pretreat Pre-treat Sample (Centrifuge, Add IS) start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Interferences (5% Methanol/Water) load->wash dry Dry Cartridge (Full Vacuum) wash->dry elute Elute this compound (Acetonitrile/Methanol) dry->elute concentrate Evaporate & Reconstitute elute->concentrate analysis GC-MS or LC-MS/MS Analysis concentrate->analysis

Caption: Workflow for Solid-Phase Extraction of this compound.

Diagram 3: Troubleshooting Logic for Low Analyte Recovery

Troubleshooting_Low_Recovery start Low Recovery Observed check_extraction Extraction Method? start->check_extraction lle LLE check_extraction->lle LLE spe SPE check_extraction->spe SPE check_solvent Check Solvent Polarity & Volume lle->check_solvent check_mixing Ensure Vigorous Mixing check_solvent->check_mixing check_evaporation Check Evaporation Conditions (Volatility) check_mixing->check_evaporation check_sorbent Verify Sorbent Type (e.g., C18) spe->check_sorbent check_conditioning Confirm Conditioning & Equilibration Steps check_sorbent->check_conditioning check_wash Optimize Wash Solvent Strength check_conditioning->check_wash check_elution Ensure Complete Elution (Solvent & Volume) check_wash->check_elution

Caption: Troubleshooting workflow for low this compound recovery.

References

Validation & Comparative

A Comparative Analysis of Hexyl Nitrate and 2-Ethylhexyl Nitrate (2-EHN) as Cetane Improvers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enhanced diesel fuel efficiency and reduced emissions has led to the widespread use of cetane improvers, with alkyl nitrates being a prominent class of additives. Among these, 2-ethylhexyl nitrate (B79036) (2-EHN) is the most commercially prevalent. This guide provides a comparative analysis of 2-EHN and its straight-chain isomer, hexyl nitrate, focusing on their physicochemical properties, performance as cetane improvers, and the experimental methodologies used for their evaluation. While extensive data is available for the branched isomer, 2-EHN, there is a notable scarcity of public domain experimental performance data for the linear this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in fuel blends. The following table summarizes the available data for both this compound and 2-ethylthis compound. It is important to note that data for n-hexyl nitrate is limited, and some values are predicted or for related isomers like 3-hexyl nitrate.

PropertyThis compound (n-hexyl nitrate)2-Ethylthis compound (2-EHN)
Chemical Formula C₆H₁₃NO₃C₈H₁₇NO₃
Molecular Weight 147.17 g/mol 175.23 g/mol [1]
Appearance -Colorless to pale yellow liquid[2]
Boiling Point ~180-182 °C (predicted)85-90 °C @ 10 mmHg[1]
Density -0.963 g/mL at 25 °C[3]
Flash Point -> 76 °C[3]
Autoignition Temp. -Decomposes at 130 °C[4]
Solubility in Water -Slightly soluble

Performance as Cetane Improvers

The primary function of these additives is to enhance the cetane number of diesel fuel, which is a measure of its ignition quality. A higher cetane number leads to a shorter ignition delay, resulting in smoother combustion, reduced engine noise, and lower emissions of pollutants like nitrogen oxides (NOx), hydrocarbons (HC), and carbon monoxide (CO).[5][6]

2-Ethylthis compound (2-EHN)

2-EHN is a highly effective and widely studied cetane improver. The addition of 2-EHN to diesel fuel and biodiesel blends has been shown to:

  • Increase Cetane Number: Even small concentrations of 2-EHN can significantly raise the cetane number of base fuels. The response, however, can vary depending on the composition of the fuel.

  • Improve Engine Performance: Studies have demonstrated that 2-EHN can lead to increased brake thermal efficiency (BTE) and reduced brake-specific fuel consumption (BSFC).[7][8]

  • Reduce Emissions: The use of 2-EHN generally leads to a reduction in NOx, HC, and CO emissions.[7][8] However, some studies have reported an increase in NOx under certain engine operating conditions.

The branched structure of 2-EHN is believed to contribute to its effectiveness. The tertiary hydrogen atom is more susceptible to abstraction, facilitating the initiation of radical chain reactions that accelerate combustion.

This compound

Due to a significant lack of publicly available experimental data, a direct comparison of the performance of n-hexyl nitrate as a cetane improver is not possible at this time. However, based on the general principles of alkyl nitrate cetane improvers, it is hypothesized that the linear structure of n-hexyl nitrate would also make it an effective cetane enhancer. The mechanism of action, involving the thermal decomposition to generate radicals that initiate fuel oxidation, would be similar. Further experimental investigation is required to quantify its performance relative to 2-EHN.

Experimental Protocols

The evaluation of cetane improvers involves standardized and specialized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Alkyl Nitrates

The synthesis of both this compound and 2-ethylthis compound typically involves the nitration of the corresponding alcohol (1-hexanol or 2-ethylhexanol) using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.[6]

Experimental Workflow for Synthesis:

G start Start: Alcohol (1-hexanol or 2-ethylhexanol) and Nitrating Agent (HNO3/H2SO4) reaction Nitration Reaction - Controlled Temperature - Stirring start->reaction separation Phase Separation - Separate organic and acidic layers reaction->separation washing Washing of Organic Layer - Neutralize residual acid (e.g., with Na2CO3 solution) separation->washing drying Drying - Remove water (e.g., with anhydrous MgSO4) washing->drying purification Purification - Distillation under reduced pressure drying->purification product Final Product: This compound or 2-EHN purification->product

Caption: General workflow for the synthesis of alkyl nitrates.

Determination of Cetane Number

The cetane number is determined using a standardized cooperative fuel research (CFR) engine according to ASTM D613.

Experimental Protocol:

  • Engine Preparation: The CFR engine is calibrated and warmed up to standard operating conditions.

  • Fuel Injection: The diesel fuel sample containing the cetane improver is injected into the engine.

  • Ignition Delay Measurement: The time between fuel injection and the start of combustion is measured.

  • Comparison with Reference Fuels: The ignition delay of the sample is compared to that of primary reference fuels with known cetane numbers.

  • Cetane Number Calculation: The cetane number of the sample is calculated by interpolation between the reference fuel values.

Engine Performance and Emissions Testing

Engine performance and exhaust emissions are evaluated using a stationary diesel engine mounted on a dynamometer.

Experimental Setup and Procedure:

G cluster_engine_setup Engine Setup cluster_data_acq Data Acquisition cluster_emission_analysis Emission Analysis engine Diesel Engine dynamometer Dynamometer engine->dynamometer sensors Sensors (Pressure, Temperature, etc.) engine->sensors gas_analyzer Exhaust Gas Analyzer (NOx, CO, HC, CO2) engine->gas_analyzer smoke_meter Smoke Meter engine->smoke_meter fuel_system Fuel Delivery System fuel_system->engine daq Data Acquisition System sensors->daq gas_analyzer->daq smoke_meter->daq

Caption: Schematic of an engine testing setup.

Procedure:

  • Fuel Preparation: Blends of a base diesel fuel with varying concentrations of the cetane improver are prepared.

  • Engine Operation: The engine is operated at various speeds and loads according to a predefined test cycle.

  • Data Collection: Engine performance parameters (torque, power, fuel consumption) and exhaust emissions are continuously monitored and recorded.

  • Data Analysis: The collected data is analyzed to determine the effect of the additive on BTE, BSFC, and emission levels.

Signaling Pathway of Cetane Improvers in Combustion

The mechanism by which alkyl nitrates improve cetane number involves their thermal decomposition to initiate a cascade of radical reactions that accelerate the autoignition of the diesel fuel.

G alkyl_nitrate Alkyl Nitrate (R-ONO2) decomposition Thermal Decomposition alkyl_nitrate->decomposition radicals Alkoxy Radical (RO•) + NO2 decomposition->radicals h_abstraction Hydrogen Abstraction from Fuel (R'H) radicals->h_abstraction fuel_radical Fuel Radical (R'•) h_abstraction->fuel_radical oxidation Chain Branching Oxidation Reactions fuel_radical->oxidation ignition Accelerated Ignition oxidation->ignition

Caption: Simplified reaction pathway of alkyl nitrate cetane improvers.

References

Performance Showdown: A Comparative Analysis of Alkyl Nitrate Cetane Improvers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in fuel science and engine development, optimizing diesel fuel combustion is a paramount objective. Alkyl nitrates are a class of chemical additives renowned for their efficacy as cetane improvers, enhancing the ignition quality of diesel fuel. This guide provides a detailed comparison of the performance of various alkyl nitrate (B79036) cetane improvers, supported by experimental data, to aid in the selection of the most suitable additive for specific applications.

The most common and extensively studied alkyl nitrate cetane improver is 2-ethylhexyl nitrate (EHN). However, other alternatives such as iso-octyl nitrate (ION), amyl nitrate, and this compound are also utilized. Their performance is primarily evaluated based on the cetane number (CN) lift, impact on engine performance metrics like Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC), and their effect on exhaust emissions, including nitrogen oxides (NOx), hydrocarbons (HC), carbon monoxide (CO), and smoke opacity.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of different alkyl nitrate cetane improvers based on available experimental data. It is important to note that direct comparative studies under identical conditions for all listed alkyl nitrates are limited. The data presented is a collation from various studies, and hence, variations in base fuel properties and engine testing conditions may exist.

Table 1: Cetane Number Improvement

Alkyl Nitrate Cetane ImproverBase Fuel CNAdditive Concentration (vol%)Resulting Fuel CNCetane Number Lift
2-Ethylthis compound (EHN)48.50.151.83.3
2-Ethylthis compound (EHN)48.50.254.25.7
Iso-octyl Nitrate (ION)---Qualitatively reported to be effective
Amyl Nitrate---Qualitatively reported to be effective
This compound---Limited quantitative data available

Table 2: Engine Performance and Emissions Data (with 2-Ethylthis compound)

Performance MetricBase DieselDiesel + 1% 2-EHNDiesel + 2% 2-EHNDiesel + 3% 2-EHN
Brake Thermal Efficiency (BTHE) (%)25.1126.8927.9927.24
Brake Specific Fuel Consumption (BSFC) (g/kWh)321.45325.12322.89331.54
NOx Emissions (ppm)471562625672
HC Emissions (ppm)66453326
CO Emissions (%)0.160.130.120.11
Smoke Opacity (%)0.520.610.680.71

Data sourced from a study on a single-cylinder, four-stroke, direct-injection diesel engine at 3000-Watt load.[1]

Mechanism of Action: A Signaling Pathway

Alkyl nitrate cetane improvers function by initiating the combustion process at lower temperatures. Their decomposition releases reactive radicals that promote the autoignition of the diesel fuel, thereby reducing the ignition delay period.

Alkyl_Nitrate_Mechanism cluster_engine_cycle Diesel Engine Combustion Cycle Fuel_Injection Fuel Injection Compression Compression Stroke (Increased Temperature & Pressure) Fuel_Injection->Compression Alkyl_Nitrate Alkyl Nitrate (e.g., 2-EHN) Decomposition Thermal Decomposition Alkyl_Nitrate->Decomposition Heat Radicals Release of Reactive Radicals (R•, NO2) Decomposition->Radicals Initiation Initiation of Fuel Oxidation Radicals->Initiation Combustion Main Combustion of Diesel Fuel Initiation->Combustion Reduced Ignition Delay Power Power Stroke Combustion->Power

Caption: Mechanism of alkyl nitrate cetane improvers in diesel combustion.

Experimental Protocols

A summary of the standard methodologies used in the evaluation of cetane improvers is provided below.

Cetane Number Determination (ASTM D613)

The cetane number of a diesel fuel is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. The protocol involves the following key steps:

  • Engine Setup: The CFR engine is a variable compression ratio engine specifically designed for fuel testing.

  • Sample Introduction: The diesel fuel sample, with or without the cetane improver, is introduced into the engine.

  • Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are used for bracketing.

  • Compression Adjustment: The engine's compression ratio is adjusted to achieve a specific ignition delay for the test fuel. The same ignition delay is then matched for the two reference fuels by adjusting their blend ratio.

  • Interpolation: The cetane number of the test fuel is determined by interpolation based on the compression ratios required for the test fuel and the reference fuels.

Engine Performance and Emissions Testing

Engine performance and emissions are typically evaluated using a stationary diesel engine mounted on a test bed equipped with a dynamometer and exhaust gas analyzers.

  • Engine and Fuel Setup: A representative diesel engine (often a single-cylinder or multi-cylinder engine) is used. The engine is first run on a baseline diesel fuel to establish reference performance and emission levels. Subsequently, the engine is run on the same base fuel treated with varying concentrations of the alkyl nitrate additive.

  • Operating Conditions: Tests are conducted at various engine loads and speeds to simulate real-world operating conditions.

  • Data Acquisition:

    • Performance Data: Parameters such as engine speed, torque, and fuel consumption rate are continuously monitored. From these, Brake Thermal Efficiency (BTHE) and Brake Specific Fuel Consumption (BSFC) are calculated.

    • Emissions Data: The exhaust gas is sampled and analyzed using specialized equipment to measure the concentrations of NOx, HC, CO, and the opacity of the smoke.

  • Analysis: The performance and emissions data from the additized fuel are compared against the baseline data to determine the effect of the cetane improver.

The following diagram illustrates a typical workflow for evaluating the performance of a cetane improver.

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis and Comparison Base_Fuel Select Base Diesel Fuel Additive_Blending Prepare Fuel Blends with Varying Alkyl Nitrate Concentrations Base_Fuel->Additive_Blending CN_Test Cetane Number Testing (ASTM D613) Additive_Blending->CN_Test Engine_Test Engine Performance & Emissions Testing Additive_Blending->Engine_Test Compare_CN Compare Cetane Number Lift CN_Test->Compare_CN Compare_Perf Compare BTHE & BSFC Engine_Test->Compare_Perf Compare_Emissions Compare NOx, HC, CO, & Smoke Engine_Test->Compare_Emissions

Caption: Workflow for evaluating alkyl nitrate cetane improver performance.

Concluding Remarks

2-Ethylthis compound (EHN) is the most widely documented and commercially used alkyl nitrate cetane improver, demonstrating significant improvements in cetane number and reductions in HC and CO emissions. However, an increase in NOx and smoke emissions is a notable trade-off.[1] While other alkyl nitrates like iso-octyl nitrate and amyl nitrate are known to be effective, a lack of publicly available, direct comparative quantitative data makes a definitive performance ranking challenging. The selection of an appropriate cetane improver should be based on a holistic evaluation of its impact on all performance and emission parameters, in the context of the specific base fuel and engine application. Further research conducting side-by-side comparisons of various alkyl nitrates under standardized conditions would be invaluable to the industry.

References

Hexyl Nitrate's Efficacy in Cetane Number Enhancement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hexyl nitrate's performance as a cetane number enhancer against a common alternative, supported by experimental data. This document outlines the experimental protocols for cetane number determination and visualizes the chemical pathways involved.

The cetane number (CN) is a critical indicator of diesel fuel's ignition quality. A higher cetane number corresponds to a shorter ignition delay, leading to smoother combustion, improved engine performance, and reduced emissions. To meet the demands of modern diesel engines and stringent emissions regulations, cetane enhancers are often added to diesel fuel. Among these, 2-ethylhexyl nitrate (B79036) (2-EHN), a type of this compound, is a widely used and effective cetane improver. This guide evaluates the efficacy of 2-EHN in comparison to another common cetane enhancer, di-tert-butyl peroxide (DTBP).

Comparative Analysis of Cetane Number Improvement

The effectiveness of a cetane improver is determined by the increase in the cetane number of a base fuel at a given concentration. The following table summarizes the quantitative data on the cetane number improvement achieved by 2-ethylthis compound (2-EHN) and di-tert-butyl peroxide (DTBP) in diesel fuels. It is important to note that the base fuels used in the cited studies may have different initial cetane numbers, which can influence the responsiveness to the additives.

AdditiveBase Fuel Initial CNAdditive Concentration (% vol)Resulting Cetane NumberCetane Number IncreaseSource
2-Ethylthis compound (2-EHN)541%628[1]
542%7521[1]
Low CN Diesel (43.7)sufficient to reach 5151~7.3[2]
Di-tert-butyl Peroxide (DTBP)50 (surrogate fuel)0.06%522
50 (surrogate fuel)0.2%566
50 (surrogate fuel)1.2%6414

Studies have also indicated that di-tert-butyl peroxide is approximately 85-90% as effective as 2-ethylthis compound in improving the cetane number of diesel fuels.[3]

Mechanism of Action: Thermal Decomposition Pathways

The efficacy of cetane enhancers like 2-EHN and DTBP stems from their ability to decompose at relatively low temperatures, initiating a series of radical chain reactions that accelerate the combustion of the diesel fuel.

2-Ethylthis compound (2-EHN) Decomposition

The thermal decomposition of 2-EHN is initiated by the cleavage of the O-NO2 bond, which is the weakest bond in the molecule. This initial step forms an alkoxy radical and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further decomposition or react with other molecules to propagate the radical chain reactions, leading to an earlier onset of combustion.[4][5]

G EHN 2-Ethylthis compound Alkoxy 2-Ethylhexyloxy Radical EHN->Alkoxy Heat NO2 Nitrogen Dioxide EHN->NO2 Heat Radical_Pool Radical Pool Alkoxy->Radical_Pool Further Decomposition NO2->Radical_Pool Combustion Accelerated Combustion Radical_Pool->Combustion

Thermal decomposition pathway of 2-EHN.
Di-tert-butyl Peroxide (DTBP) Decomposition

The decomposition of DTBP is initiated by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, a characteristic feature of peroxides. This cleavage results in the formation of two tert-butoxy (B1229062) radicals. These highly reactive radicals can then abstract hydrogen atoms from the diesel fuel molecules, initiating a chain reaction that leads to combustion. The tert-butoxy radicals can also undergo further decomposition to form acetone (B3395972) and methyl radicals.[6][7]

G DTBP Di-tert-butyl Peroxide tButoxy 2 x tert-Butoxy Radical DTBP->tButoxy Heat Radical_Pool Radical Pool tButoxy->Radical_Pool Further Reactions Combustion Accelerated Combustion Radical_Pool->Combustion

Thermal decomposition pathway of DTBP.

Experimental Protocols

The cetane number of diesel fuels is determined using a standardized engine test method, ASTM D613.[8][9][10][11] This method provides a reliable and reproducible measure of the fuel's ignition quality.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

The experimental workflow for determining the cetane number according to the ASTM D613 standard involves a specialized single-cylinder cooperative fuel research (CFR) engine with a variable compression ratio.

G cluster_0 Preparation cluster_1 Testing cluster_2 Bracketing cluster_3 Calculation A Engine Warm-up & Calibration C Introduce Test Fuel to Engine A->C B Prepare Test Fuel Sample B->C D Adjust Compression Ratio for Constant Ignition Delay C->D E Record Compression Ratio D->E H Interpolate Cetane Number of Test Fuel E->H F Test Two Reference Fuels with Known Cetane Numbers G Record Compression Ratios for Reference Fuels F->G G->H

ASTM D613 experimental workflow.

Key steps in the ASTM D613 procedure include:

  • Engine Preparation: The CFR engine is warmed up to specified operating conditions.

  • Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted until the ignition delay of the test fuel matches a specified value.

  • Bracketing with Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are tested in the same manner.

  • Cetane Number Calculation: The cetane number of the sample fuel is determined by interpolating between the compression ratios and cetane numbers of the two reference fuels.[11]

Conclusion

2-Ethylthis compound is a highly effective cetane number improver for diesel fuels. The presented data indicates that it can significantly increase the cetane number of diesel fuel, even at relatively low concentrations. When compared to di-tert-butyl peroxide, another common cetane enhancer, 2-EHN generally exhibits higher efficacy. The mechanism for both additives involves thermal decomposition to generate radical species that initiate and accelerate the combustion process. The standardized ASTM D613 test method provides a robust framework for evaluating and comparing the performance of these and other cetane enhancers. For researchers and professionals in fuel and engine development, understanding the comparative efficacy and mechanisms of these additives is crucial for optimizing diesel fuel formulations for improved performance and reduced emissions.

References

The Impact of Hexyl Nitrate Additive on Diesel Engine Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-ethylhexyl nitrate (B79036) (2-EHN) as a diesel additive reveals notable improvements in engine performance and reductions in key emissions. This guide synthesizes experimental data to compare the effects of hexyl nitrate on diesel and biodiesel blends against standard diesel fuel.

The quest for cleaner and more efficient combustion in diesel engines has led to the investigation of various fuel additives. Among these, 2-ethylthis compound (2-EHN), a this compound isomer, has emerged as a promising cetane improver. Cetane number is a critical measure of a diesel fuel's ignition quality; a higher cetane number generally leads to a shorter ignition delay, resulting in smoother and more complete combustion. This guide provides a comprehensive comparison of engine performance and emission characteristics when diesel fuel is blended with 2-EHN, based on published experimental findings.

Performance Enhancements with this compound

The addition of 2-EHN to diesel and biodiesel blends has been shown to positively influence several key engine performance metrics. A primary benefit is the increase in Brake Thermal Efficiency (BTE), which signifies the engine's efficiency in converting the fuel's chemical energy into useful work. In one study, the addition of 0.5% and 1% 2-EHN to diesel-biodiesel blends resulted in a 15% to 20% improvement in BTE at maximum brake mean effective pressure (BMEP) compared to pure diesel.[1] Another investigation found that adding 1% and 1.5% 2-EHN to a biodiesel-2-methylfuran blend increased BTE by 3.30–4.69%.[2] This improvement is largely attributed to the enhanced combustion resulting from the additive's cetane-improving properties.[1]

Consequently, Brake Specific Fuel Consumption (BSFC), the measure of fuel consumed to produce a unit of power, generally decreases with the addition of 2-EHN. One study reported a BSFC reduction of 5.49–7.33% with the addition of 2-EHN to a biodiesel blend.[2] Another experiment noted that BSFC was lower for all tested diesel-biodiesel blends containing 0.5% and 1% 2-EHN compared to pure diesel.[1]

Emission Profile Modifications

The impact of this compound on diesel engine emissions is multifaceted. A significant advantage is the substantial reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions. Research has demonstrated CO reductions of 45.1–85.5% and HC reductions of 14.56–24.90% in a biodiesel blend with 1% and 1.5% 2-EHN.[2] Similarly, another study observed a decrease in CO emissions with an increasing percentage of 2-EHN in diesel-biodiesel blends.[1]

The effect on nitrogen oxides (NOx), a major contributor to air pollution, is more complex. Some studies report a decrease in NOx emissions with the addition of 2-EHN. For instance, a 9.4–17.48% reduction in NOx was observed in a biodiesel-2-methylfuran blend with 2-EHN.[2] The reduction is often attributed to the shorter ignition delay and consequent lower combustion temperatures.[1][3] However, other studies have noted a slight increase in NOx emissions, particularly at higher engine loads, which could be a trade-off for improved combustion efficiency.[2][4][5] The presence of nitrogen in the 2-EHN molecule itself can also contribute to NOx formation.[5] Smoke opacity, a measure of particulate matter, has been observed to both increase and decrease depending on the specific fuel blend and engine operating conditions.[1][6]

Comparative Performance Data

The following tables summarize the quantitative data from various experimental studies, providing a clear comparison of diesel with and without this compound additives.

Table 1: Engine Performance Comparison

Fuel BlendAdditive ConcentrationBrake Thermal Efficiency (BTE) ChangeBrake Specific Fuel Consumption (BSFC) ChangeReference
Biodiesel-2-Methylfuran1% & 1.5% 2-EHN+3.30% to +4.69%-5.49% to -7.33%[2]
Diesel-Biodiesel0.5% & 1% 2-EHN+15% to +20% (at max BMEP)Decreased[1]
Diesel-2-Methylfuran1.5% & 2.5% 2-EHN+3.54% to +7.1%-2.78% to -5.7%[6]
Diesel2% 2-EHN+11.57% (at 3000-Watt load)Increased[5]

Table 2: Engine Emission Comparison

Fuel BlendAdditive ConcentrationNOx Emission ChangeCO Emission ChangeHC Emission ChangeSoot/Smoke Emission ChangeReference
Biodiesel-2-Methylfuran1% & 1.5% 2-EHN-9.4% to -17.48%-45.1% to -85.5%-14.56% to -24.90%Decreased[2]
Diesel-Biodiesel0.5% & 1% 2-EHNDecreasedDecreased-Increased[1]
Diesel-2-Methylfuran1.5% & 2.5% 2-EHN-9.20% to -17.57%-12.11% to -33.98%-7.93% to -21.59%Slight Increase (but lower than pure diesel)[6]
Diesel3% 2-EHNIncreased-31.25%-60.61%Increased[5]

Experimental Protocols

The data presented in this guide are derived from experiments conducted on stationary diesel engines coupled with dynamometers to control engine load and speed. A typical experimental setup and procedure are outlined below.

Engine and Fuel Preparation

A multi-cylinder, direct-injection diesel engine is typically used.[2][6] The engine is equipped with sensors to measure parameters such as in-cylinder pressure, engine speed, and temperatures.[7] The fuel blends are prepared by volumetric mixing of diesel or biodiesel with specified concentrations of 2-ethylthis compound.[2][5][8]

Performance and Emission Measurement

Engine performance parameters like BTE and BSFC are calculated from measurements of fuel flow rate, torque, and engine speed.[1][7] Gaseous emissions (NOx, CO, HC) are analyzed using an exhaust gas analyzer, while smoke opacity is measured with a smoke meter.[1] Experiments are generally conducted at a constant engine speed under varying load conditions to evaluate the fuel's performance across the engine's operating range.[1][2][6]

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Fuel_Blending Fuel Blending (Diesel/Biodiesel + 2-EHN) Engine_Setup Engine Setup & Instrumentation Fuel_Blending->Engine_Setup Prepare Test Fuels Set_Speed Set Constant Engine Speed Engine_Setup->Set_Speed Start Engine Vary_Load Vary Engine Load Set_Speed->Vary_Load Stabilize Operation Data_Acquisition Data Acquisition (Performance & Emissions) Vary_Load->Data_Acquisition Run at each Load Point Performance_Calc Calculate BTE & BSFC Data_Acquisition->Performance_Calc Performance Data Emission_Analysis Analyze Emission Data Data_Acquisition->Emission_Analysis Emission Data Comparison Compare with Baseline Diesel Performance_Calc->Comparison Emission_Analysis->Comparison

Caption: Experimental workflow for evaluating diesel with this compound additive.

Conclusion

The addition of 2-ethylthis compound to diesel and biodiesel fuels demonstrates considerable potential for enhancing engine efficiency and mitigating harmful emissions. The primary advantages include a notable increase in brake thermal efficiency and a significant reduction in brake-specific fuel consumption. Furthermore, 2-EHN is highly effective in lowering carbon monoxide and hydrocarbon emissions. The impact on NOx emissions is variable and appears to be dependent on the specific fuel blend and engine operating conditions, sometimes showing a decrease and at other times a slight increase. While some studies indicate an increase in smoke opacity, others show a reduction, especially when compared to emissions from pure diesel. Overall, this compound stands out as a valuable additive for improving the performance and environmental profile of diesel engines. Further research can optimize blend ratios and engine parameters to maximize the benefits of this cetane improver.

References

Spectroscopic Dissection: A Comparative Guide to Linear and Branched Alkyl Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomeric molecules is paramount. This guide provides a detailed spectroscopic comparison of linear and branched alkyl nitrates, offering insights into how molecular geometry influences their analytical signatures. The data presented herein is crucial for unambiguous identification, characterization, and quality control in synthetic and analytical workflows.

This guide focuses on the comparative analysis of n-propyl nitrate (B79036) and isopropyl nitrate, as representative examples of linear and branched alkyl nitrates, respectively. The spectroscopic techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of n-propyl nitrate and isopropyl nitrate. These values highlight the distinct spectroscopic fingerprints arising from their structural differences.

Spectroscopic TechniqueParametern-Propyl Nitrate (Linear)Isopropyl Nitrate (Branched)
¹H NMR Chemical Shift (δ) of -CH₂-ONO₂ or -CH-ONO₂~ 4.5 ppm (triplet)~ 5.0 ppm (septet)
Chemical Shift (δ) of adjacent -CH₂-~ 1.8 ppm (sextet)N/A
Chemical Shift (δ) of terminal -CH₃~ 1.0 ppm (triplet)~ 1.3 ppm (doublet)
¹³C NMR Chemical Shift (δ) of -CH₂-ONO₂ or -CH-ONO₂~ 75 ppm~ 80 ppm
Chemical Shift (δ) of adjacent -CH₂-~ 22 ppmN/A
Chemical Shift (δ) of terminal -CH₃~ 10 ppm~ 21 ppm
IR Spectroscopy Asymmetric NO₂ Stretch (ν_as_)~ 1630 cm⁻¹~ 1625 cm⁻¹
Symmetric NO₂ Stretch (ν_s_)~ 1275 cm⁻¹~ 1270 cm⁻¹
O-N Stretch (ν_)~ 860 cm⁻¹~ 870 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z 105m/z 105
Major Fragment Ionsm/z 46 [NO₂]⁺, m/z 59 [CH₃CH₂CH₂O]⁺, m/z 43 [C₃H₇]⁺m/z 46 [NO₂]⁺, m/z 43 [CH(CH₃)₂]⁺ (base peak)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the alkyl nitrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-100 ppm.

    • Use a pulse angle of 45-60 degrees and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The resolution should be set to at least 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the alkyl nitrate sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Employ a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Set the injector temperature to 250 °C and use a split or splitless injection mode.

    • Oven Program: Start with an initial oven temperature of 40-50 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 200-250 °C.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) ratio range of approximately 30-200 amu.

    • Source and Transfer Line Temperatures: Maintain the ion source temperature at around 230 °C and the transfer line temperature at 280 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragment ions.

Visualization of Molecular Structures

The following diagrams illustrate the fundamental structural differences between a linear and a branched alkyl nitrate, which underpin the observed spectroscopic variations.

molecular_structures cluster_linear Linear Alkyl Nitrate (n-Propyl Nitrate) cluster_branched Branched Alkyl Nitrate (Isopropyl Nitrate) C1 C C2 C C1->C2 C3 C C2->C3 O1 O C3->O1 N1 N O1->N1 O2 O N1->O2 O3 O N1->O3 C4 C C5 C C4->C5 O4 O C5->O4 C6 C C6->C5 N2 N O4->N2 O5 O N2->O5 O6 O N2->O6

Caption: Molecular structures of n-propyl and isopropyl nitrate.

The differing connectivity of the atoms in linear versus branched alkyl nitrates leads to distinct electronic environments for the nuclei and varying vibrational modes and fragmentation patterns upon ionization. These differences are clearly reflected in their respective NMR, IR, and mass spectra, allowing for their unambiguous differentiation.

A Comparative Analysis of Hexyl Nitrate and Alternative Diesel Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to enhance the efficiency and reduce the environmental impact of diesel engines, fuel additives play a pivotal role. Among these, cetane improvers are critical for optimizing the combustion process. This guide provides a detailed comparison of hexyl nitrate (B79036), predominantly used as 2-ethylhexyl nitrate (2-EHN), with other classes of diesel fuel additives. The comparison is based on performance metrics, supported by experimental data, to assist researchers in making informed decisions for their specific applications.

Performance Comparison of Cetane Improvers

The primary function of a cetane improver is to reduce the ignition delay of diesel fuel, leading to smoother combustion and improved engine performance. The following table summarizes the quantitative effects of 2-ethylthis compound (2-EHN) and two common alternatives, Di-tertiary Butyl Peroxide (DTBP) and Diethyl Ether (DEE), on key performance and emission parameters.

Additive ClassSpecific CompoundTypical Treat RateCetane Number ImprovementImpact on Engine PerformanceImpact on Emissions
Alkyl Nitrates 2-Ethylthis compound (2-EHN)0.1% - 0.5% by volume[1]Significant increase; for instance, a 5.45% increase in cetane number was observed with 2% 2-EHN in a diesel-ethanol blend[2].Generally improves Brake Thermal Efficiency (BTE)[3]. Brake Specific Fuel Consumption (BSFC) may see slight variations[3].Can lead to a significant decrease in Carbon Monoxide (CO) and Hydrocarbon (HC) emissions[3]. However, it may cause an increase in Nitrogen Oxides (NOx) emissions[3][4].
Organic Peroxides Di-tertiary Butyl Peroxide (DTBP)Varies, often compared at similar cetane improvement levels to 2-EHN.Effective in raising the cetane number, and notably, does so without adding nitrogen to the fuel[5].Performance is generally comparable to 2-EHN in improving combustion.Can be more effective than some nitrates in reducing NOx emissions[6]. Also effective in reducing CO, HC, and smoke emissions[6].
Ethers Diethyl Ether (DEE)Can be used in higher concentrations, sometimes as a blend component.Known to improve the cetane number of fuel blends[6].Can improve BTE and reduce BSFC when added to fuel blends[6].Effective in reducing NOx emissions[6].

Experimental Protocols

To ensure the reliable evaluation of diesel fuel additives, standardized testing methodologies are crucial. The following are key experimental protocols used in the assessment of cetane improvers.

Cetane Number Determination (ASTM D613)

The cetane number, a primary measure of a diesel fuel's ignition quality, is determined using a standard single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine[7][8][9].

Methodology:

  • Engine Setup: A specialized cooperative fuel research (CFR) engine is used.

  • Fuel Sample: The diesel fuel containing the additive is used to run the engine under standardized conditions.

  • Ignition Delay Measurement: The time between fuel injection and the start of combustion (ignition delay) is precisely measured.

  • Comparison with Reference Fuels: The ignition delay of the test fuel is compared to that of primary reference fuels (n-cetane and heptamethylnonane) with known cetane numbers.

  • Cetane Number Calculation: The cetane number of the sample is calculated by interpolating its ignition delay between the ignition delays of the two bracketing reference fuels.

Engine Performance and Emissions Testing

Engine performance and exhaust emissions are typically evaluated using a dynamometer test bed. Standardized driving cycles, such as the European Stationary Cycle (ESC), are often employed to simulate various engine operating conditions[10].

Methodology:

  • Engine Installation: The test engine is installed on a dynamometer, which allows for precise control of engine speed and load.

  • Fuel System: The engine is fueled with the diesel blend containing the additive being tested.

  • Performance Data Acquisition: Key performance parameters such as Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) are continuously monitored and recorded throughout the test cycle.

  • Emissions Analysis: Exhaust gases are sampled and analyzed using a gas analyzer to measure the concentrations of regulated pollutants, including NOx, CO, HC, and particulate matter (PM).

  • Data Comparison: The performance and emissions data from the additized fuel are compared against a baseline diesel fuel without the additive.

Mechanism of Action and Logical Relationships

The effectiveness of cetane improvers stems from their chemical properties and their behavior under the high-temperature and high-pressure conditions of a diesel engine cylinder.

Chemical Pathway of 2-Ethylthis compound (2-EHN)

Cetane improvers like 2-EHN work by decomposing at a lower temperature than the diesel fuel itself. This decomposition initiates a series of reactions that lead to earlier and more controlled combustion[11]. The process can be visualized as a signaling pathway.

G cluster_engine Diesel Engine Cylinder (High Temp & Pressure) 2_EHN 2-Ethylthis compound (2-EHN) Decomposition Thermal Decomposition 2_EHN->Decomposition Heat Radicals Formation of Free Radicals (e.g., Alkoxy, Hydroxyl) Decomposition->Radicals Initiation Initiation of Diesel Fuel Oxidation Radicals->Initiation Combustion Controlled Combustion Initiation->Combustion Performance Improved Engine Performance & Reduced Emissions Combustion->Performance

Caption: Combustion initiation pathway of 2-EHN.

Experimental Workflow for Additive Evaluation

The logical flow of an experiment to evaluate a new diesel fuel additive involves several key stages, from initial fuel blending to final data analysis.

G Start Start: Select Additive Blend Prepare Fuel Blends (Additive + Diesel) Start->Blend Properties Characterize Fuel Properties (Viscosity, Density, etc.) Blend->Properties Cetane Determine Cetane Number (ASTM D613) Properties->Cetane Engine_Test Engine Dynamometer Testing (Performance & Emissions) Cetane->Engine_Test Data_Analysis Analyze and Compare Data (vs. Baseline Fuel) Engine_Test->Data_Analysis Conclusion Conclusion: Evaluate Additive Efficacy Data_Analysis->Conclusion

References

cross-validation of analytical methods for hexyl nitrate in fuel blends

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the determination of hexyl nitrate (B79036) in fuel blends is essential for researchers, scientists, and professionals in drug development to ensure the accuracy, reliability, and interchangeability of analytical data. Hexyl nitrate, particularly 2-ethylthis compound (2-EHN), is a common cetane improver in diesel fuels. Its accurate quantification is crucial for quality control and regulatory compliance.

This guide provides a comprehensive comparison of various analytical techniques used for the determination of this compound in fuel matrices. It includes a detailed overview of experimental protocols, a quantitative comparison of method performance, and a logical workflow for method cross-validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, speed, and cost. The following table summarizes the performance characteristics of several common methods used for the analysis of 2-EHN in diesel fuel.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD)Key Advantages
HS-GC-MS 0.009% v/v[1][2]0.03% v/v[1][2]0.03 - 0.3% v/v[1][2]< 10%[1][2]Fast, easily applicable, removes disadvantages of standardized methods.[1]
ATR-FTIR 0.009% w/w[1][3]0.025% w/w[1][3]0.025 - 0.300% w/w[1][3]< 10%[1][3]Rapid, simple, satisfactory accuracy and reproducibility.[1][3]
GC-NCD 1.87 ppm (as nitrogen)[4]Not SpecifiedNot SpecifiedNot SpecifiedHigh sensitivity and selectivity for nitrogen over carbon.[4]
Two-Dimensional GC-FID Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAllows for neat sample injection, eliminating sample preparation.[5]
GC-ECD Not SpecifiedNot SpecifiedNot SpecifiedBetter than ASTM D4046[6][7]Higher precision than the standard spectrophotometric method.[6][7]
ASTM D4046 (Spectrophotometry) Not Specified0.03% v/v[4]0.03 - 0.30% v/v[4]Higher than other methods[1]Standardized method for compliance.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for some of the key methods discussed.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is a fast and easily applicable assay for the quantification of 2-EHN in diesel fuel.[1][2]

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) with a headspace autosampler.

  • Sample Preparation : A known amount of internal standard (e.g., o-nitrotoluene) is added to the diesel fuel sample.[1][2]

  • Chromatographic Conditions :

    • Column : DB5-MS capillary column.[1][2]

    • Ionization : Negative chemical ionization with methane.[1][2]

  • Quantification : The concentration of 2-EHN is determined by comparing the peak area ratio of 2-EHN to the internal standard against a calibration curve.

Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)

This is a rapid method for the quantification of 2-EHN that requires minimal sample preparation.[1][3]

  • Instrumentation : A Fourier transform infrared spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : The analysis may require the preparation of an appropriate background solution based on the fatty acid methyl esters (FAME) content in the diesel fuel.[1][3]

  • Data Acquisition : The infrared spectrum of the sample is recorded.

  • Quantification : A matrix-assisted calibration method is used to quantify the 2-EHN content.[1][3]

Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD)

This method offers high sensitivity and selectivity for nitrogen-containing compounds like 2-EHN.[4]

  • Instrumentation : An Agilent 7890A GC system (or equivalent) configured with a nitrogen chemiluminescence detector (NCD).[4]

  • Chromatographic Conditions :

    • Inlet : 250 °C, Split ratio 10:1.[4]

    • Column : HP-5MS, 15 m × 0.32 mm, 0.32 µm.[4]

    • Oven Program : 60 °C (2 min), ramped to 280 °C at 20 °C/min, hold for 8 min.[4]

    • Detector Temperature : 200 °C.[4]

  • Quantification : The linear response of the NCD to nitrogen simplifies calibration.[4]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an alternative analytical method is equivalent to an established or reference method. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_methods Select Reference Method (e.g., ASTM D4046) and Alternative Method (e.g., GC-MS) start->select_methods define_params Define Acceptance Criteria for Validation Parameters (Accuracy, Precision, Linearity, etc.) select_methods->define_params prepare_samples Prepare a Set of Fuel Blend Samples with Varying This compound Concentrations define_params->prepare_samples analyze_ref Analyze Samples using Reference Method prepare_samples->analyze_ref analyze_alt Analyze Samples using Alternative Method prepare_samples->analyze_alt compare_data Compare Results from Both Methods analyze_ref->compare_data analyze_alt->compare_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) compare_data->stat_analysis evaluate_criteria Evaluate if Acceptance Criteria are Met stat_analysis->evaluate_criteria method_validated Alternative Method is Validated for Interchangeable Use evaluate_criteria->method_validated Yes method_not_validated Investigate Discrepancies and Refine Alternative Method evaluate_criteria->method_not_validated No end End: Report Findings method_validated->end method_not_validated->analyze_alt

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The choice of an analytical method for this compound in fuel blends requires careful consideration of the specific application and analytical requirements. While standard methods like ASTM D4046 exist, modern techniques such as GC-MS, GC-NCD, and ATR-FTIR offer significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[1][4] This guide provides the necessary data and protocols to assist researchers and professionals in selecting and cross-validating the most suitable method for their needs, ultimately ensuring the quality and reliability of their analytical results.

References

A Comparative Analysis of the Thermal Stability of Common Nitrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study on the thermal stability of various nitrate (B79036) esters, a class of compounds widely utilized as energetic materials in propellants and explosives. Thermal stability is a critical parameter that dictates the safety, handling, storage, and performance of these materials. The following sections detail the experimental methodologies used for thermal analysis, present comparative data on the decomposition of several key nitrate esters, and illustrate the fundamental decomposition pathways.

Introduction to Nitrate Ester Thermal Decomposition

The thermal instability of nitrate esters is primarily attributed to the relatively weak oxygen-nitrogen (O-NO₂) bond. The dissociation energy of this bond is approximately 155 kJ/mol, making it susceptible to cleavage upon heating.[1] This initial bond scission triggers a complex series of exothermic decomposition reactions that can be self-accelerating, a process known as autocatalysis.[1][2] The reactive nitrogen oxide species (NOx) produced during the initial decomposition steps can catalyze further degradation of the parent molecule, leading to a rapid release of energy.[1][2] Understanding the temperatures and kinetics of this process is paramount for the safe application of these materials.

Experimental Protocols for Thermal Stability Assessment

The thermal behavior of nitrate esters is commonly evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] A sample is heated at a constant rate, and the temperature at which significant mass loss begins is recorded as the onset decomposition temperature. TGA is crucial for determining the temperature range of a material's stability and for studying the kinetics of its decomposition.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to identify exothermic decomposition events and determine the onset temperature and the peak temperature of these reactions. By conducting experiments at various heating rates, kinetic parameters such as the activation energy (Ea) of the decomposition reaction can be calculated using isoconversional methods like the Kissinger-Akahira-Sunose (KAS) or Ozawa methods.[4][5][7]

The general workflow for evaluating thermal stability using these methods is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing p1 Weigh Sample (5-10 mg) p2 Place in Crucible (TGA/DSC) p1->p2 a1 Load into TGA/DSC Instrument p2->a1 a2 Apply Heating Program (e.g., 10 K/min) a1->a2 a3 Data Acquisition (Mass Loss / Heat Flow vs. Temp) a2->a3 d1 Determine Onset & Peak Decomposition Temp. a3->d1 d2 Calculate Kinetic Parameters (Ea, A) via Isoconversional Methods d1->d2 r1 Stability Results d2->r1 Final Report

Fig. 1: Experimental workflow for TGA/DSC analysis.

Thermal Decomposition Pathway

The primary step in the thermal decomposition of nitrate esters is the homolytic cleavage of the O-NO₂ bond, which releases a nitrogen dioxide radical (•NO₂) and an alkoxy radical (R-O•).[2][8] The highly reactive •NO₂ species then participates in subsequent reactions that accelerate the decomposition of the remaining nitrate ester, highlighting its autocatalytic role. The alkoxy radical undergoes further fragmentation through processes like β-scission.[8] The decomposition ultimately yields a variety of gaseous products, including nitric oxide (NO), water (H₂O), carbon monoxide (CO), and formaldehyde.[9][10]

G cluster_products Decomposition Products cluster_final Final Gaseous Products NE Nitrate Ester (R-CH₂-O-NO₂) Alkoxy Alkoxy Radical (R-CH₂-O•) NE->Alkoxy Initial Bond Cleavage NO2 Nitrogen Dioxide (•NO₂) Final NO, CO, H₂O, Formaldehyde, etc. Alkoxy->Final β-scission & Further Reactions NO2->NE Autocatalysis NO2->Final Secondary Reactions

References

A Comparative Guide to Hexyl Nitrate: Applications, Limitations, and Alternatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hexyl nitrite (B80452), a member of the alkyl nitrite class of vasodilators, with other relevant compounds. Due to the limited specific experimental data on hexyl nitrite, this guide incorporates data from related alkyl nitrites, such as amyl nitrite and isobutyl nitrite, as well as the organic nitrate, nitroglycerin, to provide a broader context for its potential applications and limitations.

I. Overview of Vasodilator Applications

Alkyl nitrites, including hexyl nitrite, are known for their rapid vasodilator effects, leading to the relaxation of smooth muscles, particularly in blood vessels.[1] This property has led to their investigation for conditions involving vasospasm and in contexts requiring rapid and short-lived vasodilation.[1] Historically, amyl nitrite was used for the treatment of angina pectoris before being largely replaced by organic nitrates like nitroglycerin, which offer a longer duration of action.[2]

The primary mechanism of action for alkyl nitrites involves the release of nitric oxide (NO), which in turn activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[3][4] This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), ultimately causing vasorelaxation.[4][5]

II. Comparative Performance Data

Quantitative data on the vasodilator potency and pharmacokinetic profile of hexyl nitrite is limited in publicly available literature. Therefore, data from closely related alkyl nitrites are presented alongside nitroglycerin for a comparative perspective.

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Properties of Selected Vasodilators

ParameterHexyl NitriteAmyl NitriteIsobutyl Nitrite (ISBN)Nitroglycerin (GTN)
Onset of Action Rapid (seconds)[1]~15 seconds[6]Rapid[7]Slower (peak effect at 4 min)[8]
Duration of Action Minutes[1]3-5 minutes[6]Short-lived[7]Longer duration[2]
Bioavailability (Inhaled) Data not availableData not available[6]~43% (in rats)[9]Not applicable (typically sublingual, transdermal, or IV)
Elimination Half-life Data not availableMinutes to less than an hour[6]1.4 min (in rats)[9]Varies by route of administration
Vasodilator Potency (EC50) Data not availableData not availableEC50 = 0.51 µM (for mean arterial pressure reduction in rats)[7]~10 times more potent than its dinitrate metabolites in human veins[10]

III. Experimental Protocols

A. In Vitro Vasodilation Assessment: Aortic Ring Assay

This protocol is a standard method for evaluating the vasodilator properties of compounds like hexyl nitrite.

Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted aortic rings.

Materials:

  • Isolated thoracic aorta from a laboratory animal (e.g., rat).

  • Krebs-Henseleit or similar physiological salt solution (PSS).

  • Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).

  • Test compound (e.g., hexyl nitrite) dissolved in an appropriate vehicle.

  • Organ bath system with force transducers.

Procedure:

  • The thoracic aorta is carefully dissected and cleaned of surrounding tissue.

  • The aorta is cut into rings of approximately 2-4 mm in width.

  • Aortic rings are mounted in an organ bath containing aerated PSS at 37°C.

  • The rings are allowed to equilibrate under a resting tension.

  • The viability of the endothelium can be assessed by contracting the rings with a vasoconstrictor and then observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine).

  • After washing, the rings are pre-contracted to a stable plateau with a vasoconstrictor.

  • Cumulative concentrations of the test compound are added to the bath, and the resulting relaxation is recorded.

  • Data is used to construct a concentration-response curve and calculate parameters like EC50.

B. Methemoglobin Formation Assay

This protocol assesses a significant limitation of alkyl nitrites: the potential to induce methemoglobinemia.

Objective: To quantify the rate and extent of methemoglobin formation in the presence of an alkyl nitrite.

Materials:

  • Whole blood or isolated red blood cells.

  • Phosphate-buffered saline (PBS).

  • Test compound (e.g., hexyl nitrite).

  • Spectrophotometer.

Procedure:

  • Blood samples are centrifuged to separate plasma, and the packed red blood cells are washed with PBS.[11]

  • A solution of hemoglobin is prepared by lysing the red blood cells in distilled water and buffering the solution.[11]

  • The baseline absorbance of the oxyhemoglobin solution is measured at a specific wavelength (e.g., 436 nm).[11]

  • The test compound is added to the hemoglobin solution.[11]

  • The change in absorbance over time is monitored spectrophotometrically as oxyhemoglobin is oxidized to methemoglobin.[11]

  • The rate of methemoglobin formation can be calculated from the kinetic data.[11]

IV. Signaling Pathways and Experimental Workflows

A. Alkyl Nitrite-Induced Vasodilation Signaling Pathway

Alkyl nitrites exert their primary effect through the nitric oxide (NO) signaling pathway.

Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_smc Vascular Smooth Muscle Cell Alkyl Nitrite Alkyl Nitrite NO NO Alkyl Nitrite->NO Metabolic Conversion sGC_inactive sGC (inactive) NO->sGC_inactive sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G cGMP->PKG Activates Ca_decrease Decreased intracellular Ca2+ PKG->Ca_decrease Vasorelaxation Vasorelaxation Ca_decrease->Vasorelaxation

Caption: NO-cGMP signaling pathway for vasodilation.

B. Experimental Workflow for Comparative Vasodilator Analysis

This workflow outlines the steps for comparing the vasodilator effects of hexyl nitrite and its alternatives.

Experimental_Workflow Start Start Aortic_Ring_Prep Aortic Ring Preparation Start->Aortic_Ring_Prep Pre_Contraction Pre-Contraction with Phenylephrine Aortic_Ring_Prep->Pre_Contraction Compound_Addition Cumulative Addition of Test Compound Pre_Contraction->Compound_Addition Hexyl_Nitrite Hexyl Nitrite Compound_Addition->Hexyl_Nitrite Amyl_Nitrite Amyl Nitrite Compound_Addition->Amyl_Nitrite Nitroglycerin Nitroglycerin Compound_Addition->Nitroglycerin Record_Relaxation Record Isometric Tension (Relaxation) Hexyl_Nitrite->Record_Relaxation Amyl_Nitrite->Record_Relaxation Nitroglycerin->Record_Relaxation Data_Analysis Data Analysis: - Concentration-Response Curve - EC50 Calculation Record_Relaxation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro vasodilator comparison.

V. Limitations and Adverse Effects

The primary limitation of alkyl nitrites, including hexyl nitrite, is their potential to induce methemoglobinemia.[11] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it unable to transport oxygen.[11] Ingestion of alkyl nitrites poses a higher risk of toxicity and clinically significant methemoglobinemia than inhalation.[12]

Table 2: Comparative Adverse Effect Profile

Adverse EffectHexyl NitriteOther Alkyl Nitrites (Amyl, Isobutyl)Nitroglycerin
Methemoglobinemia Demonstrated to cause methemoglobin formation[11]Known to cause methemoglobinemia, especially with ingestion[12]Can increase methemoglobin levels, but generally not to a clinically significant extent at therapeutic doses[12]
Headache Likely, as it's a common side effect of vasodilators[1]Common[13]Common
Hypotension/Dizziness Likely, due to vasodilation[1]Common[13]Common
Reflex Tachycardia Likely[1]Common[13]Can occur
Development of Tolerance Data not availableLess tolerance observed compared to nitroglycerin in some studies[14]A significant clinical issue with continuous use[14]

Studies have shown that blood from individuals with diabetes may have an enhanced susceptibility to methemoglobin formation induced by ethyl nitrite and hexyl nitrite compared to non-diabetic blood.[15][16]

VI. Conclusion

Hexyl nitrite, as a member of the alkyl nitrite family, is a potent and rapid-acting vasodilator. Its primary mechanism of action is mediated through the NO-cGMP pathway. While specific quantitative data for hexyl nitrite is sparse, comparisons with other alkyl nitrites and nitroglycerin provide valuable insights. The main limitation of hexyl nitrite and other alkyl nitrites is the risk of methemoglobinemia, a factor that must be carefully considered in any potential therapeutic application. Further research is needed to fully characterize the pharmacodynamic and pharmacokinetic profile of hexyl nitrite and to establish a clear therapeutic window that balances its vasodilatory effects with its potential for adverse events.

References

benchmarking the performance of hexyl nitrate against commercial cetane enhancers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of commercial cetane enhancers provides a crucial benchmark for the development of new additives like hexyl nitrate (B79036). This guide offers a comparative analysis of two leading commercial cetane improvers: 2-ethylhexyl nitrate (2-EHN) and di-tert-butyl peroxide (DTBP), based on available experimental data. Due to a lack of publicly available performance data for this compound, this document will focus on establishing a performance baseline that any new cetane enhancer would need to meet or exceed.

This guide is intended for researchers, scientists, and chemical engineers working on fuel additives and diesel engine performance. The following sections present a summary of quantitative data, detailed experimental protocols for key tests, and visualizations of the cetane improvement mechanism and experimental workflows.

Performance Data Summary

The effectiveness of a cetane enhancer is primarily measured by its ability to increase the cetane number of a base fuel, which in turn affects engine performance and emissions. The following tables summarize the performance of 2-EHN and DTBP based on data from various studies.

Cetane Number Improvement

The core function of a cetane improver is to shorten the ignition delay of diesel fuel. The response of a fuel to a cetane improver can vary depending on the base fuel's composition.

Cetane EnhancerBase FuelAdditive ConcentrationCetane Number IncreaseReference
2-Ethylthis compound (2-EHN)Diesel-Ethanol Blend (E10)2% (vol)~5%[1]
2-Ethylthis compound (2-EHN)Diesel-Ethanol Blend (E10)4% (vol)~11%[1]
2-Ethylthis compound (2-EHN)Diesel-Ethanol Blend (E10)6% (vol)~16%[1]
Di-tert-butyl peroxide (DTBP)U.S. No. 2 Diesel-85-90% as effective as 2-EHN[2]
Engine Performance Metrics

Improvements in cetane number directly impact engine performance, primarily by affecting the Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC).

Cetane EnhancerEngine TypeAdditive ConcentrationChange in Brake Thermal Efficiency (BTE)Change in Brake Specific Fuel Consumption (BSFC)Reference
2-Ethylthis compound (2-EHN)Single-cylinder, 4-stroke DI diesel0.5% in Diesel-Biodiesel Blends15-20% increase at max BMEPLower for all blends compared to pure diesel[3]
2-Ethylthis compound (2-EHN)4-cylinder, 4-stroke DICI diesel1.5% in Biodiesel-MF Blend3.30% increase5.49% decrease[2]
2-Ethylthis compound (2-EHN)4-cylinder, 4-stroke DICI diesel2.5% in Biodiesel-MF Blend4.69% increase7.33% decrease[2]
2-Ethylthis compound (2-EHN)Single-cylinder diesel2% in Diesel11.57% increase at 3000W loadIncreased at all loads[4]
Exhaust Emissions

Cetane enhancers can have a significant impact on engine-out emissions, which is a critical factor in their commercial viability.

Cetane EnhancerEngine TypeAdditive ConcentrationChange in NOx EmissionsChange in CO EmissionsChange in HC EmissionsChange in Smoke/SootReference
2-Ethylthis compound (2-EHN)Single-cylinder, 4-stroke DI diesel0.5% in Diesel-Biodiesel BlendsDecreasedDecreased-Increased[3]
2-Ethylthis compound (2-EHN)4-cylinder, 4-stroke DICI diesel1.5% in Biodiesel-MF Blend9.4% decrease45.1% decrease14.56% decreaseDecreased[2]
2-Ethylthis compound (2-EHN)4-cylinder, 4-stroke DICI diesel2.5% in Biodiesel-MF Blend17.48% decrease85.5% decrease24.90% decreaseDecreased[2]
2-Ethylthis compound (2-EHN)Single-cylinder diesel3% in Diesel42.68% increase at 3000W load31.25% decrease60.61% decreaseIncreased[4]
Di-tert-butyl peroxide (DTBP)Heavy-duty diesel-Consistently lower than 2-EHN at similar cetane levelsSignificantly reducedSignificantly reduced-[5]

Experimental Protocols

To ensure the validity and reproducibility of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for cetane number determination and engine performance testing as cited in the referenced studies.

Cetane Number Determination (ASTM D613)

The cetane number of a diesel fuel is determined using a standardized single-cylinder test engine with a variable compression ratio, known as a Cooperative Fuel Research (CFR) engine.

Methodology:

  • Engine Setup: A CFR engine designed specifically for cetane testing is used.

  • Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.

  • Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are selected.

  • Compression Adjustment: The engine's compression ratio is adjusted to achieve a specific ignition delay for the test fuel.

  • Ignition Delay Measurement: The ignition delay is measured and matched to that of the bracketing reference fuel blends.

  • Interpolation: The cetane number of the sample fuel is determined by interpolating between the values of the two reference fuels.

Engine Performance and Emissions Testing

Engine performance and emissions are evaluated using a stationary engine coupled to a dynamometer.

Typical Experimental Setup:

  • Engine: A single-cylinder or multi-cylinder, four-stroke, direct-injection (DI) or direct-injection compression ignition (DICI) diesel engine is typically used.[2][3]

  • Dynamometer: An eddy current dynamometer is coupled to the engine to apply a controlled load.[3]

  • Fuel System: The engine is equipped with a fuel measurement system to determine fuel consumption.

  • Data Acquisition: A computerized data acquisition system is used to record engine parameters such as speed, load, temperatures, and pressures.[3]

  • Emissions Analyzer: An exhaust gas analyzer is used to measure the concentrations of NOx, CO, HC, and other regulated emissions.

Test Procedure:

  • Fuel Blending: The base diesel fuel is blended with the cetane enhancer at specified concentrations (e.g., 0.5%, 1%, 1.5%, 2.5% by volume).[2][3]

  • Engine Operation: The engine is operated at a constant speed (e.g., 1500 rpm or 1800 rpm) under various load conditions, often expressed as Brake Mean Effective Pressure (BMEP).[2][3]

  • Data Collection: For each fuel blend and operating condition, data on engine performance (BTE, BSFC) and exhaust emissions are recorded.[2][3]

  • Analysis: The collected data is then analyzed to compare the performance of the additized fuels against the baseline diesel fuel.

Visualizations

Mechanism of Cetane Enhancement

Cetane improvers work by initiating the combustion process at a lower temperature than the diesel fuel itself. This is achieved through the thermal decomposition of the additive, which generates free radicals that accelerate the oxidation of the fuel.

G cluster_engine Diesel Engine Combustion Chamber Fuel Fuel Injection Heat Heat of Compression Fuel->Heat Additive Cetane Enhancer (e.g., Alkyl Nitrate) Additive->Heat Decomposition Additive Thermal Decomposition Heat->Decomposition Low Temp. Radicals Free Radical Generation Decomposition->Radicals Oxidation Accelerated Fuel Oxidation Radicals->Oxidation Ignition Reduced Ignition Delay Oxidation->Ignition Combustion Smoother Combustion Ignition->Combustion

Caption: Mechanism of action for nitrate-based cetane enhancers.

General Experimental Workflow for Cetane Enhancer Evaluation

The process of evaluating a new cetane enhancer involves several key steps, from fuel preparation to data analysis.

G Start Start FuelPrep Fuel Preparation (Base Fuel + Additive) Start->FuelPrep CN_Test Cetane Number Test (ASTM D613) FuelPrep->CN_Test Engine_Test Engine Performance & Emissions Test FuelPrep->Engine_Test Data_CN Cetane Number Data CN_Test->Data_CN Data_Engine Performance & Emissions Data Engine_Test->Data_Engine Analysis Comparative Analysis Data_CN->Analysis Data_Engine->Analysis Report Generate Report Analysis->Report

Caption: Workflow for benchmarking cetane enhancer performance.

References

Safety Operating Guide

Proper Disposal of Hexyl Nitrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of hexyl nitrate (B79036), a flammable and potentially hazardous compound. Adherence to these protocols is critical for laboratory safety and environmental protection.

Hexyl nitrate is classified as a hazardous waste due to its ignitability. Improper disposal can lead to fire, environmental contamination, and regulatory penalties. This document outlines the necessary steps for handling, accumulating, and disposing of this compound waste in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Hazardous Waste Classification

This compound waste is categorized based on its hazardous characteristics. Understanding these classifications is the first step in proper waste management.

Hazardous Waste Characteristic EPA Waste Code Regulatory Threshold/Criteria
Ignitability D001 Liquids with a flash point less than 140°F (60°C).[1][2]
Corrosivity D002 Aqueous solutions with a pH ≤ 2 or ≥ 12.5.
Reactivity D003 Wastes that are unstable, react violently with water, or can detonate.[2]
Toxicity D004 - D043 Wastes containing specific contaminants at or above regulated concentrations.

This compound is a flammable liquid and therefore falls under the D001 ignitability characteristic.

On-Site Waste Management and Accumulation

Proper handling and storage of this compound waste within the laboratory are crucial to prevent accidents and ensure compliance.

Segregation and Containerization:
  • Use a Dedicated Waste Container: Designate a specific, compatible container for this compound waste. This container should be in good condition, leak-proof, and have a secure screw-top cap.[3] Glass bottles are suitable for small quantities (less than 5 gallons), while metal safety cans are recommended for larger volumes.[4][5]

  • Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams, especially oxidizers, acids, or bases, to prevent dangerous reactions.[3]

  • Leave Headspace: Do not fill the waste container to the brim. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[4]

Labeling:

Proper labeling is a critical regulatory requirement. The waste container must be clearly marked from the moment the first drop of waste is added.

All this compound waste containers must be labeled with:

  • The words "Hazardous Waste" [6]

  • The full chemical name: "this compound" (no abbreviations or formulas)[6]

  • The specific hazard(s): "Ignitable" [6]

  • The date when the container first received waste (accumulation start date).

  • The date when the container became full.[6]

Storage in a Satellite Accumulation Area (SAA):

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA). This is a designated location at or near the point of waste generation.[6]

  • Location: The SAA should be a designated benchtop, a section of a fume hood, or a dedicated cabinet.[6]

  • Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[7]

  • Container Management: Waste containers in the SAA must be kept closed at all times, except when adding waste.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

HexylNitrateDisposal cluster_lab In the Laboratory cluster_ehs EHS & Disposal Facility gen This compound Waste Generation container Select Compatible Waste Container (Glass or Metal) gen->container labeling Label Container: 'Hazardous Waste' 'this compound' 'Ignitable' Accumulation Start Date container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa full Container Full or Accumulation Time Limit Reached saa->full request Request Waste Pickup from Environmental Health & Safety (EHS) full->request pickup EHS Collects Waste transport Transport to Licensed Hazardous Waste Disposal Facility pickup->transport disposal Final Disposal transport->disposal incineration Controlled Incineration (850°C - 1200°C) disposal->incineration

Caption: Workflow for the proper disposal of this compound waste.

Off-Site Disposal Procedures

This compound waste must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] Evaporation of flammable liquids in a fume hood is not an acceptable method of disposal.

Arranging for Pickup:

Once the waste container is full or the accumulation time limit has been reached, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

Transportation:

The transportation of this compound is regulated by the U.S. Department of Transportation (DOT).[9] Your EHS department will ensure that the waste is packaged, labeled, and transported in compliance with all applicable regulations. A hazardous waste manifest will be used to track the waste from your facility to its final destination.

Recommended Disposal Method: Controlled Incineration

The preferred method for the disposal of organic compounds like this compound is controlled incineration. This process uses high temperatures to safely and completely destroy the hazardous components of the waste.

Experimental Protocol for Controlled Incineration:

While the specific operational parameters of a hazardous waste incinerator are determined by the facility, the general protocol for the incineration of organic nitrates involves the following steps:

  • Pre-treatment and Blending: The this compound waste may be blended with other flammable liquid wastes to achieve a consistent viscosity and heating value suitable for the incinerator.

  • Atomization and Injection: The liquid waste is injected into a primary combustion chamber through a specialized nozzle that atomizes the liquid into fine droplets, maximizing the surface area for efficient combustion.

  • Primary Combustion: The primary combustion chamber is maintained at a high temperature, typically between 850°C and 1200°C (1562°F and 2192°F), to ensure the complete destruction of the organic compounds.[10] The residence time in the chamber is carefully controlled, often for a minimum of two seconds, to ensure complete combustion.[11][12]

  • Secondary Combustion (Afterburner): The gases from the primary chamber pass into a secondary combustion chamber, or afterburner, which operates at an even higher temperature to destroy any remaining hazardous constituents.

  • Flue Gas Treatment: The hot gases from the afterburner are rapidly cooled and then passed through a series of air pollution control devices, such as scrubbers and filters, to remove acid gases (like oxides of nitrogen), particulate matter, and other potential pollutants before being released into the atmosphere.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, contributing to a culture of safety and regulatory compliance within their institutions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hexyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling hexyl nitrate (B79036), including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling hexyl nitrate, a comprehensive PPE strategy is crucial to prevent skin and eye contact, as well as inhalation of vapors or mists.[1][2]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[3]Protects against splashes and aerosols.[2]
Skin Protection Wear impervious clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[1][3]Prevents direct skin contact with the chemical.[2]
Hand Protection Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl Rubber, or Viton®).[1][2][4] Gloves must be inspected prior to use and disposed of properly after contamination.[1][5]Provides a barrier against skin absorption.[2]
Respiratory Protection Use only in a well-ventilated area. If ventilation is inadequate or aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[3][6]Protects against inhalation of harmful mists or vapors.[2]

Operational Plan for Handling this compound

This section outlines a step-by-step protocol for the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Ground and bond containers and receiving equipment to prevent static discharges.[7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Fire extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be available.[1][7]

Handling Procedures
  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][6] Do not breathe vapors or mists.[3][6]

  • Personal Hygiene: Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the handling area.[3][7]

  • Container Management: Keep containers tightly closed when not in use.[6][7]

Accidental Release Measures
  • Evacuation: In case of a spill, evacuate personnel to a safe area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1][6] Contain the spill with a non-combustible absorbent material such as sand, earth, or diatomaceous earth.[5][6]

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[1][6]

  • Environmental Precautions: Do not let the product enter drains.[1][6]

First Aid Measures
Exposure RouteFirst Aid Instructions
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and contaminated materials (e.g., absorbent materials, gloves, and clothing) in separate, labeled, and closed containers.[1]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[6]

  • Disposal Method: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations.[6] Contaminated packaging should be disposed of as unused product.[5][6]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of the handling, emergency, and disposal procedures for this compound.

HexylNitrateWorkflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_emergency Emergency Procedures cluster_disposal Disposal Protocol Prep 1. Preparation - Assess Risks - Use Fume Hood - Check Emergency Equipment PPE 2. Don PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Prep->PPE Handle 3. Chemical Handling - Avoid Inhalation & Contact - Keep Away from Heat PPE->Handle Store 4. Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated Area Handle->Store Spill Accidental Spill Handle->Spill Exposure Personnel Exposure Handle->Exposure CollectWaste 1. Collect Waste - Labeled, Closed Containers Store->CollectWaste Evacuate Evacuate Area Spill->Evacuate Contain Contain Spill (Inert Absorbent) Evacuate->Contain Clean Clean & Collect Contain->Clean Clean->CollectWaste FirstAid First Aid (as per SDS) Exposure->FirstAid ContactDisposal 2. Contact Licensed Disposal Service CollectWaste->ContactDisposal Dispose 3. Incineration or Other Approved Method ContactDisposal->Dispose

Caption: Logical workflow for handling, emergency response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.